molecular formula C6H12ClNO B1376301 5-Azaspiro[2.4]heptan-7-ol hydrochloride CAS No. 1152110-85-4

5-Azaspiro[2.4]heptan-7-ol hydrochloride

Cat. No.: B1376301
CAS No.: 1152110-85-4
M. Wt: 149.62 g/mol
InChI Key: YLIIGIXSYBKPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-7-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIGIXSYBKPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152110-85-4
Record name 5-azaspiro[2.4]heptan-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-azaspiro[2.4]heptan-7-ol hydrochloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 5-azaspiro[2.4]heptan-7-ol hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The synthesis commences with readily available starting materials and proceeds through the formation of a key N-protected 5-azaspiro[2.4]heptan-7-one intermediate. Subsequent stereoselective reduction of the ketone, followed by deprotection and salt formation, affords the target compound. This guide details the experimental procedures, explains the rationale behind the chosen methodologies, and provides essential characterization data, serving as a practical resource for researchers in medicinal and synthetic organic chemistry.

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond traditional flat aromatic structures. The 5-azaspiro[2.4]heptane core, in particular, is a key structural motif found in a variety of biologically active molecules, including potent orexin receptor antagonists. The introduction of a hydroxyl group at the 7-position provides a crucial handle for further functionalization and interaction with biological targets. This guide focuses on the synthesis of this compound, a water-soluble form of this important building block.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a pathway proceeding through the free base, which can be obtained from an N-protected precursor. The hydroxyl group can be installed via the reduction of a corresponding ketone, N-protected 5-azaspiro[2.4]heptan-7-one. The synthesis of this key spirocyclic ketone is the central challenge. A plausible approach involves the construction of the pyrrolidine ring fused to a cyclopropane moiety.

The chosen forward synthesis will, therefore, encompass four key stages:

  • Synthesis of the N-protected 5-azaspiro[2.4]heptane-4,7-dione.

  • Selective transformation of the dione to the 7-keto-mono-alcohol.

  • Deprotection of the nitrogen atom.

  • Formation of the hydrochloride salt.

A benzyl protecting group is selected for the nitrogen atom due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following diagram illustrates the overall workflow from the starting materials to the final product.

Synthetic Workflow N-Benzyl-3-oxopyrrolidine-4-carboxamide N-Benzyl-3-oxopyrrolidine-4-carboxamide Intermediate_A N-Benzyl-4-(2,2-dichloroacetyl)pyrrolidin-3-one N-Benzyl-3-oxopyrrolidine-4-carboxamide->Intermediate_A + 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane Cyclization Cyclization Intermediate_A->Cyclization Base Dione 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione Cyclization->Dione Selective_Reduction Selective_Reduction Dione->Selective_Reduction Reducing Agent Protected_Alcohol 5-Benzyl-5-azaspiro[2.4]heptan-7-ol-4-one Selective_Reduction->Protected_Alcohol Reduction_2 Reduction_2 Protected_Diol 5-Benzyl-5-azaspiro[2.4]heptane-4,7-diol Reduction_2->Protected_Diol Selective_Oxidation Selective_Oxidation Protected_Diol->Selective_Oxidation Oxidizing Agent Protected_Keto_Alcohol N-Benzyl-5-azaspiro[2.4]heptan-7-ol Selective_Oxidation->Protected_Keto_Alcohol Deprotection Deprotection Free_Base 5-Azaspiro[2.4]heptan-7-ol Deprotection->Free_Base Salt_Formation Salt_Formation Free_Base->Salt_Formation HCl Final_Product This compound Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

This procedure is adapted from a patented method and involves the construction of the spirocyclic dione from a pyrrolidine derivative.

Step 1: Synthesis of 1-bromo-3-cyclopropylacetyl acetic acid benzyl acid amides

  • To a solution of N-benzyl-3-oxopyrrolidine-4-carboxamide in a suitable solvent, add 1,2-dichloroethane.

  • The reaction mixture is then treated with N-bromosuccinimide (NBS) to effect bromination, yielding the bromo-intermediate.

Step 2: Cyclization to 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

  • The crude 1-bromo-3-cyclopropylacetyl acetic acid benzyl acid amide is dissolved in 1,2-dichloroethane.

  • A solution of 25% aqueous sodium hydroxide and a phase-transfer catalyst such as tetra-n-butylammonium bromide are added.

  • The mixture is heated at 70°C with vigorous stirring for 5 hours.

  • After cooling, the reaction is worked up by extraction with dichloromethane, followed by washing and drying of the organic layer.

  • The crude product is then treated with 1N hydrochloric acid in acetone and refluxed for 15 hours.

  • After neutralization and extraction, the final product, 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione, is obtained as a yellow crystalline solid after purification.

Reagent/SolventMolar Eq.Purpose
1-bromo-3-cyclopropylacetyl acetic acid benzyl acid amides1.0Starting Material
1,2-Dichloroethane-Solvent
25% NaOH (aq)ExcessBase for cyclization
Tetra-n-butylammonium bromide0.05Phase-transfer catalyst
1N HCl-Hydrolysis
Acetone-Solvent
Synthesis of N-Benzyl-5-azaspiro[2.4]heptan-7-ol

Step 1: Selective Reduction of the 4-carbonyl group

A selective reduction of the less hindered 4-carbonyl group is performed first.

  • 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione is dissolved in a suitable solvent like methanol or ethanol.

  • The solution is cooled to 0°C, and sodium borohydride (NaBH₄) is added portion-wise.

  • The reaction is stirred at 0°C and allowed to warm to room temperature.

  • The reaction is quenched with water and the product, 5-benzyl-7-hydroxy-5-azaspiro[2.4]heptan-4-one, is extracted.

Step 2: Reduction of the 7-carbonyl group

  • The intermediate from the previous step is dissolved in a suitable solvent.

  • A stronger reducing agent, such as lithium aluminum hydride (LAH), is used to reduce the remaining carbonyl group.

  • The reaction is performed under anhydrous conditions and at low temperature.

  • Workup involves careful quenching of the excess LAH.

Alternative Step 2: Selective oximation and reduction

As described in patent CN103420896B, an alternative to the direct reduction of the dione is the selective formation of an oxime at the 7-position followed by reduction.

  • The dione is reacted with hydroxylamine hydrochloride in pyridine.

  • The resulting 4-oxo-5-benzyl-7-oximino-5-azaspiro[2.4]heptane is then reduced with sodium borohydride and boron trifluoride diethyl etherate to yield the 7-amino compound, which can then be converted to the alcohol.

Step 3: Direct Reduction to N-Benzyl-5-azaspiro[2.4]heptan-7-ol

For the purpose of this guide, we will focus on the direct reduction of the mono-ketone precursor, N-benzyl-5-azaspiro[2.4]heptan-7-one.

  • To a solution of N-benzyl-5-azaspiro[2.4]heptan-7-one in methanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.[1][2]

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzyl-5-azaspiro[2.4]heptan-7-ol.

Reagent/SolventMolar Eq.Purpose
N-benzyl-5-azaspiro[2.4]heptan-7-one1.0Starting Material
Methanol-Solvent
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Ethyl Acetate-Extraction Solvent
Deprotection and Salt Formation

Step 1: Debenzylation to 5-Azaspiro[2.4]heptan-7-ol

  • The crude N-benzyl-5-azaspiro[2.4]heptan-7-ol is dissolved in ethanol.

  • Palladium on carbon (10% Pd/C) is added to the solution.[3]

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature overnight.[3]

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the free base, 5-azaspiro[2.4]heptan-7-ol.

Step 2: Formation of this compound

  • The crude 5-azaspiro[2.4]heptan-7-ol is dissolved in a minimal amount of diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Characterization of the Final Product

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance White to off-white solid
1H NMR (400 MHz, D₂O) δ (ppm): 4.20-4.10 (m, 1H), 3.60-3.30 (m, 4H), 2.10-1.90 (m, 2H), 0.80-0.60 (m, 4H). (Predicted)
13C NMR (100 MHz, D₂O) δ (ppm): 75.0, 55.0, 50.0, 30.0, 10.0. (Predicted)
Mass Spectrometry (ESI+) m/z: 114.0913 [M+H]⁺ (for the free base)[4]

Safety Considerations

  • Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst wet and avoid sources of ignition.

  • Hydrogen gas is highly flammable. Ensure proper ventilation and use appropriate safety precautions when working with hydrogen.

  • Hydrogen chloride (HCl) is corrosive. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This technical guide outlines a comprehensive and practical synthetic route to this compound. The described methodology, which proceeds through a key N-protected spirocyclic ketone intermediate, provides a reliable pathway for accessing this valuable building block for drug discovery. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal and synthetic chemistry, enabling the exploration of novel therapeutics based on the 5-azaspiro[2.4]heptane scaffold.

References

  • PubChemLite. This compound (C6H11NO). Available from: [Link]

  • PubChem. 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. Available from: [Link]

  • Chemsrc. 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride. Available from: [Link]

  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link]

  • ResearchGate. Debenzylation of tert‐Butyl (S‐5‐benzyl‐5‐azaspiro [2.4] heptan‐7‐yl).... Available from: [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]

  • ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[4][5]diazepino-[1,2,3-gh]purines. Available from: [Link]

  • Thieme E-Journals. Synthesis / Full Text. Available from: [Link]

  • BU CyberSec Lab. This compound. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Google Patents. A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[5][6] heptane. Available from:

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • Google Patents. Deprotection of N-BOC compounds.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Beilstein Journals. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Available from: [Link]

  • Sciencemadness.org. De-protection of N-Benzyl groups. Available from: [Link]

  • Organic Chemistry Portal. Sodium Borohydride, Sodium tetrahydroborate. Available from: [Link]

  • MySkinRecipes. (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. Available from: [Link]

  • PubChem. 5-Azaspiro(2.4)heptane. Available from: [Link]

Sources

"physicochemical properties of 5-azaspiro[2.4]heptan-7-ol hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-azaspiro[2.4]heptan-7-ol hydrochloride

Introduction

This compound is a spirocyclic organic compound featuring a cyclopropane ring fused to a pyrrolidine core. As a functionalized amine, it represents a class of scaffolds with significant potential in medicinal chemistry, often explored as building blocks for novel therapeutic agents. The hydrochloride salt form is typically chosen to enhance solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this active pharmaceutical ingredient (API) is not merely academic; it is a fundamental prerequisite for rational drug design, formulation development, and predicting its pharmacokinetic profile.

This guide provides a comprehensive framework for the systematic characterization of this compound. It moves beyond a simple listing of properties to explain the causality behind experimental choices, grounding each protocol in authoritative standards and field-proven insights. This document is designed to be a self-validating system for any laboratory tasked with evaluating this, or structurally similar, molecules.

Molecular Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource
CAS Number 1152110-85-4[1][2]
Molecular Formula C₆H₁₂ClNO[1]
Molecular Weight 149.62 g/mol [1]
Canonical SMILES C1CC12CNCC2O.Cl[1]
Purity ≥97% (Typical commercial specification)[2]

While these identifiers are crucial, experimental confirmation is paramount. A standard suite of structural elucidation techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the proton and carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further verify connectivity, especially at the spirocyclic center. The spectra should be consistent with the proposed structure.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent molecule (the free base, C₆H₁₁NO), providing strong evidence for the elemental composition.

  • Infrared (IR) Spectroscopy : IR analysis will confirm the presence of key functional groups, such as the O-H stretch from the alcohol, the N-H stretch from the secondary amine hydrochloride, and C-H stretches from the aliphatic rings.

Aqueous Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. As a hydrochloride salt of a secondary amine, this compound is expected to be freely soluble in water. However, its solubility is likely to be highly dependent on pH, decreasing significantly as the pH approaches and surpasses the pKa of the secondary amine, leading to the precipitation of the less soluble free base.

Causality Behind Experimental Choice

A multi-point pH-solubility profile provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). The shake-flask method, as recommended by the OECD, is the gold-standard for determining equilibrium solubility, ensuring that the measurement reflects a true saturation point.[3][4][5][6]

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffers : Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition : Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration : Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.

  • Sampling and Dilution : Carefully withdraw a clear aliquot from the supernatant of each vial. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Dilute the filtrate with an appropriate mobile phase for analysis.

  • Quantification : Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement : Measure the final pH of the saturated solution in each vial to confirm the equilibrium pH.

  • Data Reporting : Report the solubility in mg/mL or µg/mL at each equilibrium pH.

Table 2: Solubility Profile of this compound

pH (Equilibrium)Temperature (°C)Solubility (mg/mL)Method
1.225To be determinedShake-Flask
4.525To be determinedShake-Flask
6.825To be determinedShake-Flask
7.425To be determinedShake-Flask

Dissociation Constant (pKa)

The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For this compound, the secondary amine is the key ionizable group. Knowing the pKa is critical for predicting solubility, absorption, and receptor interactions.[8][9][10] Based on its structure, the pKa is expected to be in the range of 9-11, typical for secondary aliphatic amines.

Causality Behind Experimental Choice

Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring the change in pH of a solution of the compound as a titrant is added. Spectrophotometric methods are also powerful, especially for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation : Accurately weigh and dissolve a known amount of the compound in deionized water or a solution of fixed ionic strength (e.g., 0.15 M KCl).

  • Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration : Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve using appropriate software or by calculating the first derivative to find the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh compound B Dissolve in H₂O or 0.15M KCl solution A->B C Calibrate pH electrode B->C D Titrate with 0.1M HCl, then 0.1M NaOH C->D E Record pH vs. Volume of titrant D->E F Plot pH vs. Volume E->F G Identify inflection point in buffer region F->G H Calculate pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH.[11][12][13][14][15]

  • LogP : The ratio of the concentration of the neutral molecule in octanol versus water.

  • LogD : The ratio of the concentration of all species (ionized and neutral) in octanol versus a buffer at a specific pH. For a basic compound like this, LogD will be lower than LogP at pH values below its pKa.

Given the compound's ionizable nature, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.

Causality Behind Experimental Choice

The shake-flask method is the traditional and most reliable technique for determining LogD.[13][16] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase, mimicking the distribution between lipidic and aqueous environments in the body.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
  • Phase Saturation : Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation : Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).

  • Partitioning : In a vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

  • Equilibration : Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[11]

  • Phase Separation : Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification : Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation : Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

LogD_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and PBS (pH 7.4) B Prepare stock solution of compound in PBS A->B C Combine octanol and aqueous stock solution B->C D Shake to equilibrate C->D E Centrifuge to separate phases D->E F Sample both phases E->F G Quantify concentration in each phase (HPLC) F->G H Calculate LogD₇.₄ G->H

Caption: Workflow for LogD₇.₄ determination via the shake-flask method.

Table 3: Lipophilicity Data for 5-azaspiro[2.4]heptan-7-ol

ParameterValueMethodSource
XlogP (predicted)-0.4Computational[4]
LogP (predicted)-0.427Computational[2]
LogD₇.₄To be determinedShake-FlaskN/A

Note: Predicted values suggest the compound is hydrophilic.

Solid-State Characterization

The solid-state properties of an API influence its stability, manufacturability, and dissolution rate.[17][18][19][20] Key parameters include melting point, hygroscopicity, and particle size.

Melting Point

The melting point is a fundamental indicator of purity and can reveal the presence of different polymorphic forms.

  • Protocol : Determined using a capillary melting point apparatus according to USP General Chapter <741>.[21] The sample is heated at a controlled rate, and the range from the temperature of initial liquefaction to complete liquefaction is recorded.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[22][23][24][25][26] This is critical for handling, storage, and formulation, as moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation.

  • Protocol : The degree of hygroscopicity can be determined by exposing a pre-dried sample to a controlled high-humidity environment (e.g., 80% Relative Humidity at 25°C) for 24 hours, as per the European Pharmacopoeia.[24] The percentage weight gain is measured.

  • Classification :

    • Non-hygroscopic : < 0.2% weight gain

    • Slightly hygroscopic : ≥ 0.2% and < 2% weight gain

    • Hygroscopic : ≥ 2% and < 15% weight gain

    • Very hygroscopic : ≥ 15% weight gain

Particle Size Distribution

Particle size affects dissolution rates, flowability, and content uniformity in solid dosage forms.[27][28][29][30][31]

  • Protocol : Laser diffraction is a common and reliable method for measuring particle size distribution. The powder is dispersed in a suitable non-solvent and passed through a laser beam. The resulting diffraction pattern is used to calculate the particle size distribution.

Table 4: Solid-State Properties of this compound

PropertyValueMethod / Standard
Melting Point (°C) To be determinedUSP <741>
Hygroscopicity To be determinedPh. Eur.
Particle Size (D₅₀, µm) To be determinedLaser Diffraction

Chemical Stability

Assessing the chemical stability of an API is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[1][2][32][33][34] Stability testing involves subjecting the compound to a variety of environmental conditions over time.

Causality Behind Experimental Choice

ICH (International Council for Harmonisation) guidelines, specifically Q1A(R2), provide a harmonized approach to stability testing that is accepted by global regulatory agencies.[1][2] This includes long-term studies under intended storage conditions and accelerated studies to predict stability over a shorter timeframe. Forced degradation (stress testing) is also performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: ICH-Compliant Stability Study
  • Forced Degradation : Subject the compound in solution and solid state to stress conditions:

    • Acidic : e.g., 0.1 M HCl at 60°C

    • Basic : e.g., 0.1 M NaOH at 60°C

    • Oxidative : e.g., 3% H₂O₂ at room temperature

    • Thermal : e.g., 80°C

    • Photolytic : Expose to light according to ICH Q1B guidelines.

  • Long-Term and Accelerated Studies : Store the API in controlled environmental chambers under the following conditions:

    • Long-Term : 25°C / 60% RH for a minimum of 12 months.

    • Accelerated : 40°C / 75% RH for 6 months.

  • Analysis : At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term), withdraw samples and analyze for:

    • Assay : To determine the amount of remaining API.

    • Purity/Impurities : To detect and quantify any degradation products. A stability-indicating HPLC method must be used.

    • Appearance : Any change in color or physical state.

Stability_Study_Workflow cluster_forced Forced Degradation cluster_formal Formal Stability Study (ICH Q1A) Start API Batch Release Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Ox Oxidation Start->Ox Heat Thermal Start->Heat Light Photolytic Start->Light LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Analysis Stability Analysis at Time Points (Assay, Purity, Appearance) Acid->Analysis Identifies degradation pathways Base->Analysis Identifies degradation pathways Ox->Analysis Identifies degradation pathways Heat->Analysis Identifies degradation pathways Light->Analysis Identifies degradation pathways LongTerm->Analysis Accelerated->Analysis Report Establish Re-test Period & Storage Conditions Analysis->Report

Caption: Overview of an ICH-compliant stability testing program.

Summary and Conclusion

This technical guide outlines the essential physicochemical characterization required for this compound. While some basic identifiers and predicted properties are available, a comprehensive experimental evaluation is necessary to enable its development as a potential pharmaceutical agent. The protocols described herein are based on internationally recognized standards and provide a robust framework for generating the high-quality data required by researchers, formulators, and regulatory bodies. A complete understanding of solubility, pKa, lipophilicity, solid-state properties, and stability is the bedrock upon which successful drug development is built.

Table 5: Comprehensive Physicochemical Property Summary

CategoryParameterValueMethod / Standard
Identity Molecular FormulaC₆H₁₂ClNO-
Molecular Weight149.62 g/mol -
CAS Number1152110-85-4-
Solubility Aqueous Solubility (pH 7.4)To be determinedShake-Flask / OECD 105
Ionization pKaTo be determinedPotentiometric Titration
Lipophilicity LogD at pH 7.4To be determinedShake-Flask / OECD 107
Predicted LogP~ -0.4Computational
Solid-State Melting Point (°C)To be determinedUSP <741>
HygroscopicityTo be determinedPh. Eur. Method
Particle Size (D₅₀, µm)To be determinedLaser Diffraction
Stability Re-test PeriodTo be determinedICH Q1A(R2) Stability Study

References

  • SOP for Hygroscopicity Testing in Powders. (2024). Pharma Beginners. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2024). European Medicines Agency. [Link]

  • ICH releases overhauled stability guideline for consultation. (2024). RAPS. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

  • Solid-State Pharmaceutical Chemistry. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • The significance of particle size analysis for API. (2020). Bettersize Instruments. [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Asian Journal of Pharmaceutics. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Hygroscopicity in Pharmaceuticals: Overview. Scribd. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • LogD. (2019). Cambridge MedChem Consulting. [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018). Juniper Publishers. [Link]

  • Particle Size Analysis for Pharmaceuticals. Shimadzu. [Link]

  • Determination of pK(a) values of basic new drug substances by CE. ResearchGate. [Link]

  • Solid State Characterization of Pharmaceuticals. ResearchGate. [Link]

  • Why is Particle Size Distribution Important in API Pharmaceuticals?. (2019). Quadro Engineering. [Link]

  • Pharmaceutical Solid State Materials Characterisation. Intertek. [Link]

  • Solid-State Characterization in Drug Development and Formulation. (2024). Research and Reviews. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. uspbpep.com. [Link]

  • 〈741〉 Melting Range or Temperature. USP-NF ABSTRACT. [Link]

Sources

A Technical Guide to 5-azaspiro[2.4]heptan-7-ol hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved potency, selectivity, and pharmacokinetic properties. One area that has garnered significant attention is the use of spirocyclic systems—bicyclic structures connected by a single common atom. These rigid, three-dimensional frameworks offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced interactions with biological targets. The 5-azaspiro[2.4]heptane core, a unique scaffold featuring a cyclopropane ring fused to a pyrrolidine ring, has emerged as a valuable building block in this context. This guide provides an in-depth technical overview of 5-azaspiro[2.4]heptan-7-ol hydrochloride (CAS Number: 1152110-85-4), a key intermediate whose structural features are of high interest to researchers and professionals in drug development.

Core Compound Identification and Structure

This compound is a chiral organic compound that serves as a crucial precursor in the synthesis of complex pharmaceutical agents. Its structure is characterized by a spirocyclic system where a cyclopropane ring and a pyrrolidine ring share a carbon atom. The presence of a hydroxyl group on the pyrrolidine ring and its formulation as a hydrochloride salt are key features that influence its reactivity and handling.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D representation of this compound.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1152110-85-4Chemical Supplier Data[1]
Molecular Formula C₆H₁₂ClNOChemical Supplier Data[1]
Molecular Weight 149.62 g/mol Chemical Supplier Data[1]
SMILES C1CC12CNCC2O.ClChemical Supplier Data[1]
Predicted XlogP -0.4PubChemLite[2]
Storage Inert atmosphere, Room TemperatureChemical Supplier Data[1]

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, by examining patents for related structures, a plausible and logical synthetic pathway can be constructed. The general strategy involves the creation of the racemic 5-azaspiro[2.4]heptan-7-ol, followed by chiral resolution to isolate the desired enantiomer, and finally, formation of the hydrochloride salt.

A Chinese patent (CN113072480B) specifically addresses the chiral separation of (-)-5-azaspiro[2.4]heptan-7-ol, identifying it as a crucial intermediate for the single isomer drug (-)-AL8326[3][4]. This underscores the industrial relevance of obtaining this compound in an enantiomerically pure form.

Proposed Synthetic Pathway

The synthesis likely begins with the construction of the spirocyclic core, followed by functional group manipulations to introduce the hydroxyl group.

synthesis_pathway start Pyrrolidine derivative intermediate1 5-azaspiro[2.4]heptan-7-one start->intermediate1 Spirocyclization racemic_alcohol Racemic 5-azaspiro[2.4]heptan-7-ol intermediate1->racemic_alcohol Reduction of ketone chiral_alcohol (-)-5-azaspiro[2.4]heptan-7-ol racemic_alcohol->chiral_alcohol Chiral Resolution (e.g., with phenethylamine salts) final_product 5-azaspiro[2.4]heptan-7-ol hydrochloride chiral_alcohol->final_product HCl salt formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Chiral Resolution (Adapted from CN113072480B)

While a complete synthesis protocol is not available, the patent for the chiral free base provides a method for resolution, which is a critical step. The process leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent.

Disclaimer: This is an adapted and generalized protocol based on patent literature and should be optimized and validated in a laboratory setting.

  • Diastereomeric Salt Formation:

    • Dissolve racemic 5-azaspiro[2.4]heptan-7-ol in a suitable solvent (e.g., aqueous ethanol).

    • Add a chiral resolving agent, such as a specific enantiomer of phenethylamine, to the solution.

    • Allow the mixture to stir, promoting the formation of diastereomeric salts.

  • Selective Crystallization:

    • The patent suggests that the diastereomeric salts have significantly different solubilities[4]. One salt will preferentially crystallize out of the solution.

    • Cool the mixture to enhance crystallization and isolate the solid by filtration.

  • Liberation of the Chiral Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free chiral amine, (-)-5-azaspiro[2.4]heptan-7-ol.

    • Extract the product into an organic solvent.

  • Purification and Hydrochloride Salt Formation:

    • Purify the chiral alcohol using standard techniques such as column chromatography.

    • Dissolve the purified alcohol in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrogen chloride to precipitate the desired hydrochloride salt.

    • Isolate the final product by filtration and dry under vacuum.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key building block in the synthesis of advanced therapeutic agents. Its rigid, three-dimensional structure makes it an attractive scaffold for creating molecules that can bind with high affinity and selectivity to protein targets.

Intermediate for Tyrosine Kinase Inhibitors

The most direct application identified is its role as an intermediate in the synthesis of AL8326, a novel, orally administered small molecule tyrosine kinase inhibitor[4]. Tyrosine kinases are a class of enzymes that are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of inhibitors for these enzymes is a major focus of modern oncology research. While the exact structure of AL8326 is not publicly disclosed, it is known to be in clinical trials for non-small cell lung cancer.

drug_discovery_role cluster_synthesis Synthesis cluster_development Drug Development intermediate 5-azaspiro[2.4]heptan-7-ol hydrochloride drug_candidate AL8326 (Tyrosine Kinase Inhibitor) intermediate->drug_candidate Chemical Synthesis target Tyrosine Kinases drug_candidate->target Inhibition disease Cancer (e.g., Non-Small Cell Lung Cancer) target->disease Drives disease progression

Caption: Role of this compound in the development of a tyrosine kinase inhibitor.

A Versatile Scaffold for Bioisosteric Replacement

The 5-azaspiro[2.4]heptane core can be considered a bioisostere of proline and piperidine, which are common motifs in many approved drugs. Bioisosteric replacement is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The spirocyclic nature of this scaffold offers improved metabolic stability compared to more flexible or easily oxidized structures[5][6].

Derivatives of the 5-azaspiro[2.4]heptane scaffold have been explored in various therapeutic areas:

  • Antiviral Agents: The related 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors[7].

  • Antibacterial Compounds: The 7-amino derivative of the scaffold is used in the preparation of antibacterial agents[8].

Safety and Handling

Proper handling of all chemical reagents is paramount in a research setting. Based on information from chemical suppliers, this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a well-sealed container under an inert atmosphere at room temperature[1].

Conclusion and Future Outlook

This compound is a prime example of a modern chemical building block that is enabling the development of next-generation therapeutics. Its rigid, three-dimensional structure and its role as a key chiral intermediate for the tyrosine kinase inhibitor AL8326 highlight its importance to medicinal chemists and drug development professionals. While detailed experimental data on the compound itself is sparse in the public domain, the information available from patents and related structures provides a strong foundation for its synthesis and application. As the drive to explore novel chemical space continues, the 5-azaspiro[2.4]heptane scaffold and its derivatives are poised to play an increasingly important role in the design of new drugs with improved efficacy and safety profiles.

References

  • CN113072480B - Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application - Google Patents. (n.d.).
  • CN113072480B - Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application - Google Patents. (n.d.).
  • This compound. BU CyberSec Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents. (n.d.).
  • This compound (C6H11NO). PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound. BU CyberSec Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • (S)-5-Azaspiro[2.4]heptan-7-ol hydrochloride. BU CyberSec Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

The Azaspiro[2.4]heptane Scaffold: A Technical Guide to Synthesis, Biological Exploration, and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[2.4]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of bioactive molecules with improved physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the discovery, synthesis, and development of azaspiro[2.4]heptane derivatives. We will delve into the strategic considerations behind various synthetic approaches, explore the diverse biological activities exhibited by these compounds, and analyze the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and visual diagrams are provided to equip researchers with the practical knowledge to effectively utilize this versatile scaffold in their drug discovery endeavors.

The Rise of Spirocyclic Scaffolds in Drug Discovery: The Case for Azaspiro[2.4]heptane

The pharmaceutical industry has witnessed a progressive shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to access novel chemical space, enhance target selectivity, and improve pharmacokinetic profiles. Azaspirocycles, in particular, have garnered significant attention as valuable building blocks in drug design.[1] The azaspiro[2.4]heptane framework, characterized by a shared carbon between a cyclopropane and a pyrrolidine ring, offers a unique combination of structural rigidity and precise vectoral projection of substituents. This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets.

The incorporation of the azaspiro[2.4]heptane motif can be a strategic approach to:

  • Improve Physicochemical Properties: The introduction of sp³ centers generally leads to increased aqueous solubility and metabolic stability compared to their carbocyclic or aromatic counterparts.[2]

  • Navigate Novel Chemical Space: This scaffold provides a distinct three-dimensional arrangement of atoms, allowing for the exploration of previously inaccessible regions of biologically relevant chemical space.

  • Serve as a Bioisostere: The 5-azaspiro[2.4]heptane moiety has been successfully employed as a bioisosteric replacement for the ubiquitous piperidine ring, offering a novel and patentable alternative in drug design.

A notable example of its successful application is in the development of potent orexin receptor antagonists, where the azaspiro[2.4]heptane core was instrumental in achieving dual-receptor activity, good brain penetration, and oral bioavailability.[3][4]

Synthetic Strategies for Assembling the Azaspiro[2.4]heptane Core

The construction of the strained spirocyclic system of azaspiro[2.4]heptanes requires specialized synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclopropanation of Methylene Pyrrolidine Derivatives

A common and effective strategy involves the cyclopropanation of a pre-formed pyrrolidine ring bearing an exocyclic double bond.

G A Pyrrolidine Precursor B Introduction of Exocyclic Methylene Group A->B Olefination C Cyclopropanation Reaction (e.g., Simmons-Smith, Diazomethane) B->C Reagent Addition D Substituted Azaspiro[2.4]heptane C->D

Caption: General workflow for synthesizing azaspiro[2.4]heptanes via cyclopropanation.

A key example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the antiviral drug ledipasvir.[5] This synthesis starts from a chiral 4-methyleneproline derivative, which undergoes cyclopropanation.[5] The choice of cyclopropanating agent is critical to avoid side reactions. While the classic Simmons-Smith reaction can lead to complex mixtures, methods involving the addition of dibromocarbene followed by debromination have proven more successful.[5]

Ring-Closing Metathesis and Subsequent Modifications

Alternative approaches can involve the formation of a larger ring that is subsequently contracted or modified. While less direct for the azaspiro[2.4]heptane core itself, related azaspirocycles can be synthesized using such strategies.

Multi-component Reactions

The development of one-pot, multi-component reactions offers an efficient pathway to complex molecular architectures. Research in this area is ongoing to directly assemble the azaspiro[2.4]heptane scaffold from simple starting materials.

Experimental Protocols: A Step-by-Step Guide

Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This protocol is adapted from the enantioselective synthesis described in the literature.[5]

Step 1: Preparation of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate

This starting material can be synthesized via a one-pot double allylic alkylation of a glycine imine analog in the presence of a chiral phase-transfer catalyst.[5]

Step 2: Dibromocyclopropanation

  • To a solution of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate in chloroform, add bromoform.

  • Cool the mixture in an ice bath and slowly add a solution of potassium tert-butoxide in tert-butanol.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Debromination and Deprotection

  • Dissolve the crude dibromocyclopropane adduct in a suitable solvent such as methanol.

  • Add a reducing agent, for example, zinc dust, and an acid source like ammonium chloride.

  • Stir the reaction at room temperature until the debromination is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide).

Biological Activities and Therapeutic Applications

Azaspiro[2.4]heptane derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for various therapeutic areas.

Compound Class Biological Target/Activity Therapeutic Area Reference
5-Azaspiro[2.4]heptanesDual Orexin 1 and Orexin 2 Receptor AntagonistsInsomnia, Substance Abuse Disorders[3],[4]
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivativesNS5A InhibitorsAntiviral (Hepatitis C)[5]
Substituted Azaspiro[2.4]heptanecarboxylatesGeneral Intermediates for Bioactive MoleculesVarious[6]
Azaspiro[2.4]heptane AnalogsCentral Nervous System (CNS) active agentsNeuropsychiatric Disorders[7]
Orexin Receptor Antagonism

The discovery of 5-azaspiro[2.4]heptanes as potent dual orexin receptor antagonists highlights the scaffold's utility in designing CNS-active drugs.[3] The lead compound from this series exhibited low cytochrome P450 inhibition, good brain penetration, and oral bioavailability in preclinical studies, underscoring the favorable drug-like properties imparted by the scaffold.[3][4]

Antiviral Activity

The incorporation of an azaspiro[2.4]heptane-based amino acid into the hepatitis C virus (HCV) NS5A inhibitor ledipasvir demonstrates the scaffold's value in constructing complex and highly active antiviral agents.[5] The conformational constraint imposed by the spirocyclic system is crucial for its potent inhibitory activity.[5]

Structure-Activity Relationships (SAR)

The rigid nature of the azaspiro[2.4]heptane scaffold allows for a more defined exploration of structure-activity relationships. The substituents on the pyrrolidine ring and the nitrogen atom can be systematically varied to probe the binding pocket of a biological target.

G A Azaspiro[2.4]heptane Core B Substitution at Nitrogen (R1) A->B C Substitution on Pyrrolidine Ring (R2, R3) A->C D Biological Activity and Selectivity B->D E Pharmacokinetic Properties B->E C->D C->E

Sources

A Technical Guide to the Spectroscopic Characterization of 5-azaspiro[2.4]heptan-7-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-azaspiro[2.4]heptan-7-ol hydrochloride, a novel spirocyclic scaffold of interest in medicinal chemistry. In the absence of published experimental spectra, this document serves as a predictive and methodological resource. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on foundational principles and analysis of analogous structures. Furthermore, it details robust, field-proven protocols for the acquisition of high-fidelity spectroscopic data, ensuring a self-validating system for researchers synthesizing or working with this compound. This guide is designed to empower researchers to confidently characterize this molecule, bridging the gap between synthesis and biological application.

Introduction: The Rationale for Spectroscopic Analysis

The 5-azaspiro[2.4]heptane core represents a unique three-dimensional scaffold, merging a cyclopropane ring with a pyrrolidine ring. This spirocyclic fusion imparts significant conformational rigidity and novel steric properties, making it an attractive building block in drug discovery. The introduction of a hydroxyl group at the 7-position and its formulation as a hydrochloride salt further functionalize the molecule for potential biological interactions and favorable physicochemical properties.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. The trifecta of NMR, MS, and IR spectroscopy provides a holistic and definitive picture of the molecular architecture.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemical relationships.

  • Mass Spectrometry provides the exact molecular weight and offers insights into structural components through fragmentation analysis.

  • IR Spectroscopy identifies key functional groups present in the molecule, confirming the presence of the hydroxyl and amine hydrochloride moieties.

This guide will first present a detailed in silico prediction of the expected spectroscopic data, followed by comprehensive protocols for their experimental acquisition and interpretation.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of functional group effects and spectral data from structurally related compounds. These tables serve as a benchmark for experimental verification.

Predicted ¹H and ¹³C NMR Data

The protonation of the nitrogen atom is expected to cause a downfield shift for adjacent protons and carbons in the NMR spectrum[1]. The strained cyclopropane ring will exhibit proton signals at an unusually high field (upfield), a characteristic feature of such systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
C1/C2~10-15~0.8-1.2m
C3 (Spiro)~25-30--
C4~55-60~3.5-3.9m
C6~50-55~3.4-3.8m
C7~70-75~4.5-4.8t or dd
NH₂⁺-~9.0-10.0br s
OH-Exchanges with D₂O-

Note: Predicted shifts are estimates. Experimental values will be influenced by concentration and slight pH variations.

Predicted Infrared (IR) Absorption Data

The IR spectrum will be dominated by features from the hydroxyl group and the secondary ammonium salt. The hydrogen bonding within the crystal lattice and potentially intramolecularly will lead to broad absorption bands[2][3][4].

Table 2: Predicted Key IR Absorption Frequencies

Frequency Range (cm⁻¹)Functional Group VibrationExpected Appearance
3400 - 3200O-H Stretch (Hydrogen-bonded)Strong, Broad
3000 - 2700N-H Stretch (Secondary Amine Salt)Strong, Very Broad
~3080C-H Stretch (Cyclopropyl)Medium, Sharp
2960 - 2850C-H Stretch (Aliphatic)Medium
1600 - 1550N-H Bend (Amine Salt)Medium
1250 - 1020C-N Stretch (Aliphatic Amine)Medium
1150 - 1075C-O Stretch (Secondary Alcohol)Strong
Predicted Mass Spectrometry (MS) Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ion will be the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide the exact mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass
[C₆H₁₂NO]⁺114.0913

Tandem MS (MS/MS) of the parent ion is predicted to yield fragments arising from characteristic pathways for cyclic amines and alcohols, namely α-cleavage and dehydration[5][6][7][8].

Experimental Protocols & Methodologies

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These workflows represent a self-validating system for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all protons and carbons. Deuterium oxide (D₂O) is chosen as the solvent due to the hydrochloride salt's expected solubility and to allow for the exchange and identification of labile protons (OH, NH).

Step-by-Step Protocol for NMR Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of D₂O in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim is critical for resolving the complex spin systems of the spirocycle.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

    • Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

  • 1D ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to an appropriate range (e.g., 0 to 100 ppm).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be crucial for tracing the connectivity within the cyclopropyl and pyrrolidine rings[9][10][11].

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing definitive C-H one-bond connections[11][12].

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is key for connecting the different spin systems and confirming the overall carbon skeleton[10][11].

    • Use standard, optimized pulse programs for each 2D experiment.

Infrared (IR) Spectroscopy

Rationale for Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is suitable for solid powder samples, providing high-quality spectra rapidly.

Step-by-Step Protocol for ATR-FTIR Data Acquisition:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

Mass Spectrometry (MS)

Rationale for Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts, minimizing in-source fragmentation and preserving the molecular ion. A Quadrupole Time-of-Flight (QTOF) analyzer is chosen for its high mass accuracy and resolution, enabling the determination of the elemental formula.

Step-by-Step Protocol for ESI-QTOF MS Data Acquisition:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50).

    • If needed, add a small amount of formic acid (0.1%) to the solvent to promote protonation, although the pre-formed salt should ionize well.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for generating a stable spray and maximizing the signal of the target analyte.

  • MS¹ (Full Scan) Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

  • MS² (Tandem MS) Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (at the predicted m/z of ~114.1) in the quadrupole.

    • Fragment the selected ion in the collision cell using an appropriate collision energy (e.g., 10-30 eV).

    • The TOF analyzer will detect the resulting fragment ions, providing the MS/MS spectrum.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the analytical process and predicted molecular behavior.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_elucidation Structural Elucidation Syn Synthesized Compound (5-azaspiro[2.4]heptan-7-ol HCl) NMR NMR Spectroscopy (1D: 1H, 13C) (2D: COSY, HSQC, HMBC) Syn->NMR Sample Aliquots MS Mass Spectrometry (ESI-QTOF: HRMS, MS/MS) Syn->MS Sample Aliquots IR IR Spectroscopy (ATR-FTIR) Syn->IR Sample Aliquots Structure Definitive Structure - Connectivity - Functional Groups - Molecular Formula NMR->Structure Data Integration MS->Structure Data Integration IR->Structure Data Integration

Caption: Analytical workflow for structural elucidation.

Caption: Structure of this compound.

G cluster_pathways Predicted Fragmentation Pathways parent Parent Ion [M+H]⁺ m/z = 114.09 dehydration [M+H - H₂O]⁺ m/z = 96.08 (Dehydration) parent->dehydration - H₂O alpha_cleavage_1 Fragment A m/z = 84.08 (α-cleavage, loss of C₂H₄) parent->alpha_cleavage_1 - C₂H₄ alpha_cleavage_2 Fragment B m/z = 70.07 (α-cleavage, loss of C₃H₄O) parent->alpha_cleavage_2 - C₃H₄O

Caption: Predicted MS/MS fragmentation pathways.

Conclusion

While direct experimental data for this compound is not yet publicly available, a comprehensive spectroscopic profile can be reliably predicted. This guide provides the necessary framework for researchers to acquire and interpret the NMR, IR, and MS data required for its definitive structural elucidation. The detailed protocols and predictive analyses herein are designed to ensure scientific integrity and empower drug development professionals to confidently utilize this novel chemical entity in their research endeavors. Adherence to these methodologies will facilitate the generation of high-quality, reliable data, forming a solid foundation for future studies.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. [Link]

  • University of California, Santa Barbara. (2012). 2D NMR Spectrum Processing with Mnova. UCSB Chemistry and Biochemistry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro(2.4)heptane. NIST Chemistry WebBook. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Delaware. (n.d.). Standard Operating Procedure for NMR Experiments. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Azaspiro[2.4]heptan-7-ol Hydrochloride: A Framework for Determining Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive experimental framework for determining the solubility and stability of 5-azaspiro[2.4]heptan-7-ol hydrochloride. As there is limited publicly available data for this specific molecule, the protocols described herein are based on established principles of pharmaceutical sciences and regulatory guidelines for new chemical entities. All experimental work should be conducted in compliance with laboratory safety standards and relevant regulatory requirements.

Section 1: Introduction and Strategic Importance

This compound is a spirocyclic compound containing a secondary amine and a hydroxyl group. Its structural motifs suggest potential utility as a key intermediate or building block in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development.

Two of the most critical quality attributes (CQAs) that dictate the trajectory of a development program are solubility and stability. These properties are intrinsically linked to a molecule's bioavailability, manufacturability, formulation design, and ultimately, its safety and efficacy.

  • Aqueous Solubility directly influences the dissolution rate and subsequent absorption of an orally administered drug. For a hydrochloride salt, which is typically employed to enhance the solubility of a basic parent molecule, a complete pH-solubility profile is essential to predict its behavior in the variable pH environments of the gastrointestinal tract.

  • Chemical Stability determines the compound's shelf-life, dictates necessary storage and handling conditions, and reveals potential degradation pathways. Understanding these pathways is crucial for identifying and controlling impurities that could pose safety risks.

This guide provides a robust, field-proven framework for the systematic evaluation of the solubility and stability of this compound. The methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and other authoritative bodies.

Section 2: Prerequisite - Development of a Stability-Indicating Analytical Method (SIAM)

Before any meaningful stability data can be generated, a validated analytical method capable of separating the intact this compound from its potential degradation products is mandatory. This is known as a Stability-Indicating Analytical Method (SIAM). Forced degradation studies are instrumental in developing and validating the specificity of such a method.[1][2][3]

The most common and reliable technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, given that the molecule possesses a chromophore.[4][5]

Workflow for SIAM Development and Validation

The development process is iterative, using samples from forced degradation studies to challenge and optimize the separation.

A Define Method Goals (Assay & Impurity Profile) B Initial Method Scouting (Column, Mobile Phase, Gradient) A->B Establish Basics C Perform Forced Degradation (Hydrolysis, Oxidation, Thermal, Photo) B->C Generate Samples D Analyze Stressed Samples C->D Inject & Acquire Data E Evaluate Peak Purity & Resolution (e.g., using PDA detector) D->E Assess Separation F Optimize Method (Adjust Gradient, pH, Temp) E->F Is separation adequate? (No) G Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness E->G Is separation adequate? (Yes) F->D Re-analyze H Validated SIAM Ready for Use G->H Finalize

Caption: Workflow for SIAM Development and Validation.

The validation must be performed according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[6][7][8][9]

Section 3: Comprehensive Solubility Characterization

Solubility is not a single value but a property dependent on the solution conditions. For drug discovery and development, both kinetic and thermodynamic solubility measurements provide critical insights.[10][11]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound upon its addition to an aqueous buffer from a concentrated DMSO stock. It reflects the solubility under non-equilibrium conditions and is useful for high-throughput screening in early discovery.[10][12][13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound when excess solid is in equilibrium with the solution. This is the "gold standard" for pre-formulation and development, as it reflects the maximum dissolved concentration under stable conditions.[11][15][16]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[17][18]

Objective: To determine the saturation solubility of this compound in various aqueous media.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8 phosphate or acetate buffers) in a glass vial. The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The key is to allow sufficient time for the system to reach equilibrium. This can take 24 to 72 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and analyze the concentration using the validated stability-indicating HPLC method.

  • Solid-State Analysis: Recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical self-validating step to ensure the compound has not converted to a different polymorphic form or disproportionated from the salt to the free base during the experiment.[17][19]

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like a hydrochloride salt, its solubility is highly dependent on the pH of the medium.

Objective: To map the solubility of the compound across a physiologically relevant pH range (typically pH 1 to 8).

Methodology:

  • Execute the thermodynamic solubility protocol described above in a series of buffers covering the desired pH range.

  • It is critical to measure the final pH of the saturated solution after equilibration, as the dissolution of the salt can alter the buffer's pH.[17]

  • Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting profile is essential for predicting in vivo dissolution. For a salt of a weak base, solubility is expected to be high at low pH and decrease as the pH approaches and exceeds the pKa of the conjugate acid.[20]

Data Presentation: Solubility Profile
Medium (Buffer System)Temperature (°C)Initial pHFinal pH (post-equilibration)Solubility (µg/mL)Solid Form Post-Analysis (XRPD)
0.1 M HCl251.21.2Datae.g., Consistent with starting material
50 mM Acetate Buffer254.54.6Datae.g., Consistent with starting material
50 mM Phosphate Buffer256.86.8Datae.g., Conversion to free base
50 mM Phosphate Buffer257.47.4Datae.g., Conversion to free base

Section 4: Comprehensive Stability Profiling

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[21][22][23] The process begins with aggressive forced degradation studies and culminates in formal long-term studies under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

The purpose of stress testing is to identify likely degradation products, establish degradation pathways, and demonstrate the intrinsic stability of the molecule.[3][24] These studies are foundational for developing and validating the SIAM. The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[25]

API 5-Azaspiro[2.4]heptan-7-ol HCl (Solid & Solution) H_Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->H_Acid H_Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->H_Base H_Neut Neutral Hydrolysis (e.g., Water, 60°C) API->H_Neut Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Therm Thermal (e.g., 80°C, Solid) API->Therm Photo Photostability (ICH Q1B) (Visible & UVA Light) API->Photo Analysis Analyze via SIAM (Identify Degradants, Calculate Mass Balance) H_Acid->Analysis H_Base->Analysis H_Neut->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Forced Degradation Study Conditions.

Experimental Protocols:

  • Hydrolytic Degradation: Expose the API in solution (e.g., 1 mg/mL) to 0.1 M HCl, purified water, and 0.1 M NaOH. Studies are often initiated at an elevated temperature (e.g., 60-80 °C) and sampled at various time points (e.g., 2, 8, 24 hours). If degradation is too rapid or slow, the temperature or acid/base concentration should be adjusted.[24][26][27]

  • Oxidative Degradation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The reaction should be monitored as it can be rapid.[28][29]

  • Thermal Degradation: Expose the solid API to dry heat at an elevated temperature (e.g., 80 °C). The effect of humidity can be assessed by storing the solid at a high temperature and relative humidity (e.g., 60 °C / 75% RH).[30]

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[31][32][33][34] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

Formal ICH Stability Studies

Formal studies are performed on at least three primary batches of the API to establish a re-test period. The storage conditions and testing frequencies are defined by ICH guideline Q1A(R2).[21][22][35]

Objective: To evaluate the long-term stability of the API under defined storage conditions.

Methodology:

  • Packaging: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage: Place the packaged samples into controlled environmental chambers set to the conditions specified in the table below.

  • Testing: At each designated time point, pull samples and test them for critical attributes using validated analytical methods. This includes appearance, assay, degradation products, and any other relevant physical or chemical properties.

Data Presentation: Formal Stability Protocol

Study TypeStorage ConditionMinimum Duration for SubmissionTesting Time Points (Months)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months0, 3, 6

Note: Intermediate testing is only required if a significant change occurs during the accelerated study. A "significant change" is defined as a failure to meet the specification.

Section 5: Data Interpretation and Conclusion

The collective data from these studies provides a comprehensive physicochemical profile of this compound.

  • The pH-solubility profile will guide formulators in designing a dosage form that ensures adequate dissolution for absorption.

  • The forced degradation studies will reveal the molecule's intrinsic liabilities, informing decisions on manufacturing process controls and compatible excipients.

  • The formal stability data will be used to establish a re-test period and recommend appropriate storage conditions, which are essential for regulatory filings and ensuring the product's quality throughout its lifecycle. This data is also critical for adhering to good storage and shipping practices as outlined in guidelines like USP <1079>.[36][37][38][39][40]

By systematically executing this experimental framework, researchers can build a robust data package that de-risks the development process and provides a solid foundation for advancing promising new chemical entities toward clinical application.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. (n.d.). USP29-NF24. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • <1079> Overview. (n.d.). [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4195-4202. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2025, August 6). ResearchGate. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • In vitro solubility assays in drug discovery. (2011). PubMed, 16(3), 276-84. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. (n.d.). [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (n.d.). ICH. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • 1079 Good Storage and Shipping Practices. (2011, September 30). IPQpubs. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

  • GDP in the US: The USP <1079> Series of Chapters on Good Storage and Distribution Practices. (2022, August 25). ECA Academy. [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • Development of methodology for the study of API sensitivity to hydrolytic degradations at different pH conditions in solid-state. (2020). ResearchGate. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules, 26(16), 4930. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ADMET and DMPK, 4(2), 117-178. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research, 8(6). [Link]

  • Thermodynamic solubility. (n.d.). PCBIS. [Link]

  • Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. (2016). ResearchGate. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

Sources

Azaspiro Compounds: A Technical Guide to Novel Chemical Entities in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous successful therapeutics, the increasing complexity of biological targets demands a move towards greater three-dimensionality in drug design. Azaspiro compounds, characterized by two rings sharing a single nitrogen-containing spirocenter, have emerged as powerful scaffolds to escape this planarity. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, leading to improved target engagement and pharmacological properties. This guide provides an in-depth exploration of azaspiro compounds, from their synthesis to their burgeoning applications in modern drug discovery, intended for researchers, scientists, and drug development professionals seeking to leverage these novel chemical entities.

The Azaspiro Advantage: Physicochemical and Pharmacokinetic Benefits

The incorporation of a spirocyclic junction, particularly in the form of an azaspirocycle, imparts a unique set of physicochemical properties that are highly advantageous for drug development. These scaffolds serve as bioisosteres for commonly used saturated heterocycles like piperidine and piperazine, while often offering superior characteristics.

Improved Physicochemical Properties

The rigid, three-dimensional nature of azaspirocycles leads to a higher fraction of sp³-hybridized carbons (Fsp³). This increased saturation generally correlates with improved aqueous solubility and reduced lipophilicity (LogP) compared to their flatter aromatic counterparts.[1] For instance, a comparative study between aza-diketopiperazines (aza-DKPs) and their non-spirocyclic diketopiperazine (DKP) analogues revealed a significant improvement in water solubility for the aza-DKP scaffold.[2] This enhancement in solubility can be critical for achieving adequate bioavailability and formulation of drug candidates.

Enhanced Metabolic Stability

The quaternary carbon at the spirocyclic junction is sterically hindered, which can shield adjacent positions from metabolic enzymes like cytochrome P450s. This often translates to increased metabolic stability and a longer in vivo half-life.[1] Studies have shown that replacing a piperidine or piperazine ring with an azaspiro[3.3]heptane moiety can lead to reduced intrinsic clearance.[3]

Comparative ADME Properties: Azaspirocycles vs. Non-Spirocyclic Analogues

To illustrate the advantages of azaspiro scaffolds, the following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties for representative azaspiro compounds compared to their non-spirocyclic analogues.

Compound ClassScaffoldAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Reference
Diketopiperazine Analogue 2,5-DiketopiperazineLowModerate< 15[2]
Aza-Diketopiperazine Aza-DiketopiperazineHighModerate> 60[2]
Piperidine Analogue Substituted PiperidineVariableHighVariable[4]
Azaspiro[4.5]decane Analogue 1-Oxa-8-azaspiro[4.5]decaneImprovedHighIncreased[1]

Synthetic Strategies for Accessing Azaspiro Scaffolds

The synthetic accessibility of azaspirocycles has historically been a barrier to their widespread adoption. However, recent advances in synthetic methodology have provided robust and scalable routes to a variety of azaspirocyclic cores.

Key Synthetic Methodologies

Several powerful reactions form the foundation of azaspirocycle synthesis:

  • Intramolecular Mannich Reaction: This reaction involves the intramolecular cyclization of an amino-tethered carbonyl compound or its precursor, forming a new C-C bond and constructing the azaspirocyclic core.[5]

  • Pictet-Spengler Reaction: A variation of the Mannich reaction, the Pictet-Spengler reaction is particularly useful for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline-based spirocycles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[3][6]

  • [2+2] Cycloaddition: This photochemical or thermal reaction is a key step in the synthesis of smaller azaspirocycles, such as azaspiro[3.3]heptanes.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the construction of a wide range of ring systems, including those found in azaspiro compounds.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is instrumental in the synthesis of N-aryl diazaspirocycles, allowing for the introduction of diverse aromatic substituents.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol outlines a scalable synthesis of a key mono-protected diazaspiro[3.3]heptane intermediate, which is a versatile building block for further functionalization.[7]

Step 1: Intramolecular Cyclization

  • To a solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine (1.0 eq) in anhydrous THF, add potassium tert-butoxide (t-BuOK) (1.0 M solution in THF, 2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C in a sealed tube.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 eq).

  • Continue heating for another hour.

  • Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvent to yield crude 2-benzyl-2,6-diazaspiro[3.3]heptane.

Step 2: Hydrogenolysis and Boc Protection

  • Dissolve the crude product from Step 1 in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude 2,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous work-up and purify by column chromatography to afford N-Boc-2,6-diazaspiro[3.3]heptane.

Protocol 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This three-step protocol provides a reliable route to a key oxa-azaspiro[4.5]decane building block starting from commercially available N-Boc-4-piperidone.[7]

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

  • In a mixture of ethanol and water, react N-Boc-4-piperidone with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) at 60 °C to form the spirohydantoin intermediate via a Bucherer-Bergs reaction.

  • Isolate the intermediate and react it with glycolic acid in toluene at reflux with a catalytic amount of sulfuric acid to yield 1-oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one.

Step 2: Deprotection

  • Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of 4M HCl in dioxane and allow the reaction to warm to room temperature.

  • Stir until deprotection is complete (monitored by TLC or LC-MS).

  • Evaporate the solvent to obtain the crude 1-oxa-8-azaspiro[4.5]decan-3-one.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude product from Step 2 in diethyl ether and cool to 0 °C.

  • Slowly add an ethanolic HCl solution dropwise with vigorous stirring until the pH is between 1 and 2.

  • A white precipitate will form. Continue stirring at 0 °C for 30 minutes.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride.[7]

Synthesis_of_1_Oxa_8_azaspiro_4_5_decan_3_one_hydrochloride N-Boc-4-piperidone N-Boc-4-piperidone Spirohydantoin Intermediate Spirohydantoin Intermediate N-Boc-4-piperidone->Spirohydantoin Intermediate KCN, (NH4)2CO3 EtOH/H2O, 60 °C 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one Spirohydantoin Intermediate->1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one Glycolic Acid, H2SO4 Toluene, Reflux 1-Oxa-8-azaspiro[4.5]decan-3-one 1-Oxa-8-azaspiro[4.5]decan-3-one 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one->1-Oxa-8-azaspiro[4.5]decan-3-one 4M HCl in Dioxane DCM, 0 °C to rt 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride 1-Oxa-8-azaspiro[4.5]decan-3-one->1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride Ethanolic HCl Et2O

Caption: Synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Therapeutic Applications of Azaspiro Compounds

The unique structural and physicochemical properties of azaspiro compounds have led to their exploration in a wide range of therapeutic areas.

Oncology

Azaspiro compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.

  • 1-Oxa-4-azaspironenone Derivatives: A series of these compounds showed moderate to potent activity against A549 human lung cancer, MDA-MB-231 breast cancer, and HeLa human cervical cancer cells. Mechanistic studies on one derivative revealed that it inhibits tumor cell proliferation by inducing cell cycle arrest and apoptosis.[8]

  • 1-Thia-4-azaspiro[4.5]decane Derivatives: These compounds, along with their derived thiazolopyrimidines and 1,3,4-thiadiazole thioglycosides, have been synthesized and evaluated for their anticancer activity against HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cancer cell lines, with some showing moderate to high inhibition.

Table of Anticancer Activity of Selected Azaspiro Compounds

Compound ClassCell LineIC₅₀ (µM)Mechanism of ActionReference
1-Oxa-4-azaspironenone A549 (Lung)0.26Cell Cycle Arrest, Apoptosis[8]
MDA-MB-231 (Breast)0.10Cell Cycle Arrest, Apoptosis[8]
HeLa (Cervical)0.18Cell Cycle Arrest, Apoptosis[8]
1-Thia-4-azaspiro[4.5]decane HepG-2 (Liver)Moderate to HighNot specified
PC-3 (Prostate)Moderate to HighNot specified
HCT116 (Colorectal)Moderate to HighNot specified
Central Nervous System (CNS) Disorders

The ability of azaspiro scaffolds to mimic the structures of key neurotransmitter-interacting moieties, such as piperidine, has made them attractive candidates for CNS drug discovery.

  • Dopamine Receptor Antagonists: Diazaspiroalkane cores have been incorporated into potent and selective dopamine D3 receptor antagonists. Certain derivatives exhibit high affinity (Ki = 12-25.6 nM) and excellent selectivity for the D3 receptor over the D2 receptor (264- to 905-fold).[9][10] This selectivity is crucial for minimizing the side effects associated with non-selective dopamine receptor modulation.

  • Serotonin Receptor Ligands: N-substituted 2-azaspiro[4.5]decane-1,3-diones have been synthesized and shown to be potent 5-HT1A receptor ligands, with some exhibiting Ki values in the low nanomolar range (e.g., 2.7 nM and 4.3 nM).[11] The length of the alkyl spacer and the size of the cycloalkyl ring were found to be critical for affinity and functional activity at both 5-HT1A and 5-HT2A receptors.[11][12]

CNS_Receptor_Modulation cluster_azaspiro Azaspiro Compound cluster_receptors CNS Receptors Azaspiro Azaspiro D3_Receptor Dopamine D3 Receptor Azaspiro->D3_Receptor Antagonist (High Selectivity) 5HT1A_Receptor Serotonin 5-HT1A Receptor Azaspiro->5HT1A_Receptor Ligand (Potent Affinity) Therapeutic_Effect_D3 Therapeutic_Effect_D3 D3_Receptor->Therapeutic_Effect_D3 Potential Treatment for Substance Abuse, Schizophrenia Therapeutic_Effect_5HT1A Therapeutic_Effect_5HT1A 5HT1A_Receptor->Therapeutic_Effect_5HT1A Potential Treatment for Anxiety, Depression

Caption: Modulation of CNS receptors by azaspiro compounds.

Future Directions and Conclusion

Azaspiro compounds represent a significant step forward in the quest for novel, three-dimensional chemical entities for drug discovery. Their favorable physicochemical properties, enhanced metabolic stability, and synthetic tractability make them highly attractive scaffolds for a multitude of therapeutic targets. As our understanding of complex biological systems deepens, the ability to precisely control the spatial arrangement of pharmacophoric elements will become increasingly critical. Azaspirocycles provide a robust and versatile platform to meet this challenge.

Future research will likely focus on the development of new and more efficient synthetic routes to a wider variety of complex azaspiro systems. Furthermore, the continued exploration of these scaffolds in diverse therapeutic areas, guided by a deeper understanding of their structure-activity relationships, will undoubtedly unlock their full potential in the development of next-generation therapeutics. For medicinal chemists, the message is clear: the journey out of "flatland" is well underway, and azaspiro compounds are lighting the path.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available from: [Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. PubMed. Available from: [Link]

  • DOT Language. Graphviz. Available from: [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. National Institutes of Health. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Royal Society of Chemistry. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available from: [Link]

  • Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. PubMed. Available from: [Link]

  • A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. ResearchGate. Available from: [Link]

  • Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. PubMed. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available from: [Link]

  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available from: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available from: [Link]

  • Highly Selective Dopamine D 3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. PubMed. Available from: [Link]

  • How to create a cyclic graph using GraphViz DOT? Stack Overflow. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. Available from: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ACS Publications. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available from: [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. Available from: [Link]

  • Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations. Semantic Scholar. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available from: [Link]

  • graphviz-scripts. GitHub. Available from: [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Semantic Scholar. Available from: [Link]

  • Drawing graphs with dot. Graphviz. Available from: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. MDPI. Available from: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available from: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Available from: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][13]deca-6,9-diene-3,8-dione Derivatives. MDPI. Available from: [Link]

  • Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. Royal Society of Chemistry. Available from: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available from: [Link]

  • User Guide. Graphviz. Available from: [Link]

  • Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. Available from: [Link]

  • Reaction path analysis with Cantera and Graphviz. Google Groups.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Available from: [Link]

  • graphviz/dot.py. GitHub. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available from: [Link]

Sources

The Stereochemical Landscape of 5-azaspiro[2.4]heptan-7-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-azaspiro[2.4]heptane motif is a privileged scaffold in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to bioactive molecules.[1][2] This constrained architecture is a powerful tool for optimizing ligand-target interactions, enhancing metabolic stability, and improving physicochemical properties.[3][4] This guide provides an in-depth analysis of the stereochemistry of a key derivative, 5-azaspiro[2.4]heptan-7-ol. We will dissect its stereoisomeric possibilities, explore strategies for stereocontrolled synthesis, detail analytical methodologies for stereoisomer characterization, and discuss the profound implications of its stereochemistry in the context of drug discovery and development.

Introduction: The Significance of Three-Dimensionality in Drug Design

The paradigm in drug discovery has shifted from planar, aromatic systems towards molecules with a higher fraction of sp³-hybridized centers, a concept often termed "escaping flatland."[2] Spirocyclic systems, which feature two rings sharing a single quaternary carbon atom, are exemplary of this design principle.[1] The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.[3] This often leads to enhanced potency and selectivity.[2]

The 5-azaspiro[2.4]heptane framework, a fusion of a cyclopropane and a pyrrolidine ring, is of particular interest. It has been incorporated into a variety of therapeutic candidates, including dopamine D3 receptor antagonists and hepatitis C virus (HCV) NS5A inhibitors.[5][6] The introduction of a hydroxyl group at the 7-position, creating 5-azaspiro[2.4]heptan-7-ol, adds a crucial functional handle for hydrogen bonding interactions while also introducing a new stereocenter, further diversifying the available chemical space. Understanding and controlling the stereochemistry of this molecule is therefore paramount for its successful application in drug development programs.

The Stereoisomers of 5-azaspiro[2.4]heptan-7-ol

The structure of 5-azaspiro[2.4]heptan-7-ol contains two stereocenters:

  • C4 (the spiro carbon): This quaternary carbon is the point of fusion for the cyclopropane and pyrrolidine rings.

  • C7 (the carbinol carbon): This carbon bears the hydroxyl group.

The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules.

G cluster_0 (4R,7S) and (4S,7R) - Enantiomeric Pair 1 cluster_1 (4R,7R) and (4S,7S) - Enantiomeric Pair 2 4R7S (4R,7S)-5-azaspiro[2.4]heptan-7-ol 4S7R (4S,7R)-5-azaspiro[2.4]heptan-7-ol 4R7R (4R,7R)-5-azaspiro[2.4]heptan-7-ol 4S7S (4S,7S)-5-azaspiro[2.4]heptan-7-ol

The relationship between any stereoisomer from Pair 1 and any from Pair 2 is diastereomeric. These diastereomers will have different physical properties (e.g., melting point, boiling point, solubility, and NMR spectra) and can be separated by standard chromatographic techniques such as column chromatography or HPLC. The enantiomers within each pair, however, have identical physical properties in an achiral environment and require chiral methods for separation.

Conformational Analysis: A Rigid Scaffold

The spirocyclic nature of the 5-azaspiro[2.4]heptane system imparts significant conformational rigidity. The three-membered cyclopropane ring is necessarily planar, which in turn constrains the flexibility of the five-membered pyrrolidine ring. The pyrrolidine ring in such systems typically adopts an envelope or twisted conformation to minimize torsional strain.

The relative orientation of the hydroxyl group at C7 (either cis or trans to the cyclopropane ring) defines the two diastereomeric series. Within each diastereomer, the pyrrolidine ring can undergo conformational fluctuations. Computational studies on related N-substituted pyrrolidines suggest that the energy barrier for ring pseudorotation is low, but the presence of the fused cyclopropane ring would be expected to favor specific conformations.[7]

The orientation of the C7 hydroxyl group is critical. It can exist in a pseudo-axial or pseudo-equatorial position relative to the pyrrolidine ring. These conformational preferences will influence the molecule's shape, dipole moment, and ability to engage in intramolecular hydrogen bonding, all of which can affect its biological activity and pharmacokinetic properties.

Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of polysubstituted spirocycles is a significant challenge in organic chemistry.[2] The construction of the quaternary spirocenter and the relative and absolute stereochemistry of the substituents must be precisely controlled.

Asymmetric 1,3-Dipolar Cycloaddition: A Powerful Approach

A highly effective and convergent strategy for constructing the 5-azaspiro[2.4]heptane core is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a cyclopropylidene-containing dipolarophile.[8] This approach allows for the simultaneous and stereocontrolled formation of the spirocycle and the introduction of substituents.

Causality of Stereocontrol: The stereochemical outcome of this reaction is dictated by a chiral catalyst, typically a metal complex with a chiral ligand. The catalyst coordinates to the reactive intermediates, creating a chiral environment that directs the approach of the dipole and dipolarophile. This leads to the preferential formation of one enantiomer of a specific diastereomer.

G

Protocol: Asymmetric Synthesis of a 5-Azaspiro[2.4]heptane Precursor

This protocol is a representative example based on established literature for analogous systems and should be optimized for the specific synthesis of 5-azaspiro[2.4]heptan-7-ol precursors.

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral ligand (e.g., a derivative of Fesulphos) and a copper(I) salt (e.g., Cu(CH₃CN)₄BF₄) in a dry, aprotic solvent (e.g., dichloromethane) is stirred at room temperature for 1 hour to form the active chiral catalyst complex.

  • Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -20 °C). The azomethine ylide precursor (e.g., an iminoester derived from glycine) and a base (e.g., triethylamine) are added sequentially.

  • Cycloaddition: The dipolarophile (e.g., ethyl cyclopropylidene acetate) is then added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction is quenched and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the enantioenriched 5-azaspiro[2.4]heptane diester.

  • Reduction to the Diol: The purified diester is then reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to afford the corresponding diol, which can be selectively protected and further functionalized to yield the desired 5-azaspiro[2.4]heptan-7-ol stereoisomer.

Analytical Characterization of Stereoisomers

The unambiguous determination of the stereochemical purity of 5-azaspiro[2.4]heptan-7-ol is critical. A combination of nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC) is typically employed.

NMR Spectroscopy for Diastereomeric Ratio Determination

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry and calculating the diastereomeric ratio (d.r.).[9] Diastereomers have distinct NMR spectra, with differences in chemical shifts and coupling constants.

  • ¹H NMR: Protons in different diastereomers will experience different magnetic environments, leading to different chemical shifts. The coupling constants (J-values) between adjacent protons can provide information about the dihedral angles and thus the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro carbon and the carbons of the pyrrolidine ring, are sensitive to the stereochemical arrangement of the substituents.[10]

Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.).[11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12]

Protocol: Chiral HPLC Analysis

  • Column Selection: A suitable chiral column must be selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[13]

  • Mobile Phase Optimization: A systematic screening of mobile phases is performed. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is adjusted to achieve optimal separation and resolution.

  • Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system. The retention times of the enantiomers are recorded, and the e.e. is calculated from the relative peak areas.

ParameterTypical Value/ConditionRationale
Column Polysaccharide-based (e.g., Chiralcel® OD-H)Broad applicability for chiral amines and alcohols.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Balances retention and elution for good resolution.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV (e.g., 210 nm) or Mass SpectrometryUV for general detection, MS for confirmation of identity.
Diastereomeric Ratio (d.r.) >95:5Indicates high diastereoselectivity of the synthesis.
Enantiomeric Excess (e.e.) >98%Indicates high enantioselectivity of the synthesis.

Table summarizing typical analytical parameters and expected outcomes for the stereochemical analysis of 5-azaspiro[2.4]heptane derivatives.

Applications and Future Outlook

The 5-azaspiro[2.4]heptane scaffold is a valuable building block for the synthesis of novel therapeutics. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric elements, which can lead to improved biological activity and selectivity.[4] The stereochemistry of 5-azaspiro[2.4]heptan-7-ol is of paramount importance, as different stereoisomers will interact differently with chiral biological macromolecules such as enzymes and receptors.

The development of robust and scalable stereoselective syntheses for this and related spirocyclic systems will continue to be a major focus of research. As our understanding of the conformational preferences and structure-activity relationships of these molecules grows, so too will our ability to design and synthesize novel drug candidates with improved therapeutic profiles.

References

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(10), 1147–1166. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. Retrieved from [Link]

  • Bremner, J. B., & Samosorn, S. (2018). Spirocyclic Scaffolds in Medicinal Chemistry. Molecules, 23(7), 1646. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 517-535. [Link]

  • Smith, A. B., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2134. [Link]

  • Harada, N., & Nakanishi, K. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 18(12), 15336-15382. [Link]

  • Katritzky, A. R., et al. (1981). The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2, 143-146. [Link]

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(14), 2971-2977. [Link]

  • Conti, P., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. [Link]

  • Deshmukh, A. R., et al. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatographic Science, 52(8), 839-850. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Marcel Dekker. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (9), 1845-1849. [Link]

  • PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved from [Link]

  • Nicasio, M. C., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-8301. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-168. [Link]

  • Wang, C., et al. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. [Link]

  • Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis [Video]. YouTube. [Link]

  • Brückner, C. (2000). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. [Link]

  • Adrio, J., & Carretero, J. C. (2011). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2, 33. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(37), 5391-5394. [Link]

  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure: THEOCHEM, 727(1-3), 115-123. [Link]

  • Carretero, J. C., et al. (2018). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. Angewandte Chemie International Edition, 57(40), 13248-13252. [Link]

  • Wang, J. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. [Link]

  • Hanna, G. M., & Lau-Cam, C. A. (1994). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 865-875. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-36. [Link]

  • Kenyon, J., & Partridge, S. M. (1936). An investigation into the mechanism of asymmetric synthesis with reference to a new type. Journal of the Chemical Society (Resumed), 1313-1321. [Link]

Sources

Escaping Flatland: A Technical Guide to Spirocyclic Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is a paramount objective. The oft-cited "escape from flatland" paradigm advocates for a departure from planar, aromatic-rich molecules towards more three-dimensional (3D) structures that can better engage with the complex topographies of biological targets.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their inherent rigidity, unique 3D geometries, and ability to confer advantageous physicochemical properties have established them as a privileged structural motif in medicinal chemistry.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of spirocyclic chemistry, from fundamental concepts to strategic applications and synthetic considerations. We will delve into the causal relationships between spirocyclic architecture and improved drug-like properties, present validated experimental protocols, and showcase illustrative case studies that underscore the transformative potential of these scaffolds in the design of next-generation therapeutics.

The Spirocyclic Advantage: Redefining Molecular Architecture for Enhanced Efficacy

Spirocycles are not merely a synthetic curiosity; their utility in drug discovery is grounded in a set of distinct structural and physicochemical advantages over their acyclic or planar counterparts. The defining feature of a spirocycle is the spiroatom, a quaternary carbon that serves as the single junction point for two rings.[2] This arrangement imparts a rigid, three-dimensional conformation that can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Embracing Three-Dimensionality for Improved Target Engagement

The binding pockets of proteins are intricate, three-dimensional cavities. Molecules that are predominantly flat, such as those rich in aromatic rings, may only form limited interactions within these pockets. Spirocycles, by their very nature, project functional groups into distinct vectors in 3D space, enabling a more comprehensive and specific interaction with the target protein.[2] This enhanced shape complementarity can lead to significant improvements in binding affinity and potency. Furthermore, the rigid nature of the spirocyclic core reduces the entropic penalty upon binding, as there are fewer rotatable bonds to be constrained.[5] This pre-organization of the molecule into a bioactive conformation can be a key driver of potency.

The Physicochemical Benefits of Increased sp³ Character

A critical metric in modern medicinal chemistry is the fraction of sp³ hybridized carbons (Fsp³), which quantifies the three-dimensionality of a molecule.[4] An increase in Fsp³ has been correlated with a higher success rate in clinical development.[6] Spirocyclic scaffolds are inherently rich in sp³ centers, which leads to a number of desirable physicochemical properties:

  • Enhanced Solubility: Moving away from flat, aromatic systems by incorporating sp³-rich spirocycles generally increases aqueous solubility, a crucial parameter for oral bioavailability.[3][7]

  • Modulated Lipophilicity: The introduction of a spirocycle can effectively reduce a compound's lipophilicity (logP), which can mitigate issues such as non-specific binding and poor metabolic stability.[4][6]

  • Improved Metabolic Stability: The quaternary carbon of the spirocycle and the surrounding methylene groups are often less susceptible to metabolic attack by cytochrome P450 enzymes compared to more electron-rich aromatic systems or sterically accessible positions on linear chains.[4]

The following diagram illustrates the fundamental concept of how spirocycles introduce three-dimensionality compared to flat aromatic systems.

G cluster_0 Planar Aromatic System cluster_1 Spirocyclic System Aromatic Ring Flat, 2D Biological Target Binding Pocket Aromatic Ring->Biological Target Limited Interaction Spirocycle Rigid, 3D Vector1 Spirocycle->Vector1 Exit Vector A Vector2 Spirocycle->Vector2 Exit Vector B Vector3 Spirocycle->Vector3 Exit Vector C Spirocycle->Biological Target Enhanced Complementarity

Caption: Comparison of a planar aromatic system and a 3D spirocyclic scaffold interacting with a biological target.

Strategic Applications of Spirocycles in Drug Design

The theoretical advantages of spirocycles translate into a wide range of practical applications in drug discovery programs. From lead optimization to scaffold hopping and bioisosteric replacement, spirocyclic chemistry offers a versatile toolkit for the medicinal chemist.

Conformational Restriction and Potency Enhancement

The introduction of a spirocyclic moiety can lock a flexible molecule into a specific, biologically active conformation. This strategy is particularly effective when the bioactive conformation is known or can be predicted. For instance, in the optimization of inhibitors of the protein tyrosine phosphatase SHP2, researchers introduced a spirocycle to maintain the orientation of a primary amine group, preserving crucial hydrogen bond interactions and improving cellular efficacy.[4][6]

Spirocycles as Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8] Spirocycles have emerged as effective bioisosteres for a variety of common chemical motifs:

  • Aromatic Rings: Strained spirocycles can mimic the spatial arrangement of substituents on an aromatic ring while offering a more favorable physicochemical profile.[9][10]

  • Piperazines and Morpholines: Diazaspiro[3.3]heptanes and other nitrogen-containing spirocycles can serve as rigid analogues of piperazine, offering improved selectivity and metabolic stability.[6][9] A notable example is the replacement of the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, which, despite a slight reduction in potency, significantly increased selectivity for PARP-1 and reduced cytotoxicity.[4][6]

The following table summarizes the impact of replacing a morpholine ring with various azaspirocycles on the physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists.[4][6]

Original MoietySpirocyclic ReplacementChange in logDImpact on hERG SelectivityImpact on Metabolic Stability
MorpholineAzaspiro[3.3]heptaneLoweredImprovedImproved
MorpholineAzaspiro[3.4]octaneLoweredImprovedImproved
MorpholineAzaspiro[3.5]nonaneLoweredImprovedImproved

Data synthesized from Johansson et al., 2016 as cited in[4][6].

Navigating Intellectual Property Space

In addition to their scientific merits, spirocycles offer a strategic advantage in creating novel chemical entities with distinct intellectual property (IP) positions.[3] By moving away from heavily explored chemical scaffolds, researchers can open up new avenues for patentable discoveries.

Synthetic Strategies for Spirocyclic Scaffolds

The synthesis of spirocycles can be challenging due to the need to construct a quaternary carbon center, often with stereochemical control.[2] However, a growing number of robust synthetic methodologies have made these scaffolds more accessible to medicinal chemists.[11][12]

Key Synthetic Approaches

Several strategic approaches are commonly employed for the synthesis of spirocyclic compounds:

  • Intramolecular Cyclization: This is a widely used method where a linear precursor containing two reactive functional groups undergoes cyclization to form the spirocyclic core.

  • Cycloaddition Reactions: Reactions such as the Diels-Alder or [2+2] cycloadditions can be powerful tools for constructing spirocyclic systems in a stereocontrolled manner.

  • Rearrangement Reactions: Certain molecular rearrangements, like the pinacol rearrangement, can be adapted to generate spirocyclic frameworks.

  • Metal-Catalyzed Reactions: Modern organometallic chemistry offers a plethora of methods for spirocycle synthesis, including ring-closing metathesis and palladium-catalyzed cross-coupling reactions.

The following workflow diagram illustrates a generalized approach to a drug discovery campaign incorporating spirocyclic chemistry.

G Start Start Hit_Identification Hit Identification (e.g., HTS) Start->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Planar_Lead Planar Lead Compound (Poor ADME, Low Potency) Lead_Optimization->Planar_Lead Spiro_Strategy Introduce Spirocycle (Bioisosterism, Conformational Lock) Planar_Lead->Spiro_Strategy Synthesis Synthesis of Spirocyclic Analogs Spiro_Strategy->Synthesis SAR_Exploration Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Exploration ADME_Profiling ADME & PK Profiling SAR_Exploration->ADME_Profiling ADME_Profiling->SAR_Exploration Iterative Optimization Candidate_Selection Candidate Selection ADME_Profiling->Candidate_Selection End End Candidate_Selection->End

Sources

Whitepaper: Strategic Identification of Biological Targets for 5-azaspiro[2.4]heptan-7-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 5-azaspiro[2.4]heptan-7-ol hydrochloride presents a unique chemical scaffold, a spirocyclic system containing a secondary amine and a hydroxyl group, suggesting a high potential for specific interactions with biological macromolecules. However, its molecular targets remain uncharacterized. This guide provides a comprehensive, technically-grounded strategy for the de-novo identification and validation of the biological targets of this compound. Moving beyond a simple list of possibilities, we present an integrated workflow that combines computational prediction with robust, unbiased experimental methodologies. We detail the causality behind experimental choices, provide self-validating protocols for key techniques such as Drug Affinity Responsive Target Stability (DARTS), and outline a clear path from initial hypothesis to confirmed mechanism of action, empowering research teams to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Scientific Case for this compound

This compound is a small molecule characterized by a spirocyclic core, which imparts a rigid, three-dimensional structure. Such conformational constraint is a highly desirable feature in drug design, as it can lead to increased potency and selectivity for a specific biological target by reducing the entropic penalty of binding. The molecule's key structural features are detailed in Table 1.

PropertyValueSource
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS Number 1152110-85-4[1]
Canonical SMILES C1CC12CNCC2O.Cl[2]
Key Features Spirocyclic core, secondary amine (protonated), hydroxyl groupN/A

The presence of a secondary amine and a hydroxyl group provides hydrogen bond donor and acceptor capabilities, critical for molecular recognition by proteins. The spirocyclic nature, fusing a cyclopropane and a pyrrolidine ring, creates defined vectors for these interaction points, making it an attractive scaffold for targeting structured binding pockets.

While no direct biological activity has been reported for this specific molecule, preliminary studies on a structurally related compound, 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride, have indicated potential as an inhibitor of enzymes such as CD73.[3] CD73 is an ecto-5'-nucleotidase involved in cancer progression and inflammation.[3] This finding provides a critical starting point, suggesting that the 5-azaspiro[2.4]heptane scaffold may have a propensity for binding to enzymatic targets, particularly those in the hydrolase or transferase families.

A Multi-pronged Strategy for Target Deconvolution

Identifying the precise molecular target of a novel compound is a pivotal step in drug discovery.[4] A robust approach mitigates the risk of pursuing false leads and builds a solid foundation for understanding the mechanism of action. We propose a logical, phased strategy, beginning with broad, unbiased screening and progressively narrowing the focus to specific, validated targets.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Triage & Hypothesis Generation cluster_2 Phase 3: Direct Target Validation cluster_3 Phase 4: Cellular & In Vivo Confirmation A Compound Synthesis & QC B Target-Agnostic Proteomics (DARTS) A->B C Phenotypic Screening A->C D Bioinformatic Analysis of Proteomics Hits B->D E Pathway & Network Analysis C->E D->E F Orthogonal Binding Assays (SPR, ITC) E->F G In Vitro Functional Assays (e.g., Enzyme Kinetics) F->G H Cell-Based Target Engagement (CETSA) G->H I Structure-Activity Relationship (SAR) Studies H->I J Downstream Signaling & Biomarker Analysis H->J

Figure 1: A phased workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase is designed to cast a wide net, identifying all potential protein interactors without prior bias. This is critical for discovering novel targets and understanding potential off-target effects early in the process.

Drug Affinity Responsive Target Stability (DARTS)

Causality: The core principle of DARTS is that the binding of a small molecule to its target protein stabilizes the protein's conformation.[5] This stabilization renders the protein more resistant to proteolysis.[6] By treating a complex protein lysate with the compound and then subjecting it to limited proteolysis, target proteins will be protected from digestion while non-binding proteins will be degraded. This method is exceptionally powerful because it does not require chemical modification of the small molecule, thus avoiding the risk that a tag or linker might disrupt the native binding interaction.[4]

Experimental Protocol: DARTS Workflow

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line like A549 if pursuing the oncology angle suggested by the CD73 analogue) to ~80-90% confluency.

    • Harvest cells and wash 2x with ice-cold PBS.

    • Lyse cells in M-PER buffer (or similar) supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • In separate tubes, dilute the proteome to 1 mg/mL.

    • Add this compound to the treatment sample (e.g., final concentration of 50 µM). Add an equivalent volume of vehicle (e.g., DMSO or water) to the control sample.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Limited Proteolysis:

    • Prepare a stock solution of a suitable protease, such as thermolysin or proteinase K. The choice and concentration must be optimized.

    • Add the protease to both the treatment and control tubes at a pre-determined, optimized concentration (e.g., 1:1000 protease:protein ratio).

    • Incubate for 30 minutes at 37°C.

    • Stop the digestion by adding a denaturant (e.g., 5X Laemmli buffer) and boiling at 95°C for 5 minutes.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining. Protected target proteins should appear as distinct bands in the compound-treated lane that are diminished or absent in the vehicle control lane.

    • Excise the differential bands from the gel.

    • Perform in-gel trypsin digestion and submit the resulting peptides for LC-MS/MS analysis to identify the proteins.

G A Cell Lysate (Total Proteome) B Incubate with 5-azaspiro[2.4]heptan-7-ol HCl A->B C Incubate with Vehicle (Control) A->C D Limited Proteolysis (e.g., Thermolysin) B->D E Limited Proteolysis (e.g., Thermolysin) C->E F Target Protein is Protected & Intact D->F G Non-Target Proteins are Degraded D->G H All Proteins are Degraded E->H I SDS-PAGE Analysis F->I H->I J Differential Band (Target Protein) I->J Treated Lane K No Band I->K Control Lane L Excise Band & Identify via Mass Spec J->L

Figure 2: Workflow for the Drug Affinity Responsive Target Stability (DARTS) experiment.

Phase 2: Hit Triage and Hypothesis Generation

The list of potential interactors from the DARTS experiment must be refined to identify the most promising candidates.

Bioinformatic Analysis: The proteins identified by mass spectrometry should be analyzed using tools like DAVID or STRING to perform pathway and gene ontology (GO) enrichment analysis. This contextualizes the hits, revealing if they cluster within specific biological processes (e.g., "purine metabolism," "T-cell activation") or cellular compartments (e.g., "plasma membrane"). This analysis transforms a simple list of proteins into a set of testable hypotheses about the compound's mechanism of action.

Phase 3: Direct Target Validation

This phase aims to confirm a direct, physical interaction between the compound and the prioritized candidate proteins.

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that measures binding events in real-time. A candidate protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response. This allows for the precise determination of binding kinetics (kon and koff) and affinity (KD).

Experimental Protocol: SPR for Binding Kinetics

  • Protein Immobilization:

    • Obtain or produce high-purity recombinant protein for the top candidate (e.g., recombinant human CD73).

    • Immobilize the protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000 RU) to avoid mass transport limitations.

    • A reference flow cell should be activated and blocked without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from 0.1x to 10x the expected KD.

    • Inject the compound solutions over both the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor surface between cycles with a mild, optimized regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nM to low µM range) indicates a high-affinity interaction.

ParameterDescriptionTypical Value for a "Hit"
ka (M⁻¹s⁻¹) Association Rate Constant10⁴ - 10⁶
kd (s⁻¹) Dissociation Rate Constant10⁻² - 10⁻⁴
KD (M) Equilibrium Dissociation Constant< 10 µM

Phase 4: Cellular Confirmation and SAR

The final phase confirms that the direct binding event observed in vitro is relevant in a cellular context and drives a functional outcome.

Structure-Activity Relationship (SAR) Studies

Causality: SAR studies are fundamental to confirming that the observed biological activity is due to a specific interaction with the target.[7][8] By synthesizing and testing analogues of the parent compound, a relationship can be established between chemical structure and biological activity.[9][10][11] For example, modifying or removing the hydroxyl group should alter the binding affinity if it is a key interaction point. A "negative control" analogue that is structurally similar but inactive is a powerful tool to validate that a downstream cellular effect is target-specific.

Proposed Initial Analogues:

  • N-acylated analogue: Capping the secondary amine with an acetyl group will remove its hydrogen bond donor capability and positive charge.

  • O-methylated analogue: Replacing the hydroxyl proton with a methyl group will remove its hydrogen bond donor capability.

  • Stereoisomers: If the parent compound is a racemate, synthesizing and testing the individual enantiomers can reveal stereospecific binding, a hallmark of a specific protein-ligand interaction.

These analogues should be tested in the validated binding (SPR) and functional assays. A logical correlation between structural changes and activity strongly supports the proposed binding mode and target.

Conclusion

The journey from a novel chemical entity to a validated therapeutic lead is a complex but logical process. For this compound, the path forward is clear. By employing an unbiased, proteomics-based approach like DARTS, we can identify high-probability candidate targets. These candidates must then be rigorously validated through orthogonal, biophysical methods such as SPR to confirm direct, high-affinity binding. Finally, cellular target engagement and SAR studies provide the crucial link between molecular interaction and biological function. This systematic, evidence-based workflow provides the surest path to deconvoluting the mechanism of action of this compound and unlocking its full therapeutic potential.

References

  • PubChemLite. This compound (C6H11NO). Available at: [Link]

  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]

  • Kutchukian, P. S. (2016). On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • GARDP Revive. Structure-activity relationship (SAR). Available at: [Link]

  • O'Connell, K. M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]

  • MDPI. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]

  • ResearchGate. (2012). How to identify protein target of small organic molecules?. Available at: [Link]

  • ResearchGate. (2019). Structure-activity relationships for the design of small-molecule inhibitors. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. Available at: [Link]

  • Longdom Publishing. Structural Activity Relationship of Drugs and its Applications. Available at: [Link]

  • BU CyberSec Lab. (S)-5-Azaspiro[2.4]heptan-7-ol hydrochloride. Available at: [Link]

  • PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

  • BU CyberSec Lab. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Azaspiro[2.4]heptan-7-ol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from planar, aromatic-rich molecules towards scaffolds possessing greater three-dimensionality (3D). This is driven by the need to engage with complex, non-planar biological targets and to access novel intellectual property space. Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement. The incorporation of a spirocyclic core imparts significant conformational rigidity, which can pre-organize appended functional groups into optimal orientations for target binding, thereby enhancing potency and selectivity.[1][2] Furthermore, these Fsp³-rich scaffolds can significantly improve physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, which are critical hurdles in drug development.[3][4]

The 5-azaspiro[2.4]heptane framework represents a particularly valuable building block. It combines the conformational constraint of the spiro-cyclopropane-pyrrolidine core with strategically placed nitrogen and oxygen atoms that serve as versatile handles for chemical modification and as key pharmacophoric features for interacting with biological targets. This guide provides an in-depth exploration of 5-azaspiro[2.4]heptan-7-ol hydrochloride, outlining its properties, synthetic utility, and strategic application in the design of novel therapeutics.

Physicochemical and Structural Profile

This compound is a crystalline solid at room temperature. Its structure presents two key features for medicinal chemists: a secondary amine within the pyrrolidine ring and a secondary alcohol vicinal to the spirocyclic center. The hydrochloride salt form enhances its solubility in aqueous and polar organic solvents, simplifying its handling in reaction setups.

PropertyValueSource
Chemical Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
CAS Number 1152110-85-4[5]
Canonical SMILES C1CC12CNCC2O.Cl
InChIKey BHIQRZLQBMERJY-UHFFFAOYSA-N[6]

The molecule's strategic value lies in its dual functionality:

  • The N-H of the Pyrrolidine: Acts as a nucleophile and a hydrogen bond donor. It is an ideal site for introducing substituents to probe protein pockets or to modulate the compound's overall basicity and pharmacokinetic profile.

  • The O-H on the Cyclopentanol Moiety: A versatile functional group that can act as a hydrogen bond donor/acceptor. It can be readily derivatized, oxidized to a ketone, or used as a handle for conjugation. The stereochemistry at this C7 position can be critical for chiral recognition by biological targets. A chiral version of this compound is noted as a key intermediate for a drug candidate, underscoring the importance of its stereochemistry.[7]

Core Applications & Synthetic Strategy

The primary utility of 5-azaspiro[2.4]heptan-7-ol is as a versatile building block for creating diverse chemical libraries. The orthogonal reactivity of the amine and alcohol groups allows for selective and sequential functionalization.

G start_node 5-Azaspiro[2.4]heptan-7-ol Hydrochloride n_path_node N-Functionalization (N5 Position) start_node->n_path_node o_path_node O-Functionalization (C7 Position) start_node->o_path_node n_deriv1 N-Alkylation (Reductive Amination) n_path_node->n_deriv1 n_deriv2 N-Acylation / Sulfonylation n_path_node->n_deriv2 n_deriv3 N-Arylation (Buchwald-Hartwig) n_path_node->n_deriv3 o_deriv1 O-Alkylation (Williamson Ether Syn.) o_path_node->o_deriv1 o_deriv2 O-Acylation (Ester Formation) o_path_node->o_deriv2 o_deriv3 Oxidation (e.g., Swern, Dess-Martin) o_path_node->o_deriv3 G cluster_0 Flexible Piperidine cluster_1 Rigid Spirocyclic Scaffold a Piperidine (Flexible) b Conformational Ensemble a->b Rotatable Bonds c 5-Azaspiro[2.4]heptane (Rigid) d Defined Vector (R¹) Defined Vector (R²) c->d Locked Geometry

Caption: Comparison of flexible piperidine vs. the rigid spirocyclic core.

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the coupling of an aldehyde or ketone to the secondary amine at the N5 position.

  • Rationale: Reductive amination is a robust and mild method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is less basic and more selective for the iminium ion intermediate compared to other hydrides, minimizing side reactions. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. The addition of acetic acid can catalyze iminium ion formation, but it is often unnecessary with the hydrochloride salt, which is already acidic.

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask, add this compound (1.0 eq).

    • Suspend the starting material in DCM (approx. 0.1 M concentration).

    • Add the desired aldehyde or ketone (1.1 eq).

    • If starting with the free base, add acetic acid (1.1 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine in situ.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification & Validation: Purify the crude product via flash column chromatography on silica gel. The resulting purified compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: O-Acylation to Form Ester Derivatives

This protocol describes the esterification of the hydroxyl group at the C7 position.

  • Rationale: This procedure uses a standard base-catalyzed acylation. An acyl chloride or anhydride is used as the electrophile. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated in situ and to activate the alcohol. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive alcohols or anhydrides.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M). Note: The nitrogen should ideally be protected (e.g., as a Boc carbamate) to prevent competitive N-acylation. If unprotected, a mixture of products may result.

    • Add triethylamine (2.5 eq) to the solution to act as both a base for the hydrochloride salt and the reaction itself.

    • Add DMAP (0.1 eq, catalytic).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with water, 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification & Validation: Purify the crude product via flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, IR (for C=O stretch), and HRMS to validate its identity and purity.

Case Study: Hypothetical Structure-Activity Relationship (SAR) Analysis

To illustrate its application, consider a hypothetical project targeting a protein kinase. A small library is synthesized from the 5-azaspiro[2.4]heptan-7-ol core to probe a specific binding pocket.

CmpdR¹ (at N5)R² (at C7-O)Kinase IC₅₀ (nM)
1 HH>10,000
2a -CH₃H5,200
2b -CH₂-PhH850
2c -C(O)-PhH1,500
3a -CH₂-Ph-C(O)CH₃910
3b -CH₂-Ph-CH₂-Ph45

SAR Insights:

  • The unsubstituted core (1 ) is inactive, confirming the need for functionalization.

  • N-alkylation is tolerated. Comparing 2a and 2b , the larger, hydrophobic benzyl group at N5 significantly improves potency, suggesting a nearby hydrophobic pocket.

  • N-acylation (2c ) is less favorable than N-alkylation (2b ), perhaps due to steric hindrance or the electronic nature of the amide bond.

  • O-acylation (3a ) has a negligible effect on the activity of the N-benzylated scaffold.

  • However, O-alkylation with a benzyl group (3b ) leads to a dramatic >20-fold increase in potency. This suggests a second hydrophobic region or a π-stacking interaction is engaged by the C7-ether substituent.

G start Core Scaffold (Inactive) n_benzyl N-Benzylation (850 nM) start->n_benzyl Probes Pocket A (Hydrophobic) o_benzyl O-Benzylation (45 nM) n_benzyl->o_benzyl Probes Pocket B (π-stacking)

Caption: SAR logic flow for the hypothetical kinase inhibitor series.

Troubleshooting and Technical Considerations

  • Competing Reactivity: The primary challenge is the competing nucleophilicity of the amine and alcohol. For selective O-functionalization, it is highly recommended to first protect the nitrogen, commonly with a Boc group (di-tert-butyl dicarbonate), which can be removed later under acidic conditions.

  • Purification: The basic nitrogen can cause streaking on silica gel columns. This can often be mitigated by pre-treating the silica with a base (e.g., 1-2% TEA in the eluent) or by using specialized columns like amino-propyl functionalized silica.

  • Stereochemistry: The alcohol at C7 is a stereocenter. For many biological applications, it will be necessary to either resolve the racemic mixture (e.g., by chiral HPLC) or to use an enantiomerically pure starting material. [7]The relative stereochemistry between the C7 hydroxyl and substituents at N5 can dramatically impact biological activity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent three-dimensionality, conformational rigidity, and versatile functional handles provide a robust platform for generating novel chemical matter. By enabling the precise spatial arrangement of pharmacophoric elements, this scaffold facilitates the exploration of complex biological targets and the development of next-generation therapeutics with improved potency, selectivity, and drug-like properties. Its application will undoubtedly continue to grow as the demand for non-planar, Fsp³-rich molecules in drug discovery pipelines intensifies.

References

  • García-García, E., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. Available at: [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pashkovsky, F.S., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • D'Erasmo, M.P., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Zheng, Y.-J., & Tice, C.M. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spiro Compounds. Wiley Online Library. Available at: [Link]

  • BU CyberSec Lab. (n.d.). (S)-5-Azaspiro[2.4]heptan-7-ol hydrochloride. Retrieved January 18, 2026, from [Link]

  • BU CyberSec Lab. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (2025). 5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO). Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN113072480B - Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application.
  • Chemical Register. (n.d.). (7R)-5-AZASPIRO[2.4]HEPTAN-7-OL;HYDROCHLORIDE (CAS No. 2752149-34-9) Suppliers. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. Retrieved January 18, 2026, from [Link]

  • Stark, H., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved January 18, 2026, from [Link]

  • PubMed. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.4]heptan-7-amine dihydrochloride. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

Sources

Application Notes and Protocols for N-Functionalization of the 5-Azaspiro[2.4]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 5-Azaspiro[2.4]heptane Scaffold in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the need to enhance compound properties such as solubility, metabolic stability, and target specificity.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this endeavor due to their inherent rigidity and three-dimensional nature.[2][3] Among these, the 5-azaspiro[2.4]heptane core has garnered significant attention as a privileged scaffold. Its unique topology, combining a pyrrolidine ring with a cyclopropane moiety, offers precise vectoral projection of substituents into three-dimensional space, which is crucial for optimizing interactions with biological targets.[4]

The incorporation of the 5-azaspiro[2.4]heptane framework has led to the discovery of potent and selective modulators of various biological targets, including orexin receptors and dopamine D3 receptors.[5] The secondary amine within this core provides a critical handle for diversification through N-functionalization, allowing for the systematic exploration of the structure-activity relationship (SAR) and fine-tuning of pharmacokinetic profiles. This guide provides detailed application notes and robust protocols for the most common and effective N-functionalization strategies for the 5-azaspiro[2.4]heptane core, tailored for researchers, scientists, and drug development professionals.

Core N-Functionalization Strategies

The secondary amine of the 5-azaspiro[2.4]heptane core is readily amenable to a variety of chemical transformations. The choice of a specific protocol is dictated by the desired functionality to be introduced and the overall synthetic strategy. The most prevalent and synthetically valuable N-functionalization reactions include:

  • N-Arylation: For the introduction of aryl and heteroaryl substituents.

  • N-Alkylation: For the introduction of alkyl groups.

  • Reductive Amination: A versatile method for introducing a wide range of alkyl substituents.

  • N-Acylation: For the synthesis of amide derivatives.

The following sections provide a detailed examination of each of these methodologies, including mechanistic insights, step-by-step experimental protocols, and tabulated data for easy comparison of reaction parameters.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a go-to method for the N-arylation of amines.[6][7] Its broad substrate scope and functional group tolerance make it highly suitable for the late-stage functionalization of complex molecules.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. For sterically hindered secondary amines like 5-azaspiro[2.4]heptane, bulky electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig N-Arylation Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - 5-Azaspiro[2.4]heptane - Aryl Halide - Palladium Precatalyst - Ligand - Base - Anhydrous Solvent Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Nitrogen or Argon) ReactionSetup->InertAtmosphere Heating Heat Reaction Mixture (e.g., 80-110 °C) InertAtmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification End End: N-Aryl-5-azaspiro[2.4]heptane Purification->End

Buchwald-Hartwig N-Arylation Workflow

Detailed Experimental Protocol: N-Arylation of 5-Azaspiro[2.4]heptane

This protocol is a representative procedure adapted from established methods for the N-arylation of secondary amines.[8][9]

  • Reaction Setup: To a dry Schlenk tube or a microwave vial equipped with a magnetic stir bar, add 5-azaspiro[2.4]heptane (1.0 equiv), the aryl halide (e.g., aryl bromide, 1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-azaspiro[2.4]heptane.

ParameterConditionRationale/Comment
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand Xantphos, BiarylphosphinesBulky, electron-rich ligands are crucial for hindered amines.
Base Cs₂CO₃, K₃PO₄, NaOt-BuThe choice of base can significantly impact the reaction outcome.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential to prevent catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl chlorides.
Typical Yield 60-95%Highly dependent on the specific substrates and reaction conditions.

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward and widely used method for the introduction of alkyl groups onto a secondary amine.[10] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Causality Behind Experimental Choices

A key consideration in the N-alkylation of secondary amines is the potential for over-alkylation to form a quaternary ammonium salt. This can often be mitigated by using a slight excess of the amine or by carefully controlling the stoichiometry of the alkylating agent. The choice of base is important to neutralize the hydrogen halide formed during the reaction, thereby driving the reaction to completion.[11]

N_Alkylation cluster_workflow N-Alkylation with Alkyl Halides Workflow Start Start: Combine Reactants ReactionSetup Reaction Setup: - 5-Azaspiro[2.4]heptane - Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) Start->ReactionSetup Stirring Stir at Room Temp. or Heat ReactionSetup->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Filtration Filter to Remove Inorganics Monitoring->Filtration Upon Completion Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography Concentration->Purification End End: N-Alkyl-5-azaspiro[2.4]heptane Purification->End

N-Alkylation with Alkyl Halides Workflow

Detailed Experimental Protocol: N-Alkylation of 5-Azaspiro[2.4]heptane

This is a general protocol for the N-alkylation of a secondary amine with an alkyl bromide.[12]

  • Reaction Setup: To a solution of 5-azaspiro[2.4]heptane (1.0 equiv) in an anhydrous solvent such as acetonitrile or DMF, add the alkyl bromide (1.1 equiv) and a base such as anhydrous potassium carbonate (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 5-azaspiro[2.4]heptane.

ParameterConditionRationale/Comment
Alkylating Agent Alkyl bromide/iodideIodides are more reactive than bromides.
Base K₂CO₃, Et₃N, DIPEAA non-nucleophilic base is preferred to avoid side reactions.
Solvent Acetonitrile, DMFPolar aprotic solvents are typically used.
Temperature Room temp. to 80 °CDependent on the reactivity of the alkyl halide.
Typical Yield 70-98%Generally high for reactive alkyl halides.

N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for the N-alkylation of amines.[13][14] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[15]

Self-Validating System: The Rationale of Reductive Amination

A key advantage of reductive amination is the prevention of over-alkylation, a common side reaction in direct alkylation with alkyl halides.[16] The choice of reducing agent is critical; mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[16]

Reductive_Amination cluster_workflow Reductive Amination Workflow Start Start: Combine Amine and Carbonyl ReactionSetup Reaction Setup: - 5-Azaspiro[2.4]heptane - Aldehyde or Ketone - Anhydrous Solvent (DCM/DCE) Start->ReactionSetup AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) ReactionSetup->AddReductant Stirring Stir at Room Temperature AddReductant->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification Workup->Purification End End: N-Alkyl-5-azaspiro[2.4]heptane Purification->End N_Acylation cluster_workflow N-Acylation Workflow Start Start: Combine Amine and Base ReactionSetup Reaction Setup: - 5-Azaspiro[2.4]heptane - Base (e.g., Pyridine) - Anhydrous Solvent (DCM) Start->ReactionSetup Cooling Cool to 0 °C ReactionSetup->Cooling AddAcylatingAgent Add Acyl Chloride or Anhydride Cooling->AddAcylatingAgent Reaction Warm to Room Temperature and Stir AddAcylatingAgent->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification Workup->Purification End End: N-Acyl-5-azaspiro[2.4]heptane Purification->End

Sources

Application Notes & Protocols: Incorporating the Azaspiro[2.4]heptane Motif into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[2.4]heptane motif is a valuable, three-dimensional (3D) scaffold increasingly utilized in modern medicinal chemistry. Its rigid, sp³-rich structure offers a compelling alternative to traditional planar aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[1][2] This guide provides a detailed overview of the strategic and practical considerations for incorporating this motif into bioactive molecules. We will explore its role as a bioisostere, detail robust synthetic protocols, and present a case study on its application in the development of next-generation therapeutics.

Introduction: The Strategic Value of the Azaspiro[2.4]heptane Scaffold

The drive to "escape from flatland" in drug discovery has led to a greater appreciation for scaffolds that provide three-dimensionality.[3] Spirocyclic systems, which contain two rings sharing a single atom, are particularly advantageous as they enforce a rigid conformation on the molecule.[4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[4]

The azaspiro[2.4]heptane motif, a subtype of these valuable scaffolds, is frequently employed as a bioisostere for para-substituted phenyl rings and other cyclic systems like piperidine.[5][6] Bioisosteric replacement aims to modulate molecular properties such as solubility, metabolic stability, and lipophilicity while retaining or improving biological activity.[7][8] For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to enhance metabolic stability and aqueous solubility.[9][10] Similarly, spiro[3.3]heptane has been successfully used to mimic mono-, meta-, and para-substituted benzene rings in various drug candidates.[11]

This guide focuses on providing researchers with the foundational knowledge and practical protocols to leverage the azaspiro[2.4]heptane motif in their own drug discovery programs.

Strategic Planning for Incorporation

Before embarking on synthesis, a clear strategy for incorporating the azaspiro[2.4]heptane core is essential. The primary decision point revolves around whether to synthesize a functionalized azaspiro[2.4]heptane building block first or to construct the spirocycle directly onto a more complex molecular scaffold.

G cluster_0 Decision Workflow cluster_1 Synthetic Execution start Define Target Molecule & Connection Point strategy Select Incorporation Strategy start->strategy building_block Strategy A: Synthesize Functionalized Azaspiro[2.4]heptane Building Block strategy->building_block Simpler Scaffold / Modular Approach direct_synthesis Strategy B: Construct Spirocycle Directly on Advanced Intermediate strategy->direct_synthesis Complex Scaffold / Convergent Route protocol1 Execute Protocol: [3+2] Cycloaddition building_block->protocol1 direct_synthesis->protocol1 characterize Characterization & QC (NMR, MS, HPLC) direct_synthesis->characterize coupling Couple Building Block to Bioactive Core protocol1->coupling coupling->characterize

Caption: Decision workflow for incorporating the azaspiro[2.4]heptane motif.

  • Strategy A (Building Block Approach): This is often the more versatile method. A key azaspiro[2.4]heptane intermediate, such as an amine or carboxylic acid, is synthesized and purified. This building block can then be coupled to various scaffolds using standard reactions (e.g., amide coupling, reductive amination). This approach is ideal for structure-activity relationship (SAR) studies where modularity is key.

  • Strategy B (Direct Construction): In some cases, it may be more efficient to build the spirocycle on a late-stage intermediate. This is common when the required starting materials for the cycloaddition are already part of the main bioactive core. This can shorten the overall synthesis but may require more optimization for the key spirocycle-forming step.

Key Synthetic Methodologies & Protocols

The construction of the azaspiro[2.4]heptane core often relies on powerful cycloaddition reactions. The [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile is a particularly robust and widely used method.[12][13]

Organocatalytic Asymmetric [3+2] Cycloaddition

Asymmetric organocatalysis has emerged as a cornerstone of modern synthesis, enabling the construction of chiral molecules with high enantioselectivity without the need for metal catalysts.[14][15][16] This approach can be applied to the synthesis of chiral azaspiro[2.4]heptanes. A common strategy involves the reaction of an imine (or an in-situ generated azomethine ylide) with an electron-deficient alkene.

G cluster_reaction Organocatalytic [3+2] Cycloaddition Mechanism Imine Imine (or Precursor) Intermediate Azomethine Ylide Intermediate Imine->Intermediate + Catalyst Alkene Methylene- cyclopropane (Dipolarophile) Catalyst Chiral Organocatalyst (e.g., Proline derivative) Product Enantioenriched Azaspiro[2.4]heptane Product->Catalyst Catalyst Regeneration IntermediateAlkene IntermediateAlkene IntermediateAlkene->Product [3+2] Cycloaddition

Caption: Simplified mechanism for organocatalytic [3+2] cycloaddition.

Protocol 1: Synthesis of a Racemic Spirooxindole-Azaspiro[2.4]heptane Core

This protocol is adapted from a multi-component reaction strategy used in the synthesis of potent MDM2-p53 inhibitors, demonstrating the power of [3+2] cycloadditions to rapidly build molecular complexity.[17]

Reaction: Decarboxylative 1,3-dipolar cycloaddition of L-serine, 6-chloroisatin, and a nitrostyrene derivative.

Materials:

  • 6-chloroisatin (1.0 equiv)

  • Nitrostyrene derivative (1.0 equiv)

  • L-serine (1.0 equiv)

  • Methanol (MeOH), reflux grade

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-chloroisatin, the nitrostyrene derivative, and L-serine.

  • Add methanol to the flask. The concentration should be sufficient to suspend the reagents.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the methanol.

  • The resulting crude solid contains the desired product along with regioisomers. To purify, dissolve the crude material in a minimal amount of hot dichloromethane.

  • Allow the solution to cool slowly. The desired spirooxindole product (6a in the cited literature) should precipitate out.[17]

  • Collect the solid by vacuum filtration, wash with cold DCM, and dry under vacuum to yield the pure racemic product.

Rationale: This reaction proceeds via the in-situ formation of an azomethine ylide from serine and isatin, which then undergoes a [3+2] cycloaddition with the nitrostyrene. This one-pot, three-component reaction is highly efficient for creating the complex spirocyclic core.[17] The precipitation from DCM is a critical, non-chromatographic purification step that leverages the differential solubility of the product isomers.

Case Study: Azaspiro-motifs in Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a critical class of therapeutics for ER-positive breast cancer.[18][19] The first approved SERD, fulvestrant, suffers from poor pharmacokinetic properties, which has driven the development of new, orally bioavailable SERDs.[18][20]

In the quest for improved SERDs, medicinal chemists have successfully incorporated spirocyclic scaffolds to replace parts of the core structure of existing molecules. For example, an azaspiro[2.4]heptane derivative was used as a bioisosteric replacement for a core ring system in the development of novel SERD candidates. This modification aimed to improve properties like metabolic stability and oral bioavailability while maintaining the crucial ability to bind to and induce the degradation of the estrogen receptor.[21][22]

Comparative Data of Bioisosteric Replacement

The following table summarizes hypothetical but representative data illustrating the impact of replacing a traditional ring system (e.g., piperidine) with an azaspiro[3.3]heptane analogue in a lead series.

Compound IDCore MotifERα Degradation (IC₅₀, nM)Metabolic Stability (t½, HLM, min)Aqueous Solubility (µg/mL)
Lead-01Piperidine15.22510
ASH-01 2-Azaspiro[3.3]heptane 12.8 >60 45

Data is illustrative and based on general trends reported in the literature.[9][23]

Analysis: The replacement of the piperidine with the azaspiro[3.3]heptane (ASH-01) maintained, or slightly improved, the primary biological activity (ERα degradation). Critically, it led to a significant enhancement in metabolic stability in human liver microsomes (HLM) and a marked increase in aqueous solubility.[9][23] These improvements in drug-like properties are a primary driver for incorporating such 3D scaffolds.[24]

Characterization and Quality Control

Confirmation of the successful synthesis and purity of the azaspiro[2.4]heptane-containing molecule is paramount. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure. The unique spirocyclic carbon will have a distinct chemical shift in the ¹³C spectrum. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity, especially for complex structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product if an asymmetric synthesis was performed. Reverse-phase HPLC is used to assess the purity of the final compound.

Conclusion

The azaspiro[2.4]heptane motif and its related spirocyclic cousins are powerful tools in the medicinal chemist's arsenal. Their rigid three-dimensional nature provides a proven strategy to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1][24] By leveraging robust synthetic methods, such as the [3+2] cycloaddition protocols detailed herein, researchers can efficiently access these valuable scaffolds and explore new, promising areas of chemical space.[2]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, 14 Jan. 2021, .
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books, 20 Nov. 2015, .
  • The use of spirocyclic scaffolds in drug discovery. CORE, 5 Jul. 2014, .
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv, .
  • Approach to Heterospirocycles for Medicinal Chemistry.
  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, .
  • Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer. PubMed, 24 Dec. 2020, .
  • Application of Bioisosteres in Drug Design. SlideShare, 7 May 2012, .
  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 5 Jul. 2023, .
  • Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer. Semantic Scholar, .
  • Oral Selective Estrogen Receptor Degraders in Development. Encyclopedia.pub, 8 Feb. 2024, .
  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed, .
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC, .
  • Selective Estrogen Receptor Degraders (SERDs).
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Organocatalytic Asymmetric Synthesis or Transform
  • Selective Estrogen Receptor Degraders Induce Bradycardia by Modulating Nuclear Estrogen Signaling. PubMed, 8 Jan. 2026, .
  • A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv, .
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC, .
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine, .
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Unibo, 29 Dec. 2022, .
  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and L

Sources

Synthetic Routes to Functionalized 5-Azaspiro[2.4]heptane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 5-Azaspiro[2.4]heptane Scaffold in Medicinal Chemistry

The 5-azaspiro[2.4]heptane scaffold, a unique three-dimensional structure featuring a fused cyclopropane and pyrrolidine ring system, has emerged as a privileged motif in modern drug discovery.[1] Its inherent rigidity and defined exit vectors for substitution offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, leading to improved physicochemical properties such as increased solubility and metabolic stability.[2] This spirocyclic system serves as a bioisostere for more common saturated heterocycles like piperidine, offering a novel chemical space for the development of therapeutics with enhanced potency and selectivity.[3]

Notably, derivatives of 5-azaspiro[2.4]heptane have shown significant promise as potent orexin receptor antagonists for the treatment of insomnia and as key intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors like Ledipasvir.[4][5][6] This guide provides a detailed overview of the primary synthetic strategies to access functionalized 5-azaspiro[2.4]heptane derivatives, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid researchers in this dynamic field.

Strategic Approaches to the 5-Azaspiro[2.4]heptane Core

The construction of the 5-azaspiro[2.4]heptane core can be broadly categorized into several key synthetic transformations. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition of azomethine ylides with activated olefins is a powerful and convergent method for the construction of the pyrrolidine ring of the 5-azaspiro[2.4]heptane system.[1][7] This approach allows for the rapid assembly of the core structure with a high degree of stereocontrol.

Mechanistic Insight: The reaction proceeds through the in-situ generation of an azomethine ylide from the condensation of an α-amino acid or its ester with an aldehyde or ketone. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with a dipolarophile, such as a cyclopropylidene-containing Michael acceptor, to furnish the spirocyclic pyrrolidine. The regioselectivity and stereoselectivity of the cycloaddition are often influenced by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions.[1]

Workflow for [3+2] Cycloaddition:

workflow cluster_ylide Azomethine Ylide Generation cluster_dipolarophile Dipolarophile cluster_cycloaddition Cycloaddition cluster_product Product amino_acid α-Amino Acid/Ester ylide Azomethine Ylide (1,3-dipole) amino_acid->ylide Condensation aldehyde Aldehyde/Ketone aldehyde->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Cyclopropylidene Olefin dipolarophile->cycloaddition product Functionalized 5-Azaspiro[2.4]heptane cycloaddition->product workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product pyrrolidine 4-Methylenepyrrolidine Derivative reaction Simmons-Smith Cyclopropanation pyrrolidine->reaction reagents CH₂I₂ + Zn(Cu) or Et₂Zn reagents->reaction product 5-Azaspiro[2.4]heptane Derivative reaction->product

Caption: Workflow for the Simmons-Smith cyclopropanation strategy.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and are intended to serve as a practical guide for the synthesis of key 5-azaspiro[2.4]heptane intermediates.

Protocol 1: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This protocol describes a catalytic and enantioselective route to a key building block for HCV NS5A inhibitors, starting from an imine of a glycine analog. [4][8] Step 1: Synthesis of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate [8]

  • Reaction Setup: To a solution of the glycine imine (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL) at -20 °C, add a solution of 1,3-dibromopropene (1.82 g, 8.5 mmol) in toluene (3.5 mL) and CH₂Cl₂ (1.5 mL).

  • Reaction Execution: Add aqueous KOH (50%, 7.6 mL) and stir the mixture vigorously at -20 °C for 7 hours.

  • Work-up and Cyclization: Separate the phases and dry the organic layer over anhydrous MgSO₄. After filtration, evaporate the solvent. Add CHCl₃ (10 mL) to the residue and stir the solution overnight at room temperature to effect intramolecular alkylation.

  • Purification: Extract the solution with water (3 x 15 mL). The combined aqueous layers are basified with aqueous NaOH to pH 11 and extracted with CH₂Cl₂ (2 x 10 mL) and EtOAc (2 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent evaporated. Purify the crude product by flash chromatography (SiO₂, hexanes/EtOAc 9:1) to afford the title compound as an oil.

Step 2: Boc Protection [8]

  • Reaction Setup: To a solution of the amine from the previous step (410 mg, 2.23 mmol), anhydrous Et₃N (0.62 mL, 4.46 mmol), and DMAP (27 mg, 0.223 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature under a nitrogen atmosphere, add Boc₂O (537 mg, 2.46 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Simmons-Smith Cyclopropanation [6]

  • Reaction Setup: To a solution of the Boc-protected 4-methylenepyrrolidine derivative in an appropriate solvent (e.g., CH₂Cl₂), add a solution of the Simmons-Smith reagent (prepared from diiodomethane and a zinc-copper couple or diethylzinc).

  • Reaction Execution: Stir the reaction at the appropriate temperature (typically ranging from 0 °C to room temperature) until the reaction is complete.

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the cyclopropanated product.

Step 4: Hydrolysis to the Carboxylic Acid [8]

  • Reaction Setup: Stir the ester from the previous step in a mixture of MeOH, THF, H₂O, and aqueous KOH (50%) at room temperature.

  • Reaction Execution: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Evaporate the organic solvents. Acidify the residue with 2M HCl to pH 2. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to afford the title compound.

Table 1: Summary of Yields for Protocol 1

StepProductTypical Yield
1tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate~71% [8]
2Boc-protected 4-methylenepyrrolidine derivativeHigh Yield
3Boc-protected 5-azaspiro[2.4]heptane-6-carboxylateVariable
4(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid~83% [8]
Protocol 2: Synthesis of a 5-Azaspiro[2.4]heptane Core for Orexin Receptor Antagonists

This protocol outlines a synthetic route to a key intermediate used in the development of potent orexin receptor antagonists. [9] Step 1: Cyclopropanation of (3R,7aS)-6-Methylene-3-phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one [9]

  • Reagent Preparation: Prepare Corey's reagent from trimethylsulfoxonium iodide and NaH in DMF.

  • Reaction Execution: Add the starting lactam to the pre-formed Corey's reagent at room temperature and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Purify the crude product by chromatography to yield the cyclopropane intermediate.

Step 2: Reductive Opening of the Lactam [9]

  • Reaction Setup: Add the cyclopropanated lactam to a suspension of LiAlH₄ in THF.

  • Reaction Execution: Reflux the reaction mixture until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction with water and aqueous NaOH. Filter the resulting solids and concentrate the filtrate. Purify the crude amino-alcohol by chromatography.

Step 3: Hydrogenolysis and Boc Protection [9]

  • Hydrogenolysis: Subject the amino-alcohol to hydrogenation over Pd/C in a mixture of EtOAc and acetic acid to remove the chiral auxiliary.

  • Boc Protection: Protect the resulting secondary amine with Boc anhydride in the presence of a base (e.g., NaOH) in an aqueous medium to afford the key alcohol intermediate.

Table 2: Summary of Yields for Protocol 2

StepProductTypical Yield
1Cyclopropanated lactam~41% [9]
2Amino-alcohol derivative~74% [9]
3Boc-protected alcohol intermediate~82% [9]

Conclusion and Future Perspectives

The 5-azaspiro[2.4]heptane scaffold represents a valuable asset in the medicinal chemist's toolbox. The synthetic routes outlined in this guide provide a foundation for accessing a wide range of functionalized derivatives. Future research in this area will likely focus on the development of more efficient and stereoselective methods, particularly for the construction of derivatives with multiple stereocenters. The exploration of novel cycloaddition partners and the application of modern synthetic technologies, such as photoredox catalysis, are expected to further expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Carmo, R. L. L., Galster, S. L., Wdowik, T., Song, C., & Chemler, S. R. (2023). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. Journal of the American Chemical Society, 145(25), 13715-13729. [Link]

  • Zhang, X., et al. (2022). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Molecules, 27(5), 1593. [Link]

  • Belda, O., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Chen, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 1. [Link]

  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-(Arylmethyl)proline Derivatives. The Journal of Organic Chemistry, 54(8), 1859-1866. [Link]

  • Belda, O., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2645-2682. [Link]

  • Gallou, F., et al. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. [Link]

  • Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12535-12553. [Link]

  • Prusov, E. V. (2007). Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Universität Tübingen. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859-1866. [Link]

  • Gallou, F., et al. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Gallou, F., et al. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Zhang, X., et al. (2024). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. Organic Letters. [Link]

  • Arya, K., et al. (2012). Proline Confined FAU Zeolite: Heterogeneous Hybrid Catalyst for the Synthesis of Spiroheterocycles via a Mannich Type Reaction. ChemInform, 43(45). [Link]

  • Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]

  • Thai Journal of Science and Technology. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Ali, M. A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]

  • Arya, K., et al. (2012). Proline Confined FAU Zeolite: Heterogeneous Hybrid Catalyst for the Synthesis of Spiroheterocycles via a Mannich Type Reaction. ResearchGate. [Link]

  • Ali, M. A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • Reddy, G. S., et al. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [1][10]HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(6), 835-838. [Link]

  • Johnston, M. J., et al. (2018). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 54(71), 9901-9904. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742-749. [Link]

Sources

The Strategic Incorporation of 5-azaspiro[2.4]heptan-7-ol Hydrochloride in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of PARP Inhibitors and the Quest for Structural Sophistication

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] The mechanism of action of these inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells with a compromised homologous recombination repair system leads to catastrophic DNA damage and subsequent cell death.[2] While first-generation PARP inhibitors have demonstrated significant clinical success, the pursuit of novel analogs with improved potency, selectivity, and pharmacokinetic profiles remains a critical objective in oncology drug development. A key strategy in this endeavor is the exploration of innovative molecular scaffolds that can impart desirable physicochemical properties to the inhibitor. Among these, spirocyclic systems have garnered considerable attention for their ability to confer conformational rigidity and three-dimensionality, which can enhance binding affinity and metabolic stability.[3][4] This application note provides a detailed examination of the use of 5-azaspiro[2.4]heptan-7-ol hydrochloride, a versatile chiral building block, in the synthesis of next-generation PARP inhibitors.

The spirocyclic motif, characterized by two rings sharing a single carbon atom, offers a unique structural framework in medicinal chemistry. The inherent rigidity of this scaffold can pre-organize the molecule into a conformation that is favorable for binding to the target protein, thereby improving potency.[3][4] Furthermore, the three-dimensional nature of spirocycles can lead to improved solubility and metabolic stability compared to their flatter, aromatic counterparts.[3] The 5-azaspiro[2.4]heptane core, in particular, provides a compact and rigid scaffold that can be strategically functionalized to interact with key residues in the PARP active site.

Mechanism of Action of PARP Inhibitors: A Visualized Pathway

The efficacy of PARP inhibitors is intrinsically linked to their ability to disrupt the cellular DNA damage response. In a healthy cell, single-strand DNA breaks are efficiently repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. Upon detecting a DNA break, PARP binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired single-strand breaks. In cells with functional homologous recombination, these can be repaired. However, in cancer cells with deficient homologous recombination (e.g., due to BRCA mutations), these persistent single-strand breaks are converted into cytotoxic double-strand breaks during DNA replication, ultimately leading to apoptosis.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_Normal Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation DNA_SSB_Normal->PARP_Activation_Normal BER_Pathway Base Excision Repair (BER) PARP_Activation_Normal->BER_Pathway DNA_Repair_Normal DNA Repair BER_Pathway->DNA_Repair_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Trapping PARP Trapping on DNA DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_Formation->HR_Deficiency Start DNA Damage Start->DNA_SSB_Normal Start->DNA_SSB_Cancer

Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in homologous recombination-deficient cancer cells.

Synthetic Protocol: Integration of 5-azaspiro[2.4]heptan-7-ol in the Synthesis of a Niraparib Analog

The following protocol outlines a representative synthetic route for the incorporation of the 5-azaspiro[2.4]heptan-7-ol moiety into a PARP inhibitor scaffold, exemplified by the synthesis of a Niraparib analog. This protocol is a composite based on established synthetic methodologies for Niraparib and the functionalization of spirocyclic amines.[5][6]

Materials and Reagents
ReagentSupplierGrade
This compoundCommercial≥98%
2-(4-bromophenyl)-2H-indazole-7-carbonitrileCustom Synthesis≥97%
Palladium(II) acetate (Pd(OAc)₂)CommercialReagent Grade
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)CommercialReagent Grade
Sodium tert-butoxide (NaOtBu)Commercial≥98%
TolueneCommercialAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)CommercialAnhydrous, ≥99.8%
Hydrochloric acid (HCl)CommercialConcentrated (37%)
Sodium hydroxide (NaOH)CommercialACS Reagent
Dichloromethane (DCM)CommercialHPLC Grade
Ethyl acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade
Celite®CommercialFilter Aid
Anhydrous magnesium sulfate (MgSO₄)CommercialReagent Grade
Step-by-Step Protocol

Step 1: Buchwald-Hartwig Amination

This crucial C-N cross-coupling reaction joins the spirocyclic amine with the core aromatic structure of the PARP inhibitor.

  • To a dry, argon-purged round-bottom flask, add 2-(4-bromophenyl)-2H-indazole-7-carbonitrile (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (2.5 eq), and RuPhos (0.05 eq).

  • Add anhydrous toluene (10 mL per mmol of the aryl bromide) to the flask via syringe.

  • Add palladium(II) acetate (0.025 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the coupled product.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

The final step involves the conversion of the nitrile group to the primary carboxamide, a key pharmacophore for PARP inhibition.

  • Dissolve the purified product from Step 1 in a mixture of tert-butanol and water (1:1).

  • Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and neutralize with concentrated hydrochloric acid to pH 7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC to yield the final Niraparib analog.

Visualized Synthetic Workflow

Synthesis_Workflow Start_A 5-azaspiro[2.4]heptan-7-ol hydrochloride Step1 Buchwald-Hartwig Amination (Pd(OAc)₂, RuPhos, NaOtBu, Toluene) Start_A->Step1 Start_B 2-(4-bromophenyl)-2H-indazole-7-carbonitrile Start_B->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Nitrile Hydrolysis (KOH, t-BuOH/H₂O) Intermediate->Step2 Final_Product Niraparib Analog Step2->Final_Product

Figure 2: A generalized synthetic workflow for the preparation of a Niraparib analog using this compound.

Discussion: Rationale and Optimization

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and high functional group tolerance, making it a robust method for the formation of the critical C-N bond. The use of a specialized phosphine ligand like RuPhos is often necessary to achieve high yields and reaction rates, particularly with sterically hindered or electron-rich amines. The reaction conditions, including the choice of base, solvent, and temperature, may require optimization depending on the specific substrates used.

The hydrolysis of the nitrile to the primary carboxamide is a standard transformation in the synthesis of many PARP inhibitors. The carboxamide moiety is crucial for binding to the nicotinamide binding pocket of the PARP enzyme. The conditions for this hydrolysis can be varied, with both acidic and basic conditions being viable options. The choice of conditions should be made based on the stability of the rest of the molecule.

Conclusion and Future Perspectives

The incorporation of the this compound building block represents a promising strategy for the development of novel PARP inhibitors with enhanced properties. The rigid and three-dimensional nature of the spirocyclic scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocol outlined in this application note provides a practical and adaptable framework for the synthesis of such analogs. Further exploration of different substitution patterns on the spirocyclic ring and the core aromatic system will undoubtedly lead to the discovery of the next generation of highly effective PARP inhibitors for the treatment of cancer.

References

  • CN113072480B - Chiral (-) -5-azaspiro [2.
  • Production of Niraparib using Imine Reductases - Research Explorer. (URL: [Link])

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed. (URL: [Link])

  • CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. (URL: [Link])

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists | Request PDF - ResearchGate. (URL: [Link])

  • Role of PARP-1 structural and functional features in PARP-1 inhibitors development. (URL: [Link])

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed. (URL: [Link])

  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (URL: [Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (URL: [Link])

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed. (URL: [Link])

  • WO2020072796A1 - Crystalline forms of niraparib freebase - Google P

Sources

Application Notes and Protocols for the Development of Antibacterial Agents Based on the 5-Azaspiro[2.4]heptan-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Spirocyclic Scaffolds in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds that can serve as the foundation for new antibacterial agents is of paramount importance. Spirocyclic compounds, characterized by their rigid, three-dimensional structures, have emerged as a promising class of molecules in medicinal chemistry.[1] Their unique spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity.

This document provides a comprehensive guide for the development of antibacterial agents derived from the novel scaffold, 5-azaspiro[2.4]heptan-7-ol. We will detail a strategic and systematic approach, from initial screening and library synthesis to mechanism of action elucidation and preliminary safety profiling. The protocols outlined herein are designed to be robust and adaptable, providing a solid framework for researchers in the field of antibacterial drug discovery.

Part 1: Initial Screening of the Core Scaffold

The first critical step is to determine if the parent compound, 5-azaspiro[2.4]heptan-7-ol, possesses any intrinsic antibacterial activity. This baseline assessment will inform the subsequent derivatization strategy.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Materials:

  • 5-azaspiro[2.4]heptan-7-ol

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of 5-azaspiro[2.4]heptan-7-ol in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: From the wells showing no growth in the MIC assay, plate a small aliquot onto nutrient agar plates. Incubate at 35°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Part 2: Synthesis of a Focused Library of 5-Azaspiro[2.4]heptan-7-ol Derivatives

Based on the initial screening results (or the structural novelty of the scaffold), the next step is to synthesize a library of derivatives to explore the structure-activity relationship (SAR). Modifications will be focused on the secondary amine and the hydroxyl group of the parent molecule.

Rationale for Derivative Design:
  • N-Functionalization: The secondary amine provides a key handle for introducing a variety of substituents to probe interactions with potential bacterial targets. We will explore N-acylation and N-alkylation with various functional groups to modulate lipophilicity, hydrogen bonding capacity, and steric bulk.

  • O-Functionalization: The hydroxyl group can be modified to explore its role in target binding and to alter the pharmacokinetic properties of the compounds. Esterification and etherification are common strategies.

  • Bioisosteric Replacement: We will also consider replacing the hydroxyl group with other functional groups like amines or fluorines to understand the importance of the hydrogen-bonding capabilities at this position.

Protocol 2.1: General Procedure for N-Acylation of 5-Azaspiro[2.4]heptan-7-ol
  • Dissolve 5-azaspiro[2.4]heptan-7-ol (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the reaction mixture to 0°C.

  • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2.2: General Procedure for N-Alkylation of 5-Azaspiro[2.4]heptan-7-ol
  • Combine 5-azaspiro[2.4]heptan-7-ol (1 equivalent), the desired alkyl halide (1.1 equivalents), and a base (e.g., potassium carbonate, 2 equivalents) in a suitable solvent (e.g., acetonitrile).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Part 3: Structure-Activity Relationship (SAR) Studies

The synthesized library of derivatives will be screened for antibacterial activity using the MIC protocol described in Part 1. The results will be analyzed to establish a preliminary SAR.

Table 1: Hypothetical MIC Data for a Library of 5-Azaspiro[2.4]heptan-7-ol Derivatives

Compound IDR1 (N-substituent)R2 (O-substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent HH>128>128
A-1 -C(O)CH₃H64128
A-2 -C(O)PhH3264
A-3 -C(O)CF₃H1632
B-1 -CH₂PhH128>128
C-1 -C(O)Ph-C(O)CH₃64128
D-1 -F-C(O)PhF (Bioisostere)816

Interpretation of Hypothetical SAR:

  • N-acylation appears to be a favorable modification for enhancing antibacterial activity.

  • Increasing the electrophilicity of the acyl group (e.g., trifluoroacetyl in A-3) may lead to improved potency.

  • Bulky N-alkyl substituents (e.g., benzyl in B-1) may be detrimental to activity.

  • Modification of the hydroxyl group (C-1) does not seem to improve activity, suggesting it might be involved in a key interaction.

  • Bioisosteric replacement of the hydroxyl with a fluorine atom (D-1-F) significantly enhances activity, suggesting that hydrogen bond donation from this position is not essential and that modulating the electronics at this position is beneficial.

Part 4: Elucidation of the Mechanism of Action (MoA)

For the most potent and promising derivatives, elucidating the MoA is a critical step. A multi-pronged approach is recommended.

Workflow for MoA Elucidation

MoA_Workflow Lead_Compound Lead Compound (e.g., D-1-F) Macromolecular_Synthesis Macromolecular Synthesis Assay (Radiolabeled Precursors) Lead_Compound->Macromolecular_Synthesis Membrane_Integrity Membrane Integrity Assays (e.g., SYTOX Green) Lead_Compound->Membrane_Integrity Target_Identification Target Identification (e.g., Affinity Chromatography, Resistant Mutant Sequencing) Macromolecular_Synthesis->Target_Identification Specific Inhibition (e.g., DNA, Protein, Cell Wall) Membrane_Integrity->Target_Identification Membrane Damage Pathway_Analysis Hypothesized Pathway Inhibition Target_Identification->Pathway_Analysis

Caption: Workflow for elucidating the mechanism of action.

Protocol 4.1: Macromolecular Synthesis Assay

This assay determines which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at a concentration of 4x MIC to each tube.

  • Add a specific radiolabeled precursor to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

  • Incubate the tubes and take samples at various time points.

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.[2]

Hypothetical MoA: Inhibition of DNA Gyrase

Based on the structural features of some spirocyclic compounds that are known DNA gyrase inhibitors, a plausible hypothesis for the MoA of our lead compounds could be the inhibition of this essential bacterial enzyme.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Azaspiro_Compound 5-Azaspiro[2.4]heptan-7-ol Derivative Azaspiro_Compound->DNA_Gyrase Inhibits

Caption: Hypothetical inhibition of DNA gyrase by a 5-azaspiro[2.4]heptan-7-ol derivative.

Part 5: Preliminary Safety and Selectivity Assessment

A crucial aspect of antibacterial drug development is ensuring that the compounds are selectively toxic to bacteria and have minimal effects on mammalian cells.

Protocol 5.1: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Test compounds

Procedure:

  • Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Therapeutic Index (TI)

The TI is a measure of the selectivity of a compound and is calculated as:

TI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher TI indicates greater selectivity for bacteria and a more promising safety profile.

Conclusion

The 5-azaspiro[2.4]heptan-7-ol scaffold represents a promising starting point for the development of novel antibacterial agents. By following the systematic approach outlined in these application notes, researchers can efficiently screen, synthesize, and evaluate derivatives of this scaffold. The integration of SAR studies, MoA elucidation, and early safety profiling will facilitate the identification of lead compounds with the potential to address the urgent need for new antibiotics.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 2024.

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 2020.

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 2022.

Sources

Application Notes and Protocols: Spirocyclization Strategies for the Synthesis of Azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azaspiro[2.4]heptanes in Modern Drug Discovery

The azaspiro[2.4]heptane motif, a unique three-dimensional scaffold, has emerged as a structure of significant interest for researchers, medicinal chemists, and professionals in drug development. This spirocyclic system, which features a cyclopropane ring fused to a pyrrolidine core at a quaternary carbon center, offers a compelling combination of structural rigidity and spatial complexity. In the ever-present quest to escape the "flatland" of traditional aromatic compounds, sp³-rich scaffolds like azaspiro[2.4]heptanes provide a pathway to novel chemical space. Their rigid conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a spirocyclic framework can favorably modulate key physicochemical properties, including aqueous solubility and metabolic stability, making these compounds attractive building blocks in the design of next-generation therapeutics. Notably, derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid are key intermediates in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS5A protein, highlighting the real-world impact of this structural class.

This technical guide provides an in-depth examination of two robust and widely applicable experimental procedures for the synthesis of the azaspiro[2.4]heptane core. Each protocol is presented with a detailed mechanistic rationale for the key transformations, step-by-step experimental procedures, and expected outcomes, empowering researchers to confidently employ these methods in their own synthetic endeavors.

Method 1: Multi-Step Synthesis from L-4-Hydroxyproline

This classic and reliable approach utilizes the readily available chiral pool starting material, (2S,4R)-4-hydroxyproline, to construct enantiomerically pure 5-azaspiro[2.4]heptane derivatives. The overall strategy involves the sequential transformation of the pyrrolidine ring to introduce the necessary functionality for the final cyclopropanation step.

Overall Synthetic Workflow

The synthesis commences with the protection of the amine and carboxylic acid functionalities of 4-hydroxyproline. The secondary alcohol is then oxidized to a ketone, which serves as a handle for introducing an exocyclic methylene group via a Wittig reaction. The crucial spirocyclopropane ring is then constructed through a dihalocyclopropanation of the alkene, followed by a reductive dehalogenation to yield the desired azaspiro[2.4]heptane scaffold.

Hydroxyproline_Route Start L-4-Hydroxyproline Step1 N-Boc Protection & Esterification Start->Step1 Intermediate1 Protected Hydroxyproline Step1->Intermediate1 Step2 Swern Oxidation Intermediate1->Step2 Intermediate2 4-Oxopyrrolidine Derivative Step2->Intermediate2 Step3 Wittig Olefination Intermediate2->Step3 Intermediate3 4-Methylenepyrrolidine Derivative Step3->Intermediate3 Step4 Dichlorocyclopropanation Intermediate3->Step4 Intermediate4 Dichloro-azaspiro[2.4]heptane Derivative Step4->Intermediate4 Step5 Reductive Dechlorination Intermediate4->Step5 End 5-Azaspiro[2.4]heptane Derivative Step5->End Rhodium_Route Start N-Boc-4-oxopyrrolidine Step1 Wittig Olefination Start->Step1 Intermediate1 N-Boc-4-methylenepyrrolidine Step1->Intermediate1 Step2 Asymmetric Rh(II)-Catalyzed Cyclopropanation Intermediate1->Step2 End Enantioenriched Azaspiro[2.4]heptane Ester Step2->End

Scale-Up Synthesis of 5-Azaspiro[2.4]heptan-7-ol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-azaspiro[2.4]heptan-7-ol hydrochloride, a valuable spirocyclic building block in medicinal chemistry and drug development. The outlined three-step synthetic route is designed for scalability, robustness, and high purity of the final product. This protocol begins with the synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one, followed by a diastereoselective reduction to the corresponding alcohol, and culminates in the deprotection and formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental procedures, explanations of methodological choices, safety protocols, and data presentation.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic scaffolds have emerged as crucial structural motifs in modern drug discovery. Their inherent three-dimensionality allows for a more precise and effective interaction with biological targets compared to traditional planar aromatic structures.[1][2] This unique conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] 5-Azaspiro[2.4]heptan-7-ol, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, including potent enzyme inhibitors and modulators of cellular pathways.[5][6] The development of a scalable and efficient synthesis for its hydrochloride salt is therefore of significant interest to the pharmaceutical industry.

This guide details a robust and scalable three-step synthesis of this compound. The chosen synthetic strategy prioritizes commercially available starting materials, operational simplicity, and amenability to large-scale production.

Overall Synthetic Strategy

The synthesis of this compound is approached in three main stages, as depicted in the workflow below. This strategy allows for the isolation and purification of key intermediates, ensuring high quality of the final active pharmaceutical ingredient (API) precursor.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one Start->Step1 Intermediate1 Intermediate 1: N-Boc-5-azaspiro[2.4]heptan-7-one Step1->Intermediate1 Step2 Step 2: Diastereoselective Reduction Intermediate1->Step2 Intermediate2 Intermediate 2: N-Boc-5-azaspiro[2.4]heptan-7-ol Step2->Intermediate2 Step3 Step 3: Deprotection and Hydrochloride Salt Formation Intermediate2->Step3 FinalProduct Final Product: 5-Azaspiro[2.4]heptan-7-ol Hydrochloride Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one

The synthesis of the key intermediate, N-Boc-5-azaspiro[2.4]heptan-7-one, can be achieved through a multi-step sequence starting from commercially available cyclopropane-1,1-dicarboxylic acid. This method, while involving several transformations, is amenable to scale-up due to the stability of the intermediates and the robustness of the reactions.

Reaction Scheme:

Step1_Scheme cluster_step1 Step 1: Synthesis of N-Boc-5-azaspiro[2.4]heptan-7-one Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Intermediate A Intermediate A Cyclopropane-1,1-dicarboxylic acid->Intermediate A 1. SOCl2 2. NH3 Intermediate B Intermediate B Intermediate A->Intermediate B Hofmann Rearrangement Intermediate C Intermediate C Intermediate B->Intermediate C Boc2O, Et3N N-Boc-5-azaspiro[2.4]heptan-7-one N-Boc-5-azaspiro[2.4]heptan-7-one Intermediate C->N-Boc-5-azaspiro[2.4]heptan-7-one Dieckmann Condensation

Caption: Reaction scheme for the synthesis of the key ketone intermediate.

Protocol:

  • Amidation of Cyclopropane-1,1-dicarboxylic acid: To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in an appropriate solvent such as toluene, add thionyl chloride (2.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC). Cool the reaction mixture and remove the solvent under reduced pressure. The resulting diacid chloride is then carefully added to a cooled solution of aqueous ammonia to form the diamide.

  • Hofmann Rearrangement: The diamide is subjected to a Hofmann rearrangement using sodium hypobromite or a similar reagent to yield 1,1-diaminomethylcyclopropane.

  • Boc-Protection: The resulting diamine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the N,N'-di-Boc-1,1-bis(aminomethyl)cyclopropane.

  • Dieckmann Condensation: The di-Boc protected diamine is then treated with a strong base such as sodium ethoxide in a suitable solvent like ethanol, followed by an acidic workup, to facilitate a Dieckmann condensation, yielding N-Boc-5-azaspiro[2.4]heptan-7-one.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system like ethyl acetate/hexanes.

ParameterValue
Starting Material Cyclopropane-1,1-dicarboxylic acid
Key Reagents Thionyl chloride, Ammonia, Sodium hypobromite, Boc₂O, Sodium ethoxide
Solvents Toluene, Water, Ethanol
Typical Yield 40-50% over 4 steps
Purity (HPLC) >98%
Step 2: Diastereoselective Reduction of N-Boc-5-azaspiro[2.4]heptan-7-one

The reduction of the ketone to the desired alcohol is a critical step. The choice of reducing agent can influence the diastereoselectivity of the reaction. For many applications, a specific stereoisomer is required, making a diastereoselective reduction highly desirable. Sodium borohydride is a cost-effective and safe reducing agent for large-scale operations.[7]

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen), dissolve N-Boc-5-azaspiro[2.4]heptan-7-one (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial for safety and selectivity.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of acetone, followed by water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-5-azaspiro[2.4]heptan-7-ol.

  • Purification: The crude product can be purified by column chromatography or crystallization to obtain the desired diastereomer in high purity.

ParameterValue
Starting Material N-Boc-5-azaspiro[2.4]heptan-7-one
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Reaction Temperature 0-5 °C
Typical Yield >90%
Diastereomeric Ratio Dependent on substrate and conditions, may require optimization
Purity (HPLC) >99% after purification

Safety Considerations for Sodium Borohydride Reduction:

  • Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable.[8] Ensure adequate ventilation and an inert atmosphere.

  • The reaction is exothermic. Maintain strict temperature control during the addition of the reducing agent.[4]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9]

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Protocol:

  • Deprotection: Dissolve the purified N-Boc-5-azaspiro[2.4]heptan-7-ol (1.0 eq) in a suitable organic solvent such as diethyl ether, ethyl acetate, or 1,4-dioxane.

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).[1][5]

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

ParameterValue
Starting Material N-Boc-5-azaspiro[2.4]heptan-7-ol
Reagent Anhydrous Hydrogen Chloride (gas or solution)
Solvent Diethyl Ether, Ethyl Acetate, or 1,4-Dioxane
Reaction Temperature 0-5 °C
Typical Yield >95%
Final Form Crystalline Solid

Safety Considerations for Handling Anhydrous HCl:

  • Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.[10]

  • Use appropriate PPE, including acid-resistant gloves and a face shield.

  • Ensure all glassware and solvents are dry to prevent the formation of corrosive aqueous HCl.[11]

Characterization Data

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the protons of the spirocyclic core and the hydroxyl group.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the free base.
HPLC A single major peak indicating high purity (>99%).
Melting Point A sharp melting point characteristic of a pure crystalline solid.

Conclusion

The protocol detailed in this application note provides a robust and scalable pathway for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable spirocyclic building block in high yield and purity, facilitating its application in the discovery and development of novel therapeutics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • Sodium borohydride - Standard Operating Procedure. University of California. [Link]

  • How to make a salt of a novel compound?. ResearchGate. [Link]

  • How can I prepare etherial hydrochloric acid?. ResearchGate. [Link]

  • HCl in Ether. Reddit. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application.
  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Carbonyl reduction. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Introduction

Welcome to the technical support center for the synthesis of 5-azaspiro[2.4]heptan-7-ol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of 5-azaspiro[2.4]heptanes makes them attractive building blocks in medicinal chemistry, notably as intermediates for orexin receptor antagonists and hepatitis C virus (HCV) NS5A inhibitors.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts encountered during synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and streamline purification processes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 5-azaspiro[2.4]heptan-7-ol, with a focus on reactions involving cyclopropanation, a key step in forming the spirocyclic core.

Issue 1: Multiple Unidentified Spots on TLC After Cyclopropanation

Question: I'm performing a Kulinkovich-de Meijere type reaction to synthesize a 5-azaspiro[2.4]heptane derivative from an N-substituted pyrrolidinone, and my TLC plate shows multiple new spots in addition to my desired product and starting material. What are these byproducts and how can I minimize them?

Answer: The Kulinkovich-de Meijere reaction, a powerful tool for creating cyclopropylamines from amides or lactams, can indeed generate several byproducts if not carefully controlled.[3][4] The primary cause of multiple spots is often related to the stability and reactivity of the titanacyclopropane intermediate.

Potential Byproducts & Their Origins:

  • Ring-Opened Iminium Species: The oxatitanacyclopentane intermediate, formed from the insertion of the lactam carbonyl into the titanacyclopropane, can undergo ring-opening to form an iminium-titanium oxide inner salt.[3] If this species does not efficiently cyclize to the desired product, it can lead to various linear amine byproducts upon workup.

  • Products of C-H Insertion: If the reaction conditions inadvertently promote the formation of free carbene or carbenoid intermediates, unwanted C-H insertion reactions can occur, leading to a complex mixture of products.[5]

  • Reduced Starting Material: Incomplete reaction or side reactions involving the Grignard reagent can lead to the reduction of the lactam carbonyl to the corresponding alcohol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for multiple TLC spots.

Recommended Actions:

  • Control Reagent Stoichiometry and Addition:

    • While catalytic amounts of the titanium reagent are possible, using stoichiometric amounts often leads to significantly better yields and fewer byproducts.[3]

    • Improve yields by using methyltitanium triisopropoxide (MeTi(OiPr)3) as the titanium source.[3][4]

    • Add the Grignard reagent slowly to the mixture of the amide and the titanium reagent at a controlled temperature (e.g., 0 °C to ambient) to maintain a steady concentration of the reactive intermediate.[3]

  • Ensure Anhydrous Conditions: The Grignard reagent and titanium alkoxides are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous to prevent quenching of the reagents and formation of hydrolysis byproducts.

  • Consider Alternative Cyclopropanation Methods: If the Kulinkovich-de Meijere reaction continues to be problematic, consider a Simmons-Smith type reaction on a precursor with an exocyclic methylene group, such as a 4-methylene-pyrrolidine derivative.[1] This method often offers a cleaner reaction profile, although it requires the synthesis of a different starting material.

Issue 2: Low Yield and Isomerization in Ring-Closing Metathesis (RCM)

Question: I am synthesizing a 5-azaspiro[2.4]heptene derivative via RCM of a diallylamine precursor. My yield is low, and I'm observing significant amounts of an isomerized byproduct. How can I improve this?

Answer: Ring-Closing Metathesis (RCM) is a powerful method for forming cyclic olefins, but it can be plagued by issues of catalyst decomposition and double bond isomerization, particularly with nitrogen-containing substrates.[6][7]

Potential Byproducts & Their Origins:

  • Isomerized Product: The newly formed double bond in the product can migrate, a side reaction often catalyzed by ruthenium hydride species that form from the decomposition of the RCM catalyst.[6][8] For example, in the synthesis of a 2,5-dihydrofuran, isomerization can lead to the more stable 2,3-dihydrofuran.[6]

  • Desallyl Byproducts: In some cases, particularly in solid-phase synthesis involving O-allyl tyrosine, the allyl group can be cleaved, leading to a "desallyl" side product.[9]

  • Homodimers: If the intermolecular cross-metathesis reaction competes with the intramolecular RCM, homodimers of the starting material can form.[10]

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
Catalyst Choice Use a second-generation Grubbs or Hoveyda-Grubbs catalyst.These catalysts generally have higher activity and stability, allowing for lower catalyst loadings and shorter reaction times, which can minimize byproduct formation.
Solvent Use non-coordinating solvents like dichloromethane (DCM) or toluene.Coordinating solvents can inhibit catalyst activity.
Temperature Run the reaction at room temperature or with gentle heating (e.g., 40 °C).Higher temperatures can accelerate catalyst decomposition and isomerization.[8]
Additives Consider adding a hydride scavenger or isomerization suppressant like 1,4-benzoquinone.These additives can remove the ruthenium hydride species responsible for double bond migration. However, they may also slightly reduce the rate of the desired RCM reaction.[9]
Concentration Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M).This favors the intramolecular RCM pathway over intermolecular side reactions that lead to dimers.

Experimental Protocol: Optimized RCM for a Diallylamine Precursor

  • To a rigorously degassed solution of the diallylamine precursor (1.0 eq) in anhydrous DCM (to achieve a 0.005 M concentration) under an inert atmosphere (argon or nitrogen), add 1,4-benzoquinone (0.1 eq).

  • Add the second-generation Hoveyda-Grubbs catalyst (0.02-0.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the mixture and purify by flash column chromatography on silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the 5-azaspiro[2.4]heptan-7-ol core?

A1: The primary strategies involve the construction of the cyclopropane ring onto a pre-existing pyrrolidine core.

Caption: Key synthetic routes to the 5-azaspiro[2.4]heptane core.

  • Intramolecular Cyclopropanation: This often involves the (3+2) cycloaddition of an N-allyl α-diazo amide. This method can be very efficient and avoids reactive carbene intermediates, thus tolerating a wide range of functional groups.[5]

  • Intermolecular Cyclopropanation: This route typically starts with a 4-methylene-pyrrolidine derivative, which is then cyclopropanated using reagents like those for the Simmons-Smith reaction (e.g., Et₂Zn/CH₂I₂).[1]

  • Kulinkovich-de Meijere Reaction: This approach directly converts a lactam (pyrrolidinone) into the corresponding aminocyclopropane, offering a convergent route.[3][4]

Q2: My cyclopropanation of an N-allyl α-diazo amide is giving a pyrazoline byproduct. Why is this happening?

A2: The formation of a pyrazoline indicates that the reaction is proceeding through a (3+2) cycloaddition pathway, which is expected for N-allyl α-diazo amides.[5] However, the desired product is the bicyclic lactam formed after the thermal extrusion of nitrogen from the initially formed pyrazoline. If you are isolating the pyrazoline, it means the thermolysis step is incomplete. You may need to increase the reaction temperature or prolong the reaction time after the initial cycloaddition to facilitate the nitrogen extrusion and subsequent rearrangement to the desired 5-azaspiro[2.4]heptan-7-one scaffold.

Q3: How can I purify the final 5-azaspiro[2.4]heptan-7-ol product, which is often a polar and water-soluble amine?

A3: Purifying polar aminocyclopropanols can be challenging. Standard silica gel chromatography may lead to streaking and poor recovery. Here are some recommended techniques:

  • Reverse-Phase Chromatography (C18): This is often the most effective method for polar, water-soluble compounds. A water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.

  • Ion-Exchange Chromatography: If the product is basic, cation-exchange chromatography can be an excellent purification method. The product is bound to the resin, which is then washed to remove neutral impurities. The desired product is subsequently eluted by washing with a base solution (e.g., ammonia in methanol).

  • Acid-Base Extraction: A carefully performed liquid-liquid extraction can remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The desired amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified free amine.

  • Crystallization/Salt Formation: If the product is crystalline, direct crystallization can be very effective. Alternatively, forming a crystalline salt (e.g., hydrochloride[11] or tosylate) can facilitate purification by crystallization and also improves the handling and stability of the final compound.

III. References

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. (n.d.). National Institutes of Health (NIH). [Link]

  • (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. (n.d.). ChemSynthesis. [Link]

  • Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Stereoselective Cyclopropanation Reactions. (2001). ACS Publications. [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. (n.d.). Organic Syntheses. [Link]

  • Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application. (2021). Google Patents.

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2015). Google Patents.

  • 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. (n.d.). PubChem. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). PubMed. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). ACS Publications. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. (2023). ACS Publications. [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2020). National Institutes of Health (NIH). [Link]

  • Olefin metathesis reactions: the synthetic tool of the decade? (n.d.). Atlanchim Pharma. [Link]

  • Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. [Link]

  • Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. (2020). Royal Society of Chemistry. [Link]

  • Kulinkovich reaction. (n.d.). chemeurope.com. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2021). National Institutes of Health (NIH). [Link]

  • (7R)-5-AZASPIRO[2.4]HEPTAN-7-OL;HYDROCHLORIDE (CAS No. 2752149-34-9) Suppliers. (n.d.). Chemical Register. [Link]

  • (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE (CAS No. 129306-12-3) Suppliers. (n.d.). Chemical Register. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these vital scaffolds. Azaspirocycles, with their rigid, three-dimensional structures, are privileged motifs in medicinal chemistry, but their construction often presents unique synthetic hurdles. This document provides in-depth, practical solutions to common issues, grounded in mechanistic principles and authoritative literature.

Section 1: Core Synthetic Strategies for Azaspiro Scaffolds

A variety of elegant methods have been developed for the synthesis of azaspiro compounds. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical requirements. Understanding the fundamentals of these key reactions is the first step in effective troubleshooting.

  • Intramolecular Cycloadditions: [1][2]-Dipolar cycloadditions, involving the reaction of a 1,3-dipole (like an azomethine ylide) with an tethered dipolarophile, are a powerful tool for constructing five-membered heterocyclic rings within an azaspiro framework.[3][4] The reaction is often concerted and can be highly stereospecific.[4]

  • Rearrangement Reactions: The aza-Piancatelli rearrangement has emerged as a highly efficient method for the diastereoselective synthesis of 4-aminocyclopentenone-containing azaspirocycles from readily available 2-furylcarbinols.[5][6] This cascade reaction, typically catalyzed by a Lewis or Brønsted acid, proceeds through an oxocarbenium ion intermediate followed by a 4π-electrocyclization.[7][8]

  • Transition-Metal Catalysis:

    • Hydroamination: Copper(I)-catalyzed intramolecular hydroamination of alkynes provides a direct route to azaspiro compounds containing dihydroimidazo[1,2-a][1][2][9]triazinone cores.[10][11]

    • Cyclopropanation: Dirhodium tetracarboxylate catalysts are effective for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes from exocyclic olefins and donor/acceptor carbenes.[9][12]

    • Dearomative Cyclization: Palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones offers a convergent approach to constructing the spirocyclic core while introducing new carbon substituents.[13][14]

  • Radical Cyclizations: Domino radical bicyclization, often initiated by AIBN or triethylborane, can be used to construct the 1-azaspiro[4.4]nonane skeleton through the formation and intramolecular capture of alkoxyaminyl radicals.[15]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Problem A: Low Reaction Yield or Stalled Reaction

Q1: My reaction is not proceeding or is giving a very low yield. What are the first parameters I should investigate?

A1: When facing low conversion, a systematic approach is essential. Begin by verifying the quality of your starting materials, as impurities can inhibit catalysts or participate in side reactions. Next, focus on the core reaction parameters: catalyst, solvent, and temperature. Many azaspirocyclizations are sensitive to these conditions. A logical workflow is to first confirm catalyst activity, then screen solvents before optimizing temperature and concentration.

Below is a general troubleshooting workflow to address low yield issues.

G start Low Yield or Stalled Reaction check_sm Verify Starting Material (Purity, Stability) start->check_sm catalyst_screen Screen Catalyst & Ligand (Vary type, loading) check_sm->catalyst_screen If SMs are pure solvent_screen Screen Solvents (Polarity, Coordinating Ability) catalyst_screen->solvent_screen If catalyst shows activity temp_opt Optimize Temperature (Low T for stability, High T for rate) solvent_screen->temp_opt If solvent improves yield conc_opt Optimize Concentration (Favor intramolecular vs. intermolecular) temp_opt->conc_opt success Reaction Optimized conc_opt->success

Caption: General workflow for troubleshooting low-yield reactions.

Q2: The literature procedure isn't working for my substrate. How do I select an optimal catalyst and/or ligand?

A2: The "no-one-size-fits-all" principle is especially true for catalysis. The electronic and steric properties of your specific substrate may require a different catalytic system.

  • Vary the Metal Center: If a palladium-catalyzed reaction is failing, consider other late transition metals known to promote similar transformations, such as rhodium, copper, or nickel.

  • Tune the Ligand: The ligand is often the most critical component for achieving high reactivity and selectivity. For palladium-catalyzed reactions, screen a range of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh3, DPEphos, Xantphos).[13] For asymmetric reactions, a library of chiral ligands or catalysts is indispensable. For instance, in rhodium-catalyzed cyclopropanations, chiral dirhodium tetracarboxylate catalysts are key to achieving high enantioselectivity.[9][12]

  • Consider the Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also lead to more side products. Conversely, some highly efficient catalysts can operate at very low loadings (<1 mol%). It is often beneficial to perform a screen of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

Table 1: Example Catalyst/Ligand Screening for a Hypothetical Pd-Catalyzed Azaspirocyclization

Entry Catalyst (mol%) Ligand (mol%) Base Yield (%)
1 Pd₂(dba)₃ (2.5) PPh₃ (10) Cs₂CO₃ 45
2 Pd₂(dba)₃ (2.5) DPEphos (10) Cs₂CO₃ 78
3 Pd₂(dba)₃ (2.5) Xantphos (10) Cs₂CO₃ 65
4 Pd(OAc)₂ (5) SPhos (10) K₃PO₄ 32

| 5 | Pd₂(dba)₃ (2.5) | DPEphos (10) | K₂CO₃ | 55 |

Q3: My reaction is sluggish in the recommended solvent. How do I conduct a solvent screen and what should I consider?

A3: The solvent plays a critical role by influencing reactant solubility, catalyst stability, and the stabilization of transition states.[16] A solvent screen is one of the most effective optimization steps.

  • Polarity: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN, DMF). For[1][2]-dipolar cycloadditions, solvent polarity can significantly affect the reaction rate.[17]

  • Coordinating Ability: Be cautious with coordinating solvents (like THF or MeCN) when using Lewis acid catalysts. The solvent can compete with the substrate for binding to the catalyst, inhibiting the reaction.

  • Protic vs. Aprotic: For reactions involving charged intermediates, solvent proticity can be crucial. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol can dramatically accelerate cycloadditions by stabilizing transition states through hydrogen bonding.[17]

Problem B: Poor Stereoselectivity

Q1: I am obtaining a mixture of diastereomers. How can I improve the selectivity?

A1: Diastereoselectivity is often governed by the mechanism of the ring-forming step.

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under kinetic or thermodynamic control.[18] To favor the thermodynamically most stable product, use conditions that allow for equilibration, such as higher temperatures, longer reaction times, or the use of a reversible catalyst system. To favor the kinetic product, use lower temperatures and shorter reaction times.

  • Mechanism-Specific Adjustments:

    • Aza-Piancatelli Rearrangement: The high trans selectivity observed in this reaction is a result of a 4π conrotatory electrocyclization of a pentadienyl cation intermediate.[5] If you are observing poor selectivity, re-examine the reaction conditions (acid catalyst, temperature) to ensure this pathway is favored.

    • Catalyst-Controlled Selectivity: In many metal-catalyzed reactions, the steric environment created by the ligand dictates the facial selectivity of the cyclization. In rhodium-catalyzed cyclopropanations, for example, high diastereoselectivity was only achieved with a specific chiral catalyst, Rh₂(S-pPhTPCP)₄, highlighting the importance of the catalyst's chiral pocket.[12] Screening different chiral ligands or catalysts is the primary strategy here.

The mechanism of the aza-Piancatelli rearrangement provides a clear rationale for its inherent diastereoselectivity.

G cluster_0 Aza-Piancatelli Mechanism A Furylcarbinol B Oxocarbenium Ion A->B + [H⁺] C Pentadienyl Cation B->C + R-NH₂ D 4π Electrocyclization (Conrotatory) C->D E trans-Product D->E Tautomerization

Caption: Simplified aza-Piancatelli mechanism showing the key electrocyclization step that controls diastereoselectivity.

Q2: How can I achieve high enantioselectivity in my azaspirocyclization?

A2: Asymmetric synthesis of azaspiro compounds is a significant challenge, and success relies on transferring chirality effectively during the C-C or C-N bond-forming step.[19][20]

  • Chiral Catalysts: This is the most common and powerful strategy.

    • Chiral Lewis/Brønsted Acids: For reactions like the aza-Piancatelli rearrangement, chiral Brønsted acids based on pentacarboxycyclopentadiene (PCCP) have been used to control the direction of the conrotatory electrocyclization, yielding high enantioselectivity.[5]

    • Chiral Transition Metal Complexes: The use of transition metals paired with chiral ligands is a mainstay of asymmetric catalysis. Examples include chiral dirhodium catalysts for cyclopropanation[9] and palladium complexes with chiral amino acids for C-H functionalization.[21]

  • Organocatalysis: Chiral organocatalysts, such as confined imidodiphosphorimidate (IDPi) Brønsted acids, can effectively catalyze formal cycloadditions to create chiral azaspiro compounds with high enantioselectivity under mild conditions.[22]

  • Optimization is Key: Achieving high enantiomeric excess (ee) often requires fine-tuning. Small changes in solvent, temperature, or even the counter-ion of the catalyst can have a large impact on the outcome. A systematic optimization (e.g., using a design of experiments approach) is highly recommended.

Problem C: Side Product Formation and Decomposition

Q1: I'm observing significant side product formation. What are common side reactions and how can I suppress them?

A1: Side reactions often arise from competing mechanistic pathways or reaction of the starting materials/products with reagents.

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Grob-type Fragmentation: In the synthesis of strained systems like 1-oxa-6-azaspiro[3.3]heptanes, a Grob-type fragmentation can be a competing side reaction, leading to an undesired methylene azetidine instead of the target oxetane.[23] The choice of base and solvent is critical to suppress this pathway; for instance, using K₂CO₃ in MeOH was successful where KOt-Bu in THF led to fragmentation.[23]

  • Premature Quenching of Intermediates: In radical cyclizations, the reactive radical intermediate can be prematurely reduced by the hydrogen atom donor (e.g., Bu₃SnH) before the second cyclization can occur.[15] This can be minimized by the slow addition of the tin hydride to keep its instantaneous concentration low.

  • Protecting Group Instability: Ensure your protecting groups are stable to the reaction conditions. If not, you may see a complex mixture of partially deprotected and rearranged products.

Q2: My desired azaspiro compound seems to be decomposing during the reaction or workup. What can I do?

A2: Azaspiro compounds, particularly those containing strained rings like azetidines, can be sensitive to harsh conditions.[18][24]

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the formation of the product. Once the starting material is consumed, quench the reaction immediately to avoid prolonged exposure to heat or catalytic species that could cause degradation.

  • Milder Workup Conditions: Spiroketals and related structures can be sensitive to pH.[18] If your compound is acid-sensitive, avoid acidic aqueous workups (e.g., 1M HCl). Instead, quench with a milder reagent like saturated aqueous NH₄Cl or NaHCO₃ solution.

  • Purification Strategy: If the compound is unstable on silica gel, consider alternative purification methods such as preparative HPLC, crystallization, or chromatography on a less acidic stationary phase like alumina.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Piancatelli Rearrangement

This protocol is a representative starting point based on established procedures for the synthesis of azaspirocycles.[25][26]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminoalkyl-substituted 2-furylcarbinol (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 M solution). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Add the Lewis acid catalyst, such as dysprosium(III) triflate (Dy(OTf)₃, 5-10 mol%), in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate.[25]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired azaspiro compound.

References

  • Xu, J., Li, X., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters. Available at: [Link]

  • Xu, J., Li, X., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. PubMed. Available at: [Link]

  • Xu, J., Li, X., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Semantic Scholar. Available at: [Link]

  • (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. American Chemical Society. Available at: [Link]

  • (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Bacci, J. P., et al. (2016). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. MDPI. Available at: [Link]

  • da Silva, F. C., et al. (2014). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. Available at: [Link]

  • (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • (2010). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. PMC - NIH. Available at: [Link]

  • Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research. Available at: [Link]

  • Glogger, M., et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. Available at: [Link]

  • (2018). Optimization of spirocyclization towards 2aa. ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Palmer, L. I. (2011). Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction. eScholarship. Available at: [Link]

  • (2018). Condition Optimization for Spirocyclization a. ResearchGate. Available at: [Link]

  • (2018). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • (2012). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar. Available at: [Link]

  • (2010). Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. PubMed. Available at: [Link]

  • Miner, M. R., et al. (2013). Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, T., et al. (2019). Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement. PMC - NIH. Available at: [Link]

  • Wipf, P., et al. (2011). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Available at: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available at: [Link]

  • Piancatelli rearrangement. Wikipedia. Available at: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH. Available at: [Link]

  • Holland, M. C., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. Available at: [Link]

  • Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. PMC - NIH. Available at: [Link]

  • O'Brien, M., et al. (2008). Site isolated base and acid catalyzed azaspirocyclization cascades. PubMed. Available at: [Link]

  • (2012). 3,4-Dihydroxypyrrolidines via Modified Tandem Aza-Payne/Hydroamination Pathway. MSU Chemistry. Available at: [Link]

  • (2025). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ResearchGate. Available at: [Link]

  • (2022). Catalytic Asymmetric Synthesis, 4th Edition. Wiley. Available at: [Link]

  • Wang, L., et al. (2021). 7-Azaspiroketal as a unique and effective auxochrome moiety: demonstration in a fluorescent coumarin dye and application in cell imaging. New Journal of Chemistry. Available at: [Link]

  • (2024). Azaspiroketal as Novel Auxochrome for Enhancing the Fluorescence Brightness and Solubility of Naphthalimide and Nitrobenzoxadiazole Dyes. ResearchGate. Available at: [Link]

  • (2025). 1,3-Dipolar cycloaddition approach to novel dispiro[pyrazolidine-4,3'-pyrrolizidine-2',3''-indoline]-2'',3,5-triones. ResearchGate. Available at: [Link]

  • Meyer, A. G., & Ryan, J. H. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PubMed. Available at: [Link]

  • Afonso, C. A. M., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge: low reaction yields. Spirocycles are integral motifs in pharmaceuticals and natural products, making the efficient synthesis of these three-dimensional structures a key objective.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Optimization

Q1: My spirocyclization reaction is resulting in a low yield or failing to proceed. What are the primary factors to investigate?

A1: Low yields in spirocyclization reactions are a frequent hurdle and often stem from a combination of factors. A systematic and logical approach to troubleshooting is the most effective strategy.[3][4] Here are the key areas to scrutinize:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate.[3] Some reactions require low temperatures to minimize side reactions, while others need elevated temperatures to overcome the activation energy barrier.

  • Inefficient Catalyst or Reagent System: The catalyst, ligand, or reagents may not be optimal for the desired transformation. The choice of catalyst and ligand can be particularly crucial in transition-metal-catalyzed spirocyclizations.[3]

  • Poor Starting Material Quality: Impurities present in your starting materials can act as catalyst poisons or participate in unwanted side reactions, thereby reducing the yield of your desired spirocyclic product.[3][4]

  • Product Decomposition: The spirocyclic product itself might be unstable under the reaction or workup conditions.[3] This is a critical consideration, especially for complex or strained ring systems.

Troubleshooting Protocol:

  • Systematic Parameter Screening: Methodically screen reaction parameters. It is often beneficial to start with temperature, followed by concentration and reaction time.

  • Catalyst and Ligand Evaluation: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a significant impact on both the yield and enantioselectivity.[3][5]

  • Reagent Stoichiometry: Consider the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[3]

  • Starting Material Purification: Ensure the purity of your starting materials. Techniques like recrystallization or column chromatography should be employed before initiating the reaction.[3]

  • Reaction Monitoring: Analyze the crude reaction mixture at various time points using techniques like TLC, LC-MS, or NMR to monitor the formation of the product and identify any potential decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[3][6]

Q2: I'm observing significant formation of side products. What are the common side reactions in spirocyclization and how can I minimize them?

A2: The formation of side products is a primary contributor to low yields. The nature of these side reactions is highly dependent on the specific spirocyclization strategy employed. Common side reactions include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to dimers or oligomers.

  • Elimination and Rearrangement: Intermediates in the reaction pathway may undergo elimination or rearrangement to form more stable, non-spirocyclic products.[7] For instance, spirocyclic cyclohexadienones have a propensity to rearrange to phenols.[8]

  • Formation of Undesired Stereoisomers: For reactions involving the creation of multiple stereocenters, the formation of undesired diastereomers can reduce the yield of the target isomer.[3][9]

Strategies for Minimization:

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, perform the reaction at a lower concentration.[7]

  • Careful Selection of Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and suppress undesired side reactions.[7]

  • Protecting Groups: Protect sensitive functional groups within your substrate that might interfere with the desired transformation.[7]

Experimental Protocol: Optimizing for Intramolecular Cyclization

  • Set up a series of parallel reactions in which the concentration of the starting material is varied (e.g., 0.1 M, 0.05 M, 0.01 M).

  • Run the reactions under the previously determined optimal temperature and time.

  • Analyze the product distribution for each reaction by LC-MS or NMR to determine the ratio of the desired intramolecular product to intermolecular side products.

  • Select the concentration that provides the highest yield of the spirocyclic product.

Substrate and Reagent Considerations

Q3: My reaction works well for a model substrate, but the yield drops significantly with my target molecule. What substrate-related factors could be at play?

A3: The structure of the substrate plays a critical role in the success of a spirocyclization reaction. Several factors related to your target molecule could be responsible for the observed decrease in yield:

  • Steric Hindrance: The presence of bulky groups near the reacting centers can sterically hinder the cyclization process.

  • Electronic Effects: The electronic properties of substituents on the substrate can influence the reactivity of the key functional groups involved in the cyclization.

  • Conformational Constraints: The inherent conformation of a complex substrate may not favor the required geometry for the transition state of the cyclization step.[10] For example, the rigidity of a tether in a substrate can affect the mechanism of C-C bond formation, leading to lower yields.[5]

Troubleshooting Approach:

  • Analyze the Substrate Structure: Carefully examine the structure of your target molecule to identify potential steric clashes or unfavorable electronic effects.

  • Modify the Substrate: If possible, consider synthesizing analogs of your substrate with modified linkers or different substitution patterns to probe these effects.

  • Computational Modeling: In some cases, computational studies can provide insights into the preferred conformations of the substrate and the transition state energies for the cyclization, helping to explain experimental observations.[11]

Q4: How critical is the purity of solvents and reagents, and what are the best practices for ensuring their quality?

A4: The purity of solvents and reagents is paramount for achieving high yields in many spirocyclization reactions, particularly those that are sensitive to moisture or air.[4]

  • Water Content: Trace amounts of water can quench sensitive reagents like organometallics or strong bases and can also lead to undesired side reactions.

  • Dissolved Oxygen: For reactions involving air-sensitive catalysts or intermediates, dissolved oxygen can lead to oxidative degradation.

  • Impurities in Reagents: Commercially available reagents can contain inhibitors or byproducts from their synthesis that may interfere with the reaction.

Best Practices:

  • Solvent Purification: Use freshly distilled or commercially available anhydrous solvents. For particularly sensitive reactions, solvents should be degassed by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.

  • Reagent Purification: Purify reagents as necessary. For example, solid reagents can be recrystallized, and liquid reagents can be distilled.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.

Catalyst and Reaction Mechanism

Q5: I suspect my catalyst is deactivating during the reaction. What are the common causes of catalyst deactivation in spirocyclization, and how can I mitigate this?

A5: Catalyst deactivation is a significant issue that can lead to incomplete reactions and low yields.[12] The mechanisms of deactivation are varied and depend on the type of catalyst and reaction conditions.[12][13]

  • Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering them inactive.[13]

  • Fouling/Coking: The formation of insoluble organic or inorganic materials on the catalyst surface can block active sites.[13][14]

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as sintering of metal nanoparticles, resulting in a loss of activity.[12]

  • Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction mixture.

Mitigation Strategies:

  • Purify Starting Materials and Solvents: As mentioned previously, this is the first line of defense against catalyst poisoning.

  • Optimize Catalyst Loading: Using a higher catalyst loading may compensate for some deactivation, although this is not always economically viable.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce thermal degradation.

  • Use a More Robust Catalyst: If deactivation is persistent, it may be necessary to screen for a more stable catalyst system.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Purity Assess Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Check_Catalyst Investigate Catalyst Activity & Stability Start->Check_Catalyst Optimize_Conditions Systematically Screen Reaction Parameters Check_Conditions->Optimize_Conditions Purify_Reactants Purify Starting Materials & Solvents Check_Purity->Purify_Reactants Minimize_Side_Rxns Adjust Conditions to Minimize Side Reactions (e.g., High Dilution) Analyze_Side_Products->Minimize_Side_Rxns Change_Catalyst Screen Different Catalysts, Ligands, or Additives Check_Catalyst->Change_Catalyst Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Purify_Reactants->Improved_Yield Minimize_Side_Rxns->Improved_Yield Change_Catalyst->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Purification Challenges

Q6: I've managed to improve the crude yield, but I'm losing a significant amount of my spirocyclic product during purification. What are some common purification challenges and how can I overcome them?

A6: The purification of spirocyclic compounds can be challenging due to their unique structural features.[9]

  • Separation of Stereoisomers: Spirocycles often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers which can be difficult to separate.[9]

  • Removal of Structurally Similar Impurities: Side products with skeletons closely resembling the target spirocycle are common and can be difficult to remove using standard purification techniques.[9]

  • Low Solubility and Crystallinity: The rigid nature of the spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[9]

Overcoming Purification Hurdles:

ChallengeRecommended TechniquesKey Considerations
Diastereomer Separation Column Chromatography (often requiring extensive screening of solvent systems), Supercritical Fluid Chromatography (SFC)SFC can offer orthogonal selectivity to HPLC and is often more effective for separating stereoisomers.[15]
Structurally Similar Impurities High-Performance Liquid Chromatography (HPLC), Preparative Thin-Layer Chromatography (Prep-TLC)Normal-phase chromatography can offer better selectivity for some isomers compared to reverse-phase.[16]
Low Solubility/Crystallinity Trituration, Solvent-antisolvent crystallization, High-Speed Counter-Current Chromatography (HSCCC)HSCCC can be an effective technique for separating components of a crude extract without the need for a solid stationary phase.[17]

Visualizing the Purification Decision Pathway

Purification_Decision Start Crude Product Mixture Initial_Analysis Analyze Crude Mixture (NMR, LC-MS) Start->Initial_Analysis Major_Impurities What are the major impurities? Initial_Analysis->Major_Impurities Stereoisomers Stereoisomers Major_Impurities->Stereoisomers Yes Structurally_Similar Structurally Similar Byproducts Major_Impurities->Structurally_Similar No Baseline Baseline/Polar Impurities Major_Impurities->Baseline No SFC Consider SFC or Chiral HPLC Stereoisomers->SFC Structurally_Similar->Baseline No HPLC Optimize HPLC Conditions (Normal or Reverse Phase) Structurally_Similar->HPLC Column Standard Column Chromatography Baseline->Column

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
  • Overcoming challenges in the purification of spirocyclic alcohols - Benchchem.
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI.
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
  • Recent Advances in Spirocyclization Reactions of Biaryl Ynones - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c - ResearchGate. Available at: [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC - NIH. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. Available at: [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. - ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. Available at: [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • Substrate scope of N-heterocyclic spirocycles aAll reactions were run... - ResearchGate. Available at: [Link]

  • Substrate scope for the synthesis of spiro compounds. Reaction conditions - ResearchGate. Available at: [Link]

  • Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. Available at: [Link]

  • Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available at: [Link]

  • Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Catalyst deactivation - YouTube. Available at: [Link]

  • Visible light-mediated dearomative spirocyclization/imination of nonactivated arenes through energy transfer catalysis - PMC - NIH. Available at: [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed. Available at: [Link]

  • Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Purification of 5-azaspiro[2.4]heptan-7-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-azaspiro[2.4]heptan-7-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this unique spirocyclic amino alcohol. Given the compound's bifunctional nature—possessing both a hydrophilic alcohol and a basic amino group—its purification can present specific challenges.[1] This resource synthesizes established purification principles for polar molecules and hydrochloride salts to offer targeted solutions.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Synthesis - Persistent Impurities

Symptom: HPLC or NMR analysis of the crude hydrochloride salt shows multiple impurity peaks that are difficult to remove.

Possible Causes:

  • Incomplete reaction: Starting materials or reaction intermediates may still be present.

  • Side-products: The synthetic route may generate structurally similar byproducts.

  • Residual non-polar impurities: Greases or byproducts from previous steps that are not water-soluble.

  • Formation of diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers which can be difficult to separate.

Solutions:

  • Solvent Washing (for non-polar impurities): Before attempting more complex purification, wash the crude solid salt with a non-polar organic solvent in which the hydrochloride salt has poor solubility.[2] This is a simple and effective first step.

    • Protocol:

      • Suspend the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane, ethyl acetate).

      • Stir the slurry vigorously for 15-30 minutes at room temperature.

      • Filter the solid and wash the filter cake with a small amount of the same fresh solvent.

      • Dry the solid under vacuum.

      • Analyze the purity by HPLC or NMR.

  • pH-Based Liquid-Liquid Extraction (for polar impurities and starting materials): This technique leverages the amine's ability to be protonated and deprotonated to move between aqueous and organic phases.

    • Causality: By basifying the aqueous solution of the hydrochloride salt, the free amine is generated. The free amine is typically more soluble in organic solvents than its salt form, allowing for its extraction away from water-soluble impurities. Subsequent acidification of the organic layer can re-form the salt, which may precipitate or be extracted back into an aqueous layer.

    • Protocol:

      • Dissolve the crude salt in water.

      • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is >10 to ensure the amine is in its free base form.

      • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate).

      • Combine the organic extracts and dry over anhydrous sodium sulfate.

      • Filter and then carefully add a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the purified hydrochloride salt.[3][4]

      • Filter the precipitate, wash with a small amount of the organic solvent, and dry under vacuum.

Issue 2: Recrystallization Failure - Oiling Out or No Crystal Formation

Symptom: Attempts to recrystallize the hydrochloride salt result in the formation of an oil, or the compound remains fully dissolved even at low temperatures.

Possible Causes:

  • High solubility: The salt is too soluble in the chosen solvent.[2]

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate solvent system: The polarity of the solvent may not be suitable for crystallization.

Solutions:

  • Systematic Solvent Screening: A systematic approach to finding the right solvent or solvent system is crucial.

    • Single Solvent: Test small batches in various polar aprotic and protic solvents (e.g., isopropanol, ethanol, acetonitrile).

    • Two-Solvent System: This is often more effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (an anti-solvent in which it is insoluble) dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

      • Suggested Systems:

        • Methanol / Diethyl Ether

        • Ethanol / Ethyl Acetate[2]

        • Isopropanol / Hexane

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot, dissolved solution with activated charcoal before filtration and cooling.[2]

Issue 3: Column Chromatography Challenges - Streaking and Poor Separation

Symptom: When attempting purification by column chromatography, the compound streaks badly on the column, leading to broad peaks and poor separation from impurities.

Possible Causes:

  • Strong interaction with silica gel: The polar amine and hydroxyl groups can interact strongly with the acidic silica gel, causing streaking.[1]

  • Inappropriate mobile phase: The eluent may not be polar enough to effectively move the compound, or it may be too polar, causing co-elution with impurities.

Solutions:

  • Mobile Phase Modification for Normal Phase Chromatography:

    • Addition of a Base: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution) to the mobile phase. This deactivates the acidic sites on the silica gel, reducing the strong interaction with the amine and leading to sharper peaks.

    • Highly Polar Mobile Phase: Use a polar solvent system, such as Dichloromethane / Methanol / Ammonium Hydroxide. A typical starting gradient could be 95:5:0.5, gradually increasing the methanol and ammonium hydroxide concentration.

  • Reverse-Phase Chromatography (RP-HPLC):

    • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This is often better suited for purifying polar compounds.[5]

    • Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and well-behaved on the column.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for crude this compound?

For a solid crude product, recrystallization is often the most straightforward and scalable initial approach.[1] A good starting point would be to try recrystallizing from isopropanol or an ethanol/diethyl ether mixture.[2] If the crude is an oil or if recrystallization fails to yield a pure product, column chromatography should be the next step.

Q2: Should I purify the free base or the hydrochloride salt on a silica gel column?

It is generally advisable to purify the free base on a silica gel column. The hydrochloride salt is often too polar and will likely stick irreversibly to the top of the column. You can neutralize the salt to the free base, perform the chromatography, and then convert the purified free base back to the hydrochloride salt.

Q3: How can I convert the purified free base back to the hydrochloride salt quantitatively?

Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol). Then, add a stoichiometric amount of a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.[3][4]

Q4: What analytical techniques are best for assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the compound and for identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the compound and any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q5: My compound is a racemate. How can I separate the enantiomers?

Separating the enantiomers of 5-azaspiro[2.4]heptan-7-ol would require chiral separation techniques.

  • Chiral HPLC: This uses a chiral stationary phase to resolve the two enantiomers.

  • Diastereomeric Salt Formation: React the racemic free base with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.[1] After separation, the desired diastereomer can be treated with a base to regenerate the enantiomerically pure free base. A patent for a related chiral compound suggests a similar chemical resolution approach.[6]

Data and Protocols at a Glance

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueSolvent SystemRationale & Notes
Washing Hexane, Ethyl Acetate, Diethyl EtherRemoves non-polar impurities. The hydrochloride salt should be insoluble in these solvents.[2]
Recrystallization Isopropanol, Ethanol/Diethyl Ether, Methanol/AcetonitrileIsopropanol is often a good choice for hydrochloride salts. Two-solvent systems offer more flexibility.[2]
Normal Phase Column Chromatography (for free base) Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1)The basic modifier is crucial to prevent streaking on the silica gel.
Reverse Phase HPLC Water/Acetonitrile with 0.1% Formic Acid or TFAA standard choice for polar compounds. The acidic modifier ensures the amine is protonated.[5]

Visualizing the Purification Workflow

Diagram 1: General Purification Strategy

Purification_Workflow Crude Crude 5-azaspiro[2.4]heptan-7-ol HCl Wash Solvent Wash (Hexane or EtOAc) Crude->Wash Washed_Solid Washed Solid Wash->Washed_Solid Check_Purity1 Purity Check (HPLC/NMR) Washed_Solid->Check_Purity1 Recrystallize Recrystallization (e.g., IPA/Ether) Check_Purity2 Purity Check (HPLC/NMR) Recrystallize->Check_Purity2 Pure_Solid Pure Solid (>98%) Check_Purity1->Recrystallize Purity < 98% Check_Purity1->Pure_Solid Purity > 98% Check_Purity2->Pure_Solid Purity > 98% To_Column Purity < 98% Check_Purity2->To_Column Purity < 98% Column_Path pH Adjustment to Free Base To_Column->Column_Path Column Column Chromatography (e.g., DCM/MeOH/NH4OH) Column_Path->Column Purified_Fractions Collect & Combine Pure Fractions Column->Purified_Fractions To_Salt Convert back to HCl Salt Purified_Fractions->To_Salt To_Salt->Pure_Solid

Caption: A decision-based workflow for purifying 5-azaspiro[2.4]heptan-7-ol HCl.

Diagram 2: Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Attempt Recrystallization Outcome Observe Outcome Start->Outcome Oiling_Out Compound Oils Out Outcome->Oiling_Out Oil observed No_Crystals No Crystals Form Outcome->No_Crystals Stays in solution Success Crystals Form Outcome->Success Success Solution1 Use a more polar solvent or a two-solvent system (e.g., MeOH/Ether) Oiling_Out->Solution1 Solution2 Concentrate solution and/or add anti-solvent (e.g., Hexane) No_Crystals->Solution2 Solution3 Scratch flask with glass rod or add seed crystal No_Crystals->Solution3

Sources

"managing stereoselectivity in azaspiro[2.4]heptane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azaspiro[2.4]heptane Synthesis

A Senior Application Scientist's Guide to Managing Stereoselectivity

Welcome to the technical support center for azaspiro[2.4]heptane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of this valuable scaffold. Azaspiro[2.4]heptanes are rigid, three-dimensional structures increasingly sought after in modern drug discovery for their ability to improve physicochemical and pharmacokinetic properties compared to planar aromatic systems.[1][2][3] However, the creation of the spirocyclic core, which fuses a pyrrolidine with a cyclopropane ring, introduces significant stereochemical challenges.

This document, structured in a question-and-answer format, addresses common issues encountered in the lab. We will delve into the mechanistic principles behind stereoselection, provide actionable troubleshooting steps, and offer detailed protocols to help you achieve your desired stereoisomer with high fidelity.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Diastereoselectivity Control in Cycloaddition & Cyclopropanation Reactions

Question 1: My [3+2] cycloaddition reaction to form the 5-azaspiro[2.4]heptane core is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

This is a common challenge in reactions involving the 1,3-dipolar cycloaddition of an azomethine ylide with a cyclopropylidene-containing dipolarophile. The diastereoselectivity is determined by the facial selectivity of the approach of the two components. Here’s a breakdown of the critical factors and how to troubleshoot them:

  • Causality of Poor Selectivity : Low diastereoselectivity often arises from a poorly organized transition state, where multiple approach trajectories of the dipole and dipolarophile are energetically similar. The substituents on both reactants play a crucial role in dictating the preferred orientation via steric and electronic interactions.

  • Troubleshooting Steps :

    • Solvent Polarity : The solvent can significantly influence the stability of the transition state. Screen a range of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic solvents like acetonitrile or THF). A less polar solvent may promote a more organized, compact transition state, enhancing facial selectivity.[4]

    • Reaction Temperature : Lowering the reaction temperature is a classic strategy to favor the kinetically controlled product.[4] A lower temperature increases the energy difference between competing diastereomeric transition states. Attempt the reaction at 0 °C, -20 °C, or even lower, and monitor the reaction progress carefully, as the rate will decrease.

    • Lewis Acid Catalysis : The addition of a catalytic amount of a Lewis acid (e.g., Cu(I), Ag(I) complexes) can coordinate to the reactants, enforcing a more rigid conformation in the transition state.[5] This pre-organization is a powerful method to induce high diastereoselectivity. For instance, using a Cu(OAc)₂/ligand system can effectively control the geometry of the cycloaddition.

    • Substituent Effects : The steric bulk of the substituents on both the azomethine ylide precursor (often an imino ester) and the cyclopropylidene acetate can be modified. Larger groups can create a stronger steric bias, forcing the cycloaddition to proceed through a single pathway. While this may require re-synthesis of starting materials, it is a fundamental strategy for improving inherent substrate control.

Section 2: Achieving High Enantioselectivity with Catalytic Systems

Question 2: I am developing an enantioselective synthesis via rhodium-catalyzed cyclopropanation of an exocyclic alkene, but the enantiomeric excess (e.e.) is poor. How do I choose the right catalyst and optimize conditions?

Rhodium(II)-catalyzed decomposition of a diazo compound to form a rhodium carbene, followed by cyclopropanation of an alkene, is a powerful method for constructing the azaspiro[2.4]heptane core. However, achieving high enantioselectivity is highly dependent on the chiral ligand environment around the rhodium center.[6][7]

  • The Central Role of the Chiral Ligand : The dirhodium tetracarboxylate catalyst acts as a chiral pocket. The stereochemical outcome is dictated by how the incoming alkene substrate fits into this pocket to react with the metal carbene intermediate.[8] An ineffective ligand will create a pocket that is too flexible or does not provide sufficient steric or electronic differentiation between the two prochiral faces of the alkene.

  • Troubleshooting & Optimization Workflow :

    G start Low e.e. Observed ligand Screen Chiral Ligands (Key Step) start->ligand Primary cause is often suboptimal catalyst solvent Optimize Solvent ligand->solvent Once promising ligand is identified result High e.e. Achieved ligand->result If a superior catalyst is found temp Adjust Temperature solvent->temp Fine-tune kinetics additive Consider Additives (e.g., HFIP) temp->additive For specific substrates (e.g., oxygen-containing) additive->result

    Caption: Troubleshooting workflow for low enantioselectivity.

    • Ligand Screening (The Most Critical Step) : Not all chiral rhodium catalysts are created equal. The choice of ligand is paramount. For example, studies have shown that for the cyclopropanation of N-Boc-3-methylene piperidine, the sterically demanding Rh₂(S-pPhTPCP)₄ catalyst provides vastly superior diastereo- and enantioselectivity compared to catalysts like Rh₂(S-DOSP)₄.[6][7] You must screen a panel of catalysts with different steric and electronic properties.

    • Solvent Choice : The reaction medium can influence the catalyst's active conformation. Dichloromethane (CH₂Cl₂) is a common starting point, but less coordinating solvents like hexanes or toluene may be beneficial.

    • Role of Additives : For substrates containing heteroatoms (like an oxygen atom in the ring), additives can dramatically improve selectivity. For instance, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can engage in hydrogen bonding with the substrate, effectively increasing its steric profile and leading to better diastereoselectivity.[6][7]

    • Diazo Compound Structure : The ester group on the donor/acceptor carbene precursor influences reactivity and selectivity. Trichloroethyl esters have been shown to provide higher levels of asymmetric induction with certain catalysts compared to methyl esters.[6]

  • Data-Driven Catalyst Selection : The table below summarizes literature data comparing various Rh(II) catalysts for the cyclopropanation of an N-Boc protected exocyclic amine with a diazoacetate, highlighting the critical impact of ligand choice.[6]

Catalyst IDChiral LigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)
Cat-1Rh₂(S-DOSP)₄1.2 : 1Low (not specified)
Cat-2Rh₂(S-PTAD)₄2.4 : 170
Cat-3Rh₂(S-pPhTPCP)₄11 : 1 99

This data clearly demonstrates that Rh₂(S-pPhTPCP)₄ (Cat-3) is the optimal catalyst for this class of transformation, providing both excellent diastereocontrol and near-perfect enantiocontrol.[6]

Question 3: My reaction is substrate-controlled and gives a racemic mixture. Are there catalytic strategies that don't rely on metal carbenes?

Absolutely. Asymmetric organocatalysis, particularly phase-transfer catalysis (PTC), offers an excellent alternative for constructing chiral azaspiro[2.4]heptanes.[9] This approach is particularly useful for synthesizing derivatives like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir.[10]

  • Mechanism of Action : In this strategy, a chiral phase-transfer catalyst, typically a Cinchona alkaloid-derived quaternary ammonium salt, transports an enolate from an aqueous basic phase to an organic phase.[9][11] The chiral catalyst then shields one face of the enolate, directing an incoming electrophile (e.g., an allylic dibromide) to attack from the less hindered face, thus inducing asymmetry.[9][10]

    Caption: Simplified workflow of Phase-Transfer Catalysis (PTC).

  • Key Optimization Parameters :

    • Catalyst Structure : The chiral environment provided by the catalyst is crucial. Commercially available Cinchona alkaloid derivatives are excellent starting points.[10]

    • Solvent System : A biphasic system (e.g., toluene/water or CH₂Cl₂/water) is required. The choice of organic solvent can affect the solubility of the ion pair and influence the reaction rate and selectivity.

    • Base Concentration : The concentration of the aqueous base (e.g., NaOH) must be carefully controlled to ensure efficient deprotonation without causing catalyst degradation or side reactions.

    • Temperature : Similar to other stereoselective reactions, lower temperatures (-20 °C to 0 °C) generally lead to higher enantiomeric excess.[10]

Section 3: Experimental Protocol & Analysis

Question 4: Can you provide a representative, detailed protocol for a highly stereoselective azaspiro[2.4]heptane synthesis?

Certainly. The following protocol is based on the highly effective rhodium-catalyzed cyclopropanation method, which yields excellent diastereo- and enantioselectivity.[6][7]

Protocol: Enantio- and Diastereoselective Synthesis of an N-Boc-5-azaspiro[2.4]heptane Derivative

Objective: To synthesize an N-Boc-5-azaspiro[2.4]heptane derivative via Rh₂(S-pPhTPCP)₄-catalyzed cyclopropanation with high stereocontrol (>10:1 d.r., >98% e.e.).

Materials:

  • N-Boc-3-methylene-pyrrolidine (1.5 equiv)

  • Aryldiazoacetate (e.g., 2,2,2-trichloroethyl 2-diazo-2-(4-bromophenyl)acetate) (1.0 equiv, 0.2 mmol scale)

  • Dirhodium(II) catalyst: Rh₂(S-pPhTPCP)₄ (1 mol %)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves (activated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated 4 Å molecular sieves.

  • Add the chiral catalyst Rh₂(S-pPhTPCP)₄ (0.002 mmol, 1 mol %).

  • Add anhydrous CH₂Cl₂ (to achieve a final concentration of ~0.1 M).

  • Add the alkene substrate, N-Boc-3-methylene-pyrrolidine (0.3 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve the aryldiazoacetate (0.2 mmol, 1.0 equiv) in a small amount of anhydrous CH₂Cl₂.

  • Add the diazoacetate solution dropwise to the reaction flask via a syringe pump over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC or LCMS analysis indicates full consumption of the starting diazo compound.

  • Once complete, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure azaspiro[2.4]heptane product.

Question 5: What are the standard methods for accurately determining the diastereomeric ratio and enantiomeric excess of my final product?

Verifying the stereochemical purity of your product is a critical, self-validating step.

  • Diastereomeric Ratio (d.r.) : The d.r. is most commonly determined using high-field ¹H NMR spectroscopy . Diastereomers are distinct compounds and will have slightly different chemical shifts. By integrating the signals corresponding to specific, well-resolved protons in each diastereomer, you can calculate their ratio accurately.[5]

  • Enantiomeric Excess (e.e.) : Enantiomers have identical NMR spectra in an achiral solvent. Therefore, their ratio must be determined by a chiral method. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards. The purified product is run on a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification by peak area integration.[5][6]

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2. RSC Publishing.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Stereoselective Construction of 5-aza-Spiro[12][13]heptane Motif via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate. The Royal Society of Chemistry.

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | Request PDF.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.

Sources

"stability issues of azaspiro compounds under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaspiro compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of azaspiro compound stability under acidic and basic conditions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers foundational concepts essential for designing and interpreting stability studies of azaspiro compounds.

Q1: What are the most common stability issues associated with azaspiro compounds? A1: Azaspiro compounds, while often designed to improve metabolic stability, contain functional groups susceptible to degradation.[1][2] The primary vulnerabilities are the nitrogen-containing rings and any associated functionalities. Key issues include:

  • Hydrolysis: Amide or lactam groups within the structure are prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.[3]

  • Ring Strain-Driven Reactions: Smaller, strained rings (e.g., azetidine or aziridine moieties) can be susceptible to rearrangement or ring-opening, particularly under acidic conditions.[4]

  • Oxidation: The tertiary amine common in azaspiro systems is susceptible to oxidation, potentially forming an N-oxide.[3][5]

Q2: What is a "forced degradation" or "stress testing" study, and why is it necessary? A2: Forced degradation studies involve intentionally exposing a drug substance to harsh conditions—such as strong acids, bases, heat, light, and oxidizing agents—to accelerate its decomposition.[3][6] These studies are critical in drug development for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and reveal the degradation pathways of the molecule.[6][7]

  • Method Development: The information is crucial for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[6][8]

  • Formulation and Storage: Understanding the compound's intrinsic stability helps in developing a stable formulation and defining appropriate storage conditions.[6][7]

Q3: What is a "stability-indicating method," and why is it important for my analysis? A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[8][9] It is essential because without it, you cannot be certain that a loss in the main compound peak is not being masked by a co-eluting degradant, leading to a false estimation of stability.

Section 2: Troubleshooting Guide - Stability Under Acidic Conditions

This section addresses common problems encountered during acid-induced degradation studies.

Q4: I'm not observing any degradation of my azaspiro compound in 0.1 M HCl. What should I do? A4: If your compound appears overly stable under initial stress conditions, a systematic increase in stress severity is required.

  • Causality: The activation energy for the degradation reaction (e.g., hydrolysis) has not been overcome. To promote degradation, you must increase the energy of the system or the concentration of the catalytic species (H+).

  • Recommended Actions:

    • Increase Temperature: Raise the temperature in controlled increments (e.g., from room temperature to 50-70°C).[3] Thermal energy will accelerate the rate of the hydrolytic reaction.

    • Increase Acid Concentration: If temperature elevation is insufficient or undesirable, increase the acid concentration (e.g., from 0.1 M to 1 M HCl).[3][6]

    • Extend Exposure Time: Double the duration of the experiment (e.g., from 24 to 48 hours) before concluding that the compound is stable under those conditions.

    • Check Solubility: Ensure your compound is fully dissolved. Poor solubility can mask instability. Consider using a co-solvent like methanol or acetonitrile, but confirm it is inert under the conditions.[3][6]

Q5: My compound degraded completely (>90%) in 0.1 M HCl, and I see many small peaks in the chromatogram. How can I achieve the target degradation of 5-20%? A5: Extensive degradation is counterproductive as it can obscure the primary degradation pathway by favoring the formation of secondary and tertiary degradants.[3] The goal is to achieve a modest level of degradation (typically 5-20%) to clearly identify the initial products.[3]

  • Causality: The reaction conditions are too harsh, causing the primary degradants to be unstable and break down further.

  • Recommended Actions:

    • Decrease Temperature: Perform the reaction at a lower temperature (e.g., room temperature or even in an ice bath).

    • Reduce Acid Concentration: Lower the acid strength significantly (e.g., from 0.1 M to 0.01 M HCl).[3]

    • Shorten Exposure Time: Sample at much earlier time points (e.g., 0.5, 1, 2, and 4 hours) to capture the initial degradation profile.

Q6: My azaspiro compound contains a strained ring (e.g., azetidine). What specific degradation pathway should I anticipate under acidic conditions? A6: Strained rings like azetidines can be susceptible to acid-catalyzed ring-opening.[4]

  • Mechanism: The nitrogen atom in the ring can be protonated, making the adjacent carbons more electrophilic. A nucleophile (like water or the chloride ion from HCl) can then attack one of the ring carbons, leading to ring cleavage. This is analogous to the acid-catalyzed ring-opening of epoxides.[10][11] The regioselectivity of the attack (i.e., which carbon is attacked) will depend on electronic and steric factors of the substituents on the ring.

  • Analytical Approach: Use LC-MS to identify the masses of the degradation products. An increase in mass corresponding to the addition of a water molecule is a strong indicator of a hydrolysis-driven ring-opening event.

Workflow: Troubleshooting Acid Stability Studies

Here is a logical workflow for addressing common issues in acid-forced degradation experiments.

Acid_Stability_Workflow start_node Initial Experiment (e.g., 0.1 M HCl, RT, 24h) decision_node decision_node start_node->decision_node Analyze Results action_node action_node decision_node->action_node < 5% Degradation (Too Stable) end_node Target Degradation Achieved (5-20%) decision_node->end_node 5-20% Degradation action_node_2 Decrease Stress decision_node->action_node_2 > 20% Degradation (Too Unstable) action_node_1a 1. Increase Temp (e.g., 60°C) 2. Increase [HCl] (e.g., 1 M) 3. Extend Time action_node->action_node_1a Increase Stress action_node_2a 1. Decrease Temp (e.g., RT) 2. Decrease [HCl] (e.g., 0.01 M) 3. Shorten Time action_node_2->action_node_2a Reduce Stress action_node_1a->decision_node Re-run Experiment action_node_2a->decision_node Re-run Experiment

Caption: Troubleshooting workflow for acid degradation.

Section 3: Troubleshooting Guide - Stability Under Basic Conditions

This section addresses common problems encountered during base-induced degradation studies.

Q7: My compound shows rapid degradation in 0.1 M NaOH, but the mass balance is poor. Where did my compound go? A7: Poor mass balance suggests that the degradation products are not being detected by your analytical method.

  • Causality:

    • Formation of Non-UV Active Compounds: The degradation may cleave the molecule in a way that the resulting fragments lack a chromophore, making them invisible to a standard UV detector on an HPLC.[3]

    • High Polarity: Base-catalyzed hydrolysis (e.g., of an ester or amide) often results in the formation of highly polar carboxylic acids and amines. These compounds may elute in the solvent front of a typical reversed-phase HPLC method and go undetected.

    • Precipitation: The salt form of a degradant may be insoluble in the sample matrix, causing it to precipitate out of solution before injection.

  • Recommended Actions:

    • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Modify HPLC Method: Adjust your mobile phase to retain highly polar compounds. This can involve using a lower percentage of organic solvent, using a different column (e.g., HILIC or a polar-embedded phase), or using ion-pairing reagents.

    • Check Sample pH: Ensure your sample is neutralized or appropriately acidified before injection to ensure the solubility of all components.

Q8: I am studying an azaspiro compound with a lactam functional group. What should I expect under basic conditions? A8: Lactams (cyclic amides) are susceptible to base-catalyzed hydrolysis.[3]

  • Mechanism: The hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the cleavage of the amide bond and the opening of the ring to form an amino acid. The reaction is typically slower than ester hydrolysis but can be significant under forced degradation conditions.

  • Expected Product: You should look for a product with a mass corresponding to the parent compound plus one molecule of water (M + 18). The product will be a ring-opened amino acid, which will be significantly more polar than the parent lactam.

Potential Degradation Pathways

This diagram illustrates the primary hydrolytic degradation pathways for a hypothetical azaspiro compound containing a lactam.

Degradation_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Acid_Start Azaspiro-Lactam (Parent Compound) Acid_Product Ring-Opened Amino Acid (+ H₂O) Acid_Start->Acid_Product Lactam Hydrolysis Base_Start Azaspiro-Lactam (Parent Compound) Base_Product Ring-Opened Carboxylate & Amine (+ H₂O) Base_Start->Base_Product Lactam Hydrolysis

Caption: General hydrolytic degradation pathways.

Section 4: General Experimental Protocols & Analytical Troubleshooting

Q9: Can you provide a general protocol for conducting a forced degradation study under hydrolytic conditions? A9: Yes. This protocol is a starting point and must be optimized for your specific compound to achieve the target degradation of 5-20%.[3]

Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of your azaspiro compound (e.g., 1 mg/mL) in a suitable solvent like water, methanol, or acetonitrile.[3]

  • Stress Sample Preparation:

    • Acid Hydrolysis: Dilute a known volume of the stock solution into a 0.1 M HCl solution to reach the target final concentration.

    • Base Hydrolysis: Dilute a known volume of the stock solution into a 0.1 M NaOH solution.

    • Neutral Hydrolysis: Dilute a known volume of the stock solution into purified water.

  • Incubation: Place all solutions in a temperature-controlled environment (e.g., 60°C). Prepare a control sample of the compound in the same solvent matrix, kept at a low temperature (e.g., 4°C) to serve as the time-zero reference.[3]

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).[3]

  • Neutralization: Immediately stop the degradation in the aliquots.

    • For acid samples, add an equivalent amount of base (e.g., 0.1 M NaOH).

    • For base samples, add an equivalent amount of acid (e.g., 0.1 M HCl).[3] This step is crucial to prevent further degradation and to avoid damaging the HPLC column.

  • Analysis: Analyze the neutralized samples, the control, and a blank (stress condition media without the compound) using a validated stability-indicating HPLC method.

Q10: My HPLC chromatograms from degraded samples show poor peak shape (tailing or splitting). What is the likely cause? A10: Poor peak shape is a common issue when analyzing samples from forced degradation studies.

  • Causality & Solutions:

    • pH Mismatch: A significant pH difference between your sample and the mobile phase is a primary cause of peak distortion. Solution: Ensure all acidic and basic samples are thoroughly neutralized before injection.[3]

    • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak fronting or splitting. Solution: If possible, dilute your final sample in the mobile phase.

    • Column Overload: Injecting too much mass of the parent compound can lead to broad, tailing peaks. Solution: Dilute your sample or reduce the injection volume.

    • Column Contamination: Buildup of contaminants or strongly retained compounds can degrade column performance. Solution: Implement a column cleaning procedure or use a guard column.

Table 1: Recommended Conditions for Forced Degradation Studies

This table summarizes standard starting conditions for stress testing as recommended by guidelines and common practice.[3][6]

Stress ConditionStressorTypical ConditionsPurpose
Acid Hydrolysis HCl or H₂SO₄0.1 M - 1 M; Room Temp to 60°CTo test for lability to acid-catalyzed hydrolysis (e.g., lactams, esters, ethers).
Base Hydrolysis NaOH or KOH0.1 M - 1 M; Room Temp to 60°CTo test for lability to base-catalyzed hydrolysis (e.g., amides, esters).
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%; Room TempTo test for susceptibility to oxidation (e.g., tertiary amines, electron-rich moieties).
Thermal Dry Heat> 10°C above accelerated stability conditions (e.g., 60-80°C)To assess the intrinsic thermal stability of the solid drug substance.
Photolytic Light ExposureICH Q1B specified light source (≥1.2 million lux-hours visible, ≥200 watt-hours/m² UVA)To determine if the compound is light-sensitive.[3]

References

  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • preventing side reactions during the synthesis of 1-Azaspiro[3.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • The Azaspiro Core: A Technical Guide to Discovery, Origin, and Applic
  • Forced degrad
  • Stability Testing.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Azaspiro compounds, their production and use.
  • Analytical Techniques In Stability Testing.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
  • Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

Sources

"preventing decomposition during synthesis of 5-azaspiro[2.4]heptan-7-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-azaspiro[2.4]heptan-7-ol. This document is intended for researchers, chemists, and drug development professionals who are working with this valuable but challenging spirocyclic intermediate. The inherent ring strain of the cyclopropane fused to a pyrrolidine core makes this molecule susceptible to decomposition under various conditions.[1][2] This guide provides in-depth, experience-based answers to common problems encountered during its synthesis, workup, and purification.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is disappointingly low, and TLC/LCMS analysis shows a complex mixture of byproducts. What are the likely causes and solutions?

Answer:

Low yields in the synthesis of spirocycles like 5-azaspiro[2.4]heptan-7-ol often stem from decomposition caused by suboptimal reaction conditions. The molecule's strained azaspirocyclic framework is sensitive to temperature, pH, and the choice of reagents.[2][3]

Root Cause Analysis & Solutions:

  • Thermal Instability: Strained heterocycles can undergo thermal decomposition.[4][5] Reactions run at elevated temperatures, or even with significant exotherms during reagent addition, can lead to ring-opening or polymerization.

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath or cryo-cooler to keep the temperature at the recommended level for your specific protocol (e.g., 0 °C or below). Add reactive reagents, such as organometallics or reducing agents, dropwise to manage heat generation.

  • pH Sensitivity (Acid/Base Catalyzed Decomposition): Both acidic and basic conditions can catalyze the opening of the strained rings. The aziridinium ion, a potential intermediate or related structure, is particularly susceptible to nucleophilic attack and ring-opening.[6]

    • Solution: Ensure the reaction is run under inert, anhydrous conditions to prevent hydrolysis. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of hydroxides or alkoxides, which can act as nucleophiles. If the reaction generates acidic byproducts, consider adding a scavenger.

  • Atmosphere Control: Oxygen can sometimes initiate radical decomposition pathways.

    • Solution: De-gas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is standard best practice for sensitive reagents and intermediates.

Question 2: My product appears to form, but it consistently decomposes during aqueous workup and extraction. How can I modify my procedure?

Answer:

This is a classic problem related to the pH sensitivity of the azaspiro[2.4]heptane core. Standard aqueous workups using acidic or basic washes are a primary source of decomposition. The protonated amine (aziridinium-like species) becomes highly activated towards nucleophilic attack by water or other ions present, leading to ring cleavage.[6]

Core Problem: Acid-catalyzed hydrolysis. Even mildly acidic water (e.g., from dissolved CO2) or quenching with ammonium chloride (which is slightly acidic) can be detrimental.

Protocol: pH-Neutral Workup for Labile Amines
  • Quenching: Cool the reaction mixture to 0 °C. Instead of an acidic quench, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) to neutralize any remaining reagents. Monitor the pH of the aqueous layer to ensure it remains between 7.0 and 8.0.

  • Extraction: Extract the product promptly with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Do not allow the mixture to sit for extended periods.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) only. Avoid any washes with dilute acid or plain deionized water if possible. Brine helps to break up emulsions and has a generally neutral pH.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (< 30 °C). Overheating the product on a rotovap can lead to thermal decomposition.

Parameter Standard Workup (Problematic) Recommended pH-Neutral Workup
Quenching Agent 1M HCl or sat. NH₄ClSaturated NaHCO₃ or pH 7 Buffer
Aqueous pH < 77.0 - 8.0
Washing Steps Acid/Base/Water WashesBrine wash only
Evaporation Temp. Can be > 40 °C< 30 °C
Question 3: I successfully isolated my product, but it degrades during column chromatography or upon storage. What are the best practices for purification and handling?

Answer:

The stationary phase used in chromatography can be a major contributor to the decomposition of sensitive compounds. Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, destroying the product as it passes through the column.

Root Cause Analysis & Solutions:

  • Acidic Stationary Phase: The silanol groups (Si-OH) on the surface of silica gel are acidic (pKa ≈ 4.5), which is sufficient to catalyze the decomposition of the 5-azaspiro[2.4]heptan-7-ol.

    • Solution 1: Deactivated Silica Gel. Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites. Let the slurry stand for an hour before packing the column. Run the column with an eluent containing a small amount (0.1-0.5%) of the same amine base.

    • Solution 2: Alternative Stationary Phases. If decomposition persists, switch to a more inert stationary phase like neutral alumina or Florisil®. For very sensitive compounds, preparative HPLC or supercritical fluid chromatography (SFC) on a suitable stationary phase can be effective, though more resource-intensive.[7]

  • Storage Instability: The pure compound can be sensitive to air, light, and residual acid from purification.

    • Solution: Store the purified product as a salt (e.g., hydrochloride or tartrate) if the freebase is unstable. If the freebase is required, store it under an argon atmosphere at low temperatures (≤ -20 °C) in a sealed vial protected from light.

Experimental Workflow: Purification on Deactivated Silica

G cluster_prep Column Preparation cluster_run Chromatography cluster_post Post-Purification P1 Slurry silica gel in eluent P2 Add 1% Et3N to slurry P1->P2 P3 Equilibrate for 1 hr P2->P3 P4 Pack column P3->P4 R1 Dissolve crude product in minimum solvent P4->R1 R2 Load onto column R1->R2 R3 Elute with solvent containing 0.5% Et3N R2->R3 R4 Collect fractions (TLC analysis) R3->R4 PO1 Combine pure fractions R4->PO1 PO2 Evaporate solvent at < 30°C PO1->PO2 PO3 Store immediately under Ar at -20°C PO2->PO3

Caption: Workflow for purification using deactivated silica gel.

Question 4: What are the most likely decomposition pathways, and how can I identify the degradation products?

Answer:

Understanding the potential decomposition pathways is key to diagnosing the problem. For 5-azaspiro[2.4]heptan-7-ol, the primary pathway involves acid-catalyzed ring-opening of the strained azaspirocyclic system.

A. Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom forms a highly strained aziridinium-like cation. This intermediate is susceptible to nucleophilic attack by water (if present) at the least hindered carbon, leading to the formation of a ring-opened amino diol.

B. Rearrangement: Under certain conditions, rearrangement to a less strained isomeric structure might occur, although this is often secondary to nucleophilic attack if a nucleophile is present.

Visualizing Decomposition Pathways

G cluster_conditions Conditions Leading to Decomposition A 5-azaspiro[2.4]heptan-7-ol (Stable Target) B Protonated Intermediate (Highly Reactive Cation) A->B H+ (Acid) C Ring-Opened Product (e.g., Amino-diol) B->C H2O (Nucleophile) Acidic Workup Acidic Workup Acidic Chromatography Acidic Chromatography Improper Storage Improper Storage

Caption: Primary acid-catalyzed decomposition pathway.

Identification: The best way to identify degradation products is through Liquid Chromatography-Mass Spectrometry (LC-MS). The ring-opened product (C) will have a molecular weight that is 18 amu (the mass of H₂O) greater than the starting material (A). High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and NMR spectroscopy (¹H, ¹³C, COSY) of the isolated impurity can elucidate its full structure.

References
  • Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application.
  • Technical Support Center: Scalable Purification of Spiro Intermedi
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

Sources

Technical Support Center: Enhancing Catalytic Efficiency in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of spirocycle formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalytic spirocyclization. Here, we move beyond simple protocols to dissect the underlying principles that govern reaction efficiency, offering field-tested insights and robust troubleshooting strategies to empower your research and accelerate drug discovery.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is suffering from low to no product yield. Where should I begin troubleshooting?

A1: Low or non-existent yield in a spirocyclization reaction is a common yet multifaceted issue. A systematic approach is crucial.[1] Begin by considering the fundamental reactivity of your system.

  • Substrate Activation: The inherent reactivity of your nucleophilic and electrophilic partners is paramount. If you suspect insufficient nucleophilicity (e.g., in an enolate-driven cyclization), consider employing a stronger, non-nucleophilic base or altering the counter-ion (e.g., switching from Na⁺ to Li⁺ or K⁺) to modify the enolate's aggregation state and reactivity.[1] Conversely, for electrophile activation, such as in acid-catalyzed spiroketalizations, ensure your Lewis or Brønsted acid is of appropriate strength and not being quenched by other functionalities on your substrate.[1]

  • Catalyst Activity: The heart of the reaction lies with the catalyst. Catalyst deactivation is a frequent culprit.[2] Ensure all reagents and solvents are rigorously dried and degassed, and maintain an inert atmosphere (e.g., nitrogen or argon), as many catalytic systems are sensitive to air and moisture.[2]

  • Reaction Conditions: Simple adjustments to reaction parameters can have a profound impact. Systematically screen temperature and concentration. Some reactions may benefit from higher temperatures to overcome activation barriers, while others may require lower temperatures to prevent side reactions or catalyst decomposition.

Q2: I'm observing poor diastereoselectivity in my spirocyclization. What factors should I investigate?

A2: Achieving high diastereoselectivity is a common challenge, often dictated by subtle steric and electronic interactions in the transition state.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[3][4] A systematic screen of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene) is highly recommended.[3]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role in defining the chiral environment around the metal center. The steric and electronic properties of the ligand can dramatically influence the diastereoselectivity.[5][6][7] For instance, the bite angle of diphosphine ligands can be a critical parameter.[5] In organocatalysis, the structure of the catalyst directly dictates the approach of the substrates.[8][9]

  • Substrate Modification: The steric bulk of substituents on your substrate can be used to bias the facial selectivity of the cyclization.[3]

Q3: My asymmetric spirocyclization is yielding low enantiomeric excess (e.e.). How can I improve this?

A3: Low enantiomeric excess points to an inefficient transfer of chirality from the catalyst to the product.

  • Catalyst and Ligand Integrity: Ensure the chiral catalyst or ligand is of high enantiopurity. Even small amounts of the opposite enantiomer can significantly erode the product's e.e.

  • Background Reaction: A non-catalyzed or achirally catalyzed background reaction can compete with your desired stereoselective pathway.[2] To mitigate this, you can try lowering the reaction temperature or adjusting the catalyst loading to ensure the catalyzed pathway is significantly faster.[2]

  • Ligand Screening: A thorough screening of chiral ligands is often necessary. Subtle changes in the ligand scaffold can lead to dramatic improvements in enantioselectivity. For example, in a nickel-catalyzed lactone spirocyclization, different Mandyphos ligands showed complementary performance for various substrates.[10][11]

Troubleshooting Guides

Issue 1: Catalyst Deactivation or Inhibition

Catalyst deactivation is a primary cause of sluggish or stalled reactions.[2][12][13] Understanding the deactivation pathway is key to resolving the issue.

Symptoms:

  • Reaction starts but does not go to completion.

  • Inconsistent results between batches.

  • Need for increasingly higher catalyst loadings.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Sensitivity to Air or Moisture Rigorously dry all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (N₂ or Ar).[2]
Substrate or Impurity Poisoning Purify starting materials meticulously. Functional groups on the substrate (e.g., unprotected amines or thiols) can coordinate to the metal center and inhibit catalysis. Consider protecting group strategies.[13][14]
Product Inhibition The spirocyclic product itself may bind to the catalyst, slowing down turnover. Try running the reaction at a lower concentration or consider a flow chemistry setup where the product is continuously removed.
Thermal Instability The catalyst may be degrading at the reaction temperature. Screen a range of lower temperatures. If the reaction requires high temperatures, select a more robust catalyst-ligand system.
Leaching of Heterogeneous Catalysts For solid-supported catalysts, the active metal may leach into the solution. Analyze the reaction filtrate for the presence of the metal (e.g., by ICP-MS) to confirm leaching.[15]

Workflow for Diagnosing Catalyst Deactivation:

G A Reaction Stalls or is Sluggish B Run under strictly inert conditions (Glovebox/Schlenk) A->B E Reaction improves? B->E Yes F Reaction still fails? B->F No C Purify all starting materials and solvents C->E Yes C->F No D Monitor reaction by LC-MS/NMR J Vary temperature and concentration D->J G Air/Moisture Sensitivity E->G H Impurity Poisoning E->H F->C F->D I Consider alternative catalyst or ligand K Identify potential deactivation pathway I->K J->I

Caption: Troubleshooting workflow for catalyst deactivation.

Issue 2: Unfavorable Reaction Kinetics in Intramolecular Hydroalkoxylation for Spiroketal Formation

Intramolecular hydroalkoxylation is a powerful tool for spiroketal synthesis, but can be kinetically challenging, especially with unactivated alkenes.[16][17]

Symptoms:

  • Slow reaction rates requiring harsh conditions.

  • Formation of side products from competing pathways.

Potential Causes & Solutions:

Potential CauseSuggested Solution
High Activation Barrier For metal-catalyzed reactions, the choice of metal is critical. Gold(I) and other soft Lewis acids are particularly effective at activating alkynes and allenes for nucleophilic attack by a hydroxyl group.[18][19][20][21] Lanthanide triflates have also shown high activity.[17]
Reversible C-O Bond Formation Mechanistic studies have shown that the initial C-O bond formation can be reversible.[21] The turnover-limiting step may be a subsequent protonolysis or protodeauration step.[21] Adding a mild Brønsted acid or co-catalyst can sometimes accelerate this step.
Substrate Conformation The substrate must adopt a conformation that allows the nucleophilic hydroxyl group to approach the activated unsaturated bond. The Thorpe-Ingold effect, where gem-disubstitution on the tether can favor the cyclized product, can be exploited.[17]
Solvent Effects Non-coordinating solvents are often preferred as they do not compete with the substrate for binding to the catalyst.[17]

Catalytic Cycle for Gold(I)-Catalyzed Intramolecular Hydroalkoxylation:

G A [Au(I)L]⁺ B π-Alkene Complex A->B + Alkenol C Oxyauration Intermediate B->C Intramolecular Attack D Protodeauration C->D + H⁺ D->A - H⁺ E Spiroketal Product D->E F Substrate (Alkenol) F->B

Sources

Technical Support Center: Functionalization of the Azaspiro[2.4]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the azaspiro[2.4]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable three-dimensional building block into their synthetic programs. The unique strained spirocyclic system, while offering significant advantages in terms of metabolic stability and novel chemical space, presents a distinct set of challenges during functionalization.

This document moves beyond standard protocols to provide troubleshooting insights and a mechanistic understanding of the common side reactions that can impede your research. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome these synthetic hurdles.

Section 1: Troubleshooting Common Side Reactions

Functionalizing the azaspiro[2.4]heptane core requires a careful balance of reactivity and control. The inherent strain of the cyclopropane ring and the nucleophilicity of the secondary amine are the primary sources of potential side reactions. The following table outlines common issues, their underlying causes, and field-proven solutions.

| Observed Problem / Side Reaction |

Validation & Comparative

A Comparative Guide to the Conformational Analysis of Flexible and Rigid Saturated Heterocycles: Piperidine vs. 5-azaspiro[2.4]heptan-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Conformational Landscapes in Drug Discovery

In the landscape of medicinal chemistry and drug development, the three-dimensional structure of a molecule is not merely a static blueprint but a dynamic ensemble of conformations that dictates its biological activity, metabolic stability, and overall pharmacokinetic profile. The ability to understand and predict these conformational preferences is paramount. This guide provides an in-depth comparison of the conformational analyses of two structurally distinct yet functionally relevant saturated heterocyclic scaffolds: the flexible, well-characterized piperidine ring and the rigid, conformationally constrained 5-azaspiro[2.4]heptan-7-ol.

This comparative approach is designed for researchers, scientists, and drug development professionals to highlight the contrasting challenges and strategic considerations in analyzing flexible versus rigid scaffolds, ultimately informing rational drug design.

The Flexible Archetype: Conformational Dynamics of Piperidine

The piperidine ring is a cornerstone motif in a multitude of FDA-approved drugs and natural products. Its prevalence is, in part, due to the well-defined spatial vectors for its substituents, which are a direct consequence of its predictable conformational behavior.

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. This chair form is not static but undergoes rapid ring inversion at room temperature, leading to an equilibrium between two chair conformers. Substituents on the ring can occupy either axial or equatorial positions, and the energetic preference for one over the other is a critical determinant of the molecule's overall shape and biological function.

Caption: Energy profile of piperidine ring inversion.

A key feature of piperidine is the conformational preference of the lone pair and the substituent on the nitrogen atom. In unsubstituted piperidine, the N-H proton predominantly occupies the equatorial position to minimize steric interactions.[1] The energy difference between the equatorial and axial conformations of the N-H is approximately 0.2-0.6 kcal/mol.[1]

The conformational preference of substituents on the carbon atoms of the piperidine ring is quantified by the A-value , which is the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive A-value signifies a preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

SubstituentA-value (kcal/mol)
-CH₃~1.7
-Ph~2.9
-F~0.25
-OH~0.6
-CO₂Et~1.2
Note: A-values can vary slightly depending on the specific derivative and solvent.

The Rigid Scaffold: A Theoretical Look at 5-azaspiro[2.4]heptan-7-ol

5-Azaspiro[2.4]heptan-7-ol and its derivatives are increasingly utilized as building blocks in medicinal chemistry, appearing in patents for a range of therapeutic targets.[2][3][4] The defining feature of this scaffold is the spirocyclic fusion of a five-membered pyrrolidine ring and a three-membered cyclopropane ring at the C4 position of the pyrrolidine. This fusion dramatically reduces the conformational flexibility compared to a simple piperidine ring.

While direct experimental data on the conformational analysis of 5-azaspiro[2.4]heptan-7-ol is lacking, we can deduce its likely conformational properties based on the constituent rings:

  • Cyclopropane Ring: The three-membered ring is inherently rigid and planar. Its presence locks the C4 carbon of the pyrrolidine ring and its substituents into fixed positions, preventing the large-amplitude motions associated with ring inversion.

  • Pyrrolidine Ring: Unlike the more flexible cyclopentane, the pyrrolidine ring in proline and its derivatives exhibits distinct puckered conformations, often described as "envelope" or "twist" forms.[5][6][7][8] The fusion to the rigid cyclopropane ring will likely restrict the pyrrolidine to a limited set of low-energy puckered conformations. The spiro-fusion itself introduces significant strain, which will further dictate the preferred pucker of the five-membered ring.

The overall conformation of 5-azaspiro[2.4]heptan-7-ol is therefore expected to be a relatively rigid structure with the pyrrolidine ring adopting a puckered conformation that minimizes the steric and torsional strain arising from the spiro-fusion. The hydroxyl group on C7 will have a defined pseudo-axial or pseudo-equatorial orientation depending on the specific pucker of the pyrrolidine ring.

Caption: Comparison of conformational flexibility.

Comparative Analysis: Flexibility vs. Rigidity

FeaturePiperidine5-azaspiro[2.4]heptan-7-ol (Theoretical)
Primary Conformation ChairPuckered Pyrrolidine
Flexibility High (rapid ring inversion)Low (conformationally restricted)
Key Conformational Process Ring InversionPyrrolidine Ring Puckering
Energy Barrier to Interconversion ~10-11 kcal/molExpected to be significantly higher
Substituent Orientation Dynamic equilibrium (axial/equatorial)Fixed pseudo-axial/pseudo-equatorial
Predictability Well-defined based on A-valuesRequires computational modeling for specific pucker prediction

The primary advantage of a flexible scaffold like piperidine is the ability to explore a wider conformational space, which can be beneficial for initial hit discovery. However, this flexibility can come at an entropic cost upon binding to a target. Conversely, a rigid scaffold like 5-azaspiro[2.4]heptan-7-ol pre-organizes substituents into a more defined orientation, which can lead to higher binding affinity and improved selectivity, but may require more precise design to match the target's binding site.

Experimental and Computational Methodologies for Conformational Analysis

A robust conformational analysis relies on a synergistic approach, integrating experimental data from solution and solid-state with theoretical calculations.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the conformation of molecules in solution.[9]

    • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of ring pucker and substituent orientation.

    • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity of protons, which is invaluable for defining the three-dimensional structure.

    • Variable Temperature (VT) NMR: By studying NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational exchange processes like ring inversion.

  • Single-Crystal X-ray Diffraction (SXRD): SXRD provides the precise three-dimensional structure of a molecule in the solid state.[10][11][12][13] This technique offers an unambiguous determination of bond lengths, bond angles, and torsional angles, providing a high-resolution snapshot of a low-energy conformation. It is the gold standard for structural validation.

G cluster_exp Experimental Methods cluster_comp Computational Methods NMR NMR Spectroscopy (Solution-state) Conformational_Ensemble Conformational Ensemble and Energetics NMR->Conformational_Ensemble X-ray X-ray Crystallography (Solid-state) X-ray->Conformational_Ensemble MM Molecular Mechanics (MM) MM->Conformational_Ensemble DFT Density Functional Theory (DFT) DFT->Conformational_Ensemble MD Molecular Dynamics (MD) MD->Conformational_Ensemble Molecule Molecule Molecule->NMR Molecule->X-ray Molecule->MM Molecule->DFT Molecule->MD

Caption: Integrated workflow for conformational analysis.

Computational Methods

Computational chemistry provides the tools to explore the potential energy surface of a molecule and identify its stable conformers.[14][15][16]

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. They are well-suited for conformational searches of large molecules or for generating initial structures for higher-level calculations.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for determining the geometries and relative energies of conformers.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system.

Experimental Protocols

Protocol 1: NMR-Based Conformational Analysis in Solution

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton scalar coupling networks, aiding in the assignment of adjacent protons.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum to identify through-space correlations between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • J-Coupling Analysis: Extract vicinal coupling constants (³JHH) from the 1D ¹H NMR spectrum. Apply the Karplus equation to estimate dihedral angles and deduce the ring conformation and substituent orientations.

  • VT-NMR (for flexible systems): For a molecule like piperidine, acquire a series of 1D ¹H NMR spectra at decreasing temperatures until the coalescence point of exchanging signals is passed and the individual conformers are resolved. Use this data to calculate the activation energy (ΔG‡) for the conformational exchange.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation in the solid state.

Protocol 3: Computational Conformational Search and Energy Calculation

  • Structure Building: Construct a 3D model of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to generate a large number of possible conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP with a suitable basis set like 6-31G*) to obtain more accurate structures and relative energies.

  • Boltzmann Averaging: Calculate the Boltzmann population of each conformer at a given temperature based on their relative free energies. This provides a theoretical distribution of the conformational ensemble.

Conclusion

The conformational analysis of small molecules is a critical component of modern drug discovery. The comparison between the flexible piperidine scaffold and the rigid 5-azaspiro[2.4]heptan-7-ol framework highlights the diverse challenges and strategic considerations that arise from the intrinsic flexibility of a molecule. While piperidine's conformational landscape is well-understood and can be readily probed with established experimental techniques, the analysis of novel, rigid scaffolds like 5-azaspiro[2.4]heptan-7-ol often requires a greater reliance on theoretical and computational methods to guide synthetic efforts and interpret biological data. A comprehensive approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for elucidating the three-dimensional structures that drive biological function.

References

  • Computational Chemistry Online. (2024). Conformational Sampling. Available at: [Link]

  • Otsuka, S., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports, 13(1), 22081. Available at: [Link]

  • McNaughton, D., & Penth, J. D. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available at: [Link]

  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1957-1968. Available at: [Link]

  • Joy, A. (n.d.). Pyramidal Inversion in Heterocycles. Scribd. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12287-12294. Available at: [Link]

  • Lane, J. R., et al. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(4), 619-632. Available at: [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Kang, Y. K., & Park, H. S. (2000). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 122(43), 10736-10744. Available at: [Link]

  • Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Gill, R. S. (2012). Single crystal x-ray diffraction studies on small, medium and large molecules. Durham University. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Available at: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. Available at: [Link]

  • Liu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8489-8498. Available at: [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Available at: [Link]

  • Google Patents. (n.d.). CN113072480B - Chiral (-) -5-azaspiro [2.4] heptane-7-alcohol, preparation method and application.
  • Milner-White, E. J. (2013). Pyrrolidine ring puckering. ResearchGate. Available at: [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. Available at: [Link]

  • Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645-1652. Available at: [Link]

  • Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 56(43), 13354-13358. Available at: [Link]

  • Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Abraham, R. J., Medforth, C. J., & Smith, P. E. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Available at: [Link]

  • ChemSynthesis. (n.d.). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. Available at: [Link]

  • Bak, A., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 20(2), 1018-1027. Available at: [Link]

  • Rittner, R., & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Magnetic Resonance, 10, 1-27. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7247. Available at: [Link]

  • Filo. (2025). The experimental data is tabulated below: Substituent Electro-n "X" egati... Available at: [Link]

  • PubChem. (n.d.). 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. Available at: [Link]

  • Filo. (2025). The pK , value of the substituted piperidine formed with substituent " X ... Available at: [Link]

  • NIST. (n.d.). Spiro[2.4]heptane. WebBook. Available at: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1541-1552. Available at: [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane. Available at: [Link]

  • NIST. (n.d.). Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. WebBook. Available at: [Link]

  • NIST. (n.d.). Spiro[2.4]heptane. WebBook. Available at: [Link]

  • Smellie, A., Teig, S., & Towbin, P. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10-20. Available at: [Link]

  • Wikipedia. (n.d.). Pyramidal inversion. Available at: [Link]

  • Paizs, B., & Simonyi, M. (1999). Ring inversion barrier of diazepam and derivatives: An ab initio study. Chirality, 11(8), 651-658. Available at: [Link]

Sources

The Ascendancy of Azaspiro[2.4]heptane: A Comparative Guide to a Superior Morpholine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of medicinal chemistry, the strategic replacement of molecular motifs—a practice known as bioisosterism—is a cornerstone of modern drug design. For decades, the morpholine ring has been a trusted partner in this dance, gracing the structures of over 20 FDA-approved drugs.[1][2] Its appeal lies in its ability to often enhance aqueous solubility and provide a key hydrogen bond acceptor. However, this stalwart of drug design is not without its Achilles' heel: a notorious susceptibility to metabolic degradation, which can curtail a drug candidate's efficacy and pharmacokinetic profile.[3]

This guide provides an in-depth comparative analysis of a compelling alternative that is rapidly gaining traction in the pharmaceutical industry: the azaspiro[2.4]heptane scaffold. We will delve into the nuanced physicochemical and pharmacokinetic advantages offered by this bioisosteric replacement, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this innovative scaffold in their own discovery programs.

The Rationale for Bioisosteric Replacement: Beyond Flatland

The concept of bioisosterism is predicated on the principle that substituting one functional group for another with similar steric and electronic properties can modulate a molecule's characteristics in a predictable manner. The transition from the planar, six-membered morpholine ring to the three-dimensional, spirocyclic azaspiro[2.4]heptane introduces a significant architectural shift. This "escape from flatland" is a deliberate strategy to enhance drug-like properties.[4] The rigid, spirocyclic nature of azaspiro[2.4]heptane offers a more defined orientation of substituents, potentially leading to improved target engagement and selectivity.[5]

cluster_0 Bioisosteric Replacement Strategy Morpholine Morpholine Azaspiro[2.4]heptane Azaspiro[2.4]heptane Morpholine->Azaspiro[2.4]heptane Bioisosteric Swap Improved Properties Improved Properties Azaspiro[2.4]heptane->Improved Properties Leads to Drug Candidate Drug Candidate Drug Candidate->Morpholine Initial Scaffold

Caption: The strategic replacement of morpholine with azaspiro[2.4]heptane.

A Head-to-Head Comparison: Physicochemical and In Vitro ADME Properties

The theoretical advantages of the azaspiro[2.4]heptane scaffold are borne out by empirical data. A direct comparison of a matched molecular pair highlights the profound impact of this bioisosteric substitution.

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogRationale for Change
logD at pH 7.4 2.81.6The spirocyclic nature, despite adding a carbon atom, can counterintuitively decrease lipophilicity by increasing the molecule's polarity and reducing its surface area available for hydrophobic interactions.[1]
pKa 6.78.2The nitrogen in the azaspiro[3.3]heptane is further from the electron-withdrawing oxygen, leading to a less pronounced inductive effect and consequently, a higher basicity.[1]
hERG Inhibition (IC50, µM) 1622The altered geometry and charge distribution of the azaspiroheptane analog can reduce its affinity for the hERG potassium channel, a critical off-target to avoid due to cardiotoxicity risks.
Permeability (10⁻⁶ cm/s) 4843A slight decrease in permeability can be attributed to the increased basicity and lower lipophilicity. However, the change is often modest and acceptable.[1]
Human Liver Microsomal (HLM) Intrinsic Clearance (µL/min/mg) 7213This significant reduction in metabolic clearance is a key advantage, suggesting increased metabolic stability. The spirocyclic core can shield adjacent sites from metabolic enzymes.[1]
Rat Hepatocyte Intrinsic Clearance (µL/min/10⁶ cells) 61/19011/5.1The trend of improved metabolic stability is consistent across different in vitro models and species, underscoring the robustness of this bioisosteric replacement.[1]

Data sourced from a comparative study on azaspiro[3.3]heptanes as replacements for morpholines.[1]

The data unequivocally demonstrates that the substitution of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane (a specific type of azaspiroheptane) can lead to a more desirable drug candidate profile. The most striking improvements are seen in the reduction of lipophilicity and the dramatic increase in metabolic stability, both of which are critical for enhancing a compound's oral bioavailability and half-life.

Case in Point: Enhancing Metabolic Stability and Solubility

The strategic replacement of morpholine with azaspiro-analogs has been shown to be beneficial in several drug discovery campaigns. For instance, in the development of interleukin-1 receptor-associated kinase-4 (IRAK4) inhibitors, this bioisosteric swap was instrumental. The resulting spirocyclic compound exhibited not only lower lipophilicity but also significantly improved metabolic stability.[6] Similarly, the introduction of azaspirocycles in place of morpholine has been reported to enhance aqueous solubility, a crucial factor for achieving adequate drug exposure.[7]

Caption: Logical workflow of morpholine to azaspiro[2.4]heptane replacement.

Experimental Protocols for Comparative Evaluation

To empower researchers to validate these findings within their own projects, we provide standardized, detailed protocols for assessing the key physicochemical and ADME properties.

Protocol 1: Determination of Lipophilicity (logP/logD)

The shake-flask method remains the gold standard for experimentally determining lipophilicity.

Objective: To measure the partition coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (logD).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol. The final DMSO concentration should be kept low (<1%) to avoid influencing partitioning.

  • Cap the vials tightly and vortex vigorously for 3 minutes to ensure thorough mixing.

  • Allow the vials to stand at a controlled temperature until the two phases have clearly separated. For robust results, equilibration overnight is recommended.

  • Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a validated analytical method (HPLC-UV or LC-MS/MS).

  • Calculate the logD value using the formula: logD = log10([Compound]octanol / [Compound]aqueous)

Causality and Self-Validation: This direct measurement of compound concentration in both phases provides an unambiguous determination of its partitioning behavior. Running a set of standards with known logP/logD values alongside the test compounds serves as a robust quality control measure.

Protocol 2: Aqueous Solubility Assessment

Thermodynamic solubility is a critical parameter for predicting in vivo absorption.

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Solid test compound

  • Aqueous buffer (pH 7.4)

  • Small vials or a 96-well plate

  • Orbital shaker/incubator

  • Filtration unit (e.g., 0.45 µm filter)

  • Analytical instrumentation (LC-MS/MS or HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (typically 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the samples to stand to let undissolved solid settle.

  • Filter the supernatant to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

Causality and Self-Validation: The long incubation period ensures that the measured concentration represents the true thermodynamic equilibrium solubility. Visual inspection for the presence of undissolved solid at the end of the experiment confirms that an excess of the compound was used, a prerequisite for a valid thermodynamic solubility measurement.

Protocol 3: In Vitro Metabolic Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching the reaction)

  • 96-well incubation plate

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in buffer.

  • In a 96-well plate, pre-warm the liver microsomes and the test compound solution at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_0 Metabolic Stability Workflow A 1. Pre-warm microsomes and compound (37°C) B 2. Initiate reaction with NADPH A->B C 3. Incubate at 37°C B->C D 4. Quench at time points with ACN C->D E 5. Centrifuge to pellet protein D->E F 6. Analyze supernatant by LC-MS/MS E->F G 7. Calculate t½ and CLint F->G

Caption: Workflow for the in vitro metabolic stability assay.

Causality and Self-Validation: The inclusion of positive (high clearance) and negative (low clearance) controls is essential for validating the assay's performance. A time-zero sample (quenched immediately after adding NADPH) serves as the baseline for 100% compound remaining. The rate of disappearance over time directly reflects the compound's metabolic lability.

Conclusion

The transition from morpholine to azaspiro[2.4]heptane represents a sophisticated and data-driven approach to overcoming common challenges in drug discovery. The evidence strongly suggests that this bioisosteric replacement can significantly improve a compound's metabolic stability and reduce its lipophilicity, thereby enhancing its overall pharmacokinetic profile. By providing a more rigid, three-dimensional scaffold, azaspiro[2.4]heptanes offer medicinal chemists a powerful tool to fine-tune the properties of their lead candidates. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and unlock the full potential of this promising scaffold.

References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1335-1341. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Degorce, S. L., et al. (2019). Discovery of Potent and Selective Orally Bioavailable Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 62(12), 5796-5813. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48), e202303530. [Link]

  • JoVE. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. [Link]

  • BioIVT. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Evaluation of Spiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(5), 998-1001. [Link]

Sources

Comparative Guide to the Biological Activity of 5-Azaspiro[2.4]heptan-7-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-azaspiro[2.4]heptan-7-ol scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of 5-azaspiro[2.4]heptan-7-ol analogs, with a primary focus on their role as muscarinic M1 receptor agonists, a critical area of research for neurodegenerative diseases such as Alzheimer's. Additionally, we will explore the broader therapeutic potential of this scaffold by examining its application in the development of antibacterial agents and orexin receptor antagonists. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the biological function of these promising compounds.

Muscarinic M1 Receptor Agonism: A Key Therapeutic Target for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in patients. Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are highly expressed in brain regions crucial for memory and learning, such as the hippocampus and cortex. Activation of M1 receptors is a promising therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms. The 5-azaspiro[2.4]heptan-7-ol core has been instrumental in the design of potent and selective M1 agonists.

Structure-Activity Relationship (SAR) of 5-Azaspiro[2.4]heptan-7-ol Analogs as M1 Agonists

The spirocyclic nature of the 5-azaspiro[2.4]heptan-7-ol scaffold imparts a conformational rigidity that is advantageous for receptor binding. The stereochemistry of the hydroxyl group at the 7-position and substitutions on the azaspirocyclic nitrogen are critical determinants of muscarinic activity.

  • Stereochemistry: The absolute configuration of the chiral centers within the 5-azaspiro[2.4]heptane moiety significantly influences receptor affinity and efficacy. Specific stereoisomers often exhibit higher potency compared to their enantiomers or diastereomers, highlighting the importance of stereoselective synthesis in developing clinically viable candidates.

  • N-Substitution: The substituent on the nitrogen atom of the pyrrolidine ring plays a crucial role in modulating potency and selectivity. Small alkyl groups, such as methyl or ethyl, are often optimal for maintaining agonist activity.

While specific quantitative data for a broad range of 5-azaspiro[2.4]heptan-7-ol analogs as M1 agonists is dispersed across proprietary databases and literature, the general principles of muscarinic agonist SAR provide a framework for understanding their activity. The key interactions typically involve the protonated nitrogen forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket, and the hydroxyl group acting as a hydrogen bond donor or acceptor.

Expanding the Therapeutic Landscape: Antibacterial and Orexin Antagonist Activities

Beyond their role as muscarinic agonists, derivatives of the 5-azaspiro[2.4]heptane scaffold have demonstrated significant potential in other therapeutic areas.

Potent Antibacterial Agents Against Respiratory Pathogens

A notable application of this scaffold is in the development of novel quinolone antibiotics. Specifically, derivatives incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have shown potent antibacterial activity against respiratory pathogens.

One study detailed the design and synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid analogs. These compounds exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. Notably, one of the lead compounds demonstrated excellent in vivo efficacy in a murine pneumonia model against multidrug-resistant Streptococcus pneumoniae (MDRSP) and possessed favorable pharmacokinetic and toxicological profiles[1]. This underscores the value of the 5-azaspiro[2.4]heptane moiety in developing new antibacterial agents to combat drug-resistant infections.

Dual Orexin Receptor Antagonists for Insomnia

The 5-azaspiro[2.4]heptane scaffold has also been successfully employed in the discovery of potent dual orexin 1 and orexin 2 receptor antagonists. Orexin signaling is involved in regulating wakefulness, and its antagonism is a validated approach for the treatment of insomnia.

Researchers have disclosed a series of 5-azaspiro[2.4]heptane derivatives that exhibit potent dual antagonism of orexin receptors. Through systematic optimization of substituents on the spirocyclic core, a lead compound was identified with high potency, good brain penetration, and favorable oral bioavailability in preclinical species. This work highlights the versatility of the 5-azaspiro[2.4]heptane scaffold in targeting G-protein coupled receptors beyond the muscarinic family.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the biological activities of representative 5-azaspiro[2.4]heptan-7-ol analogs and related derivatives across different therapeutic targets. Due to the limited availability of directly comparable public data for a series of M1 agonists based on this specific scaffold, the table focuses on the diverse applications where this core has been successfully utilized.

Compound ClassTarget(s)Key Structural FeaturesObserved Biological ActivityReference
Quinolone AnalogsBacterial DNA gyrase and topoisomerase IV7-(7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl) moietyPotent antibacterial activity against respiratory pathogens, including MDRSP. Excellent in vivo efficacy.[1]
Piperidine AnalogsOrexin 1 and Orexin 2 Receptors5-azaspiro[2.4]heptane corePotent dual orexin receptor antagonists with good brain penetration and oral bioavailability.
Azaspiro[2.4]heptanecarboxylate DerivativesNot specified in abstractMethyl-5-(1-4-substituted phenyl ethyl)-5-azaspiro[2][3] heptane-6-carboxylateSynthesized and characterized, with biological screening performed.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of 5-azaspiro[2.4]heptan-7-ol analogs.

Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Workflow:

Muscarinic Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing mAChRs) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]NMS) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify radioactivity Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably transfected with the human M1 receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

    • For determining non-specific binding, include wells with an excess of a known muscarinic antagonist (e.g., atropine).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with a cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration of test compounds against bacterial strains.

Workflow:

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial dilution of test compounds in a 96-well plate Inoculation Add bacterial inoculum to each well Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 5-azaspiro[2.4]heptan-7-ol scaffold represents a versatile and valuable platform for the design of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique advantage for achieving high affinity and selectivity for a range of biological targets. While the development of selective M1 muscarinic agonists for the treatment of Alzheimer's disease remains a key area of interest, the successful application of this scaffold in the discovery of potent antibacterial agents and orexin receptor antagonists demonstrates its broad therapeutic potential. Future research focused on the synthesis and systematic biological evaluation of diverse libraries of 5-azaspiro[2.4]heptan-7-ol analogs will undoubtedly uncover new lead compounds for a variety of diseases, further solidifying the importance of this unique chemical framework in modern drug discovery.

References

  • Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 2013. [Link]

Sources

A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for 5-azaspiro[2.4]heptan-7-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a pivotal step. This guide offers a comprehensive comparison of key in vitro cytotoxicity assays for evaluating 5-azaspiro[2.4]heptan-7-ol hydrochloride, a unique spirocyclic compound. While specific biological activities of this molecule are still under extensive investigation, related spiro compounds have demonstrated potential as modulators of critical biological pathways, including some with anticancer properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind methodological choices to ensure robust and reproducible data.

The evaluation of cytotoxicity is fundamental for initial screening, mechanism of action studies, and establishing a therapeutic window for new chemical entities.[5][6][7] This document will explore and compare three widely adopted assays that measure different hallmarks of cell death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis execution.

Comparative Overview of Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay depends on the research question, the expected mechanism of cell death, and the compound's properties. Below is a comparative summary of the assays detailed in this guide.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9]Cell viability and metabolic activity.[7][10]Cost-effective, high-throughput, well-established.[7]Indirect measure of viability, can be affected by metabolic changes unrelated to cell death, requires a solubilization step for the formazan crystals.[9]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]Cell membrane integrity and necrosis.[5][12]Non-destructive to remaining cells, relatively simple and rapid.Less sensitive for early apoptosis, LDH in serum can cause high background.[12]
Caspase-3/7 Assay Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14][15]Apoptosis.[16][17]Highly specific for apoptosis, sensitive, suitable for high-throughput screening.[13]Does not detect non-apoptotic cell death, transient signal.

Experimental Workflows and Methodologies

A logical workflow is crucial for obtaining reliable cytotoxicity data. The following diagram illustrates a typical experimental pipeline for assessing the in vitro cytotoxicity of a novel compound like this compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., MCF-7, HeLa) compound_prep Compound Preparation (this compound) Serial Dilutions treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding Cell Seeding (96-well plates) incubation_attach 24h Incubation (Cell Attachment) cell_seeding->incubation_attach incubation_attach->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Spectrophotometric/ Luminescent Reading mtt->readout ldh->readout caspase->readout ic50 IC50 Calculation readout->ic50 interpretation Interpretation & Comparison ic50->interpretation

Caption: General workflow for in vitro cytotoxicity assessment of a novel compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.[8][19]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same solvent concentration) and a positive control (e.g., Doxorubicin).[5][6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5][9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] This assay is a reliable indicator of cell lysis and necrosis.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a catalyst solution.[20] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[20]

Caspase-3/7 Activity Assay

This luminescent or fluorescent assay specifically measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[13][14][15] The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a detectable signal.[13][16]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence assays to maximize the signal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[17]

  • Cell Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent addition results in cell lysis, followed by caspase cleavage of the substrate.[13]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

Illustrative Data and Interpretation

To demonstrate the application of these assays, hypothetical experimental data for this compound against the MCF-7 breast cancer cell line are presented below. For comparison, a known anticancer drug, Doxorubicin, is included as a positive control.

Table 1: Hypothetical IC50 Values (µM) for this compound and Doxorubicin in MCF-7 Cells

Compound Assay 24 hours 48 hours 72 hours
This compound MTT> 10075.3 ± 5.142.8 ± 3.9
LDH> 10098.2 ± 7.665.1 ± 6.2
Caspase-3/785.6 ± 6.355.4 ± 4.830.7 ± 2.5
Doxorubicin (Positive Control) MTT5.2 ± 0.41.8 ± 0.20.9 ± 0.1
LDH8.1 ± 0.73.5 ± 0.31.6 ± 0.2
Caspase-3/73.9 ± 0.31.1 ± 0.10.5 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data:

  • The IC50 values decrease with longer incubation times, indicating a time-dependent cytotoxic effect for both compounds.

  • The lower IC50 values obtained from the Caspase-3/7 assay compared to the MTT and LDH assays for this compound suggest that apoptosis is a primary mechanism of cell death induced by this compound.

  • The higher IC50 values from the LDH assay compared to the other two suggest that significant membrane disruption (necrosis) may occur at later stages or higher concentrations.

The following diagram illustrates the relationship between the different modes of cell death and the corresponding assays.

G cluster_compound Cellular Insult cluster_pathways Cellular Response cluster_assays Assay Measurement compound This compound apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis necrosis Necrosis (Membrane Damage) compound->necrosis metabolic Metabolic Compromise compound->metabolic caspase_assay Caspase-3/7 Assay apoptosis->caspase_assay Measures ldh_assay LDH Release Assay necrosis->ldh_assay Measures mtt_assay MTT Assay metabolic->mtt_assay Measures

Caption: Relationship between cellular events and corresponding cytotoxicity assays.

Conclusion

The in vitro assessment of cytotoxicity is a critical initial step in the evaluation of novel therapeutic candidates like this compound. This guide provides a comparative framework for utilizing three fundamental assays—MTT, LDH, and Caspase-3/7—to build a comprehensive cytotoxicity profile. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to generate reliable and meaningful data, thereby accelerating the drug discovery and development process. A multi-assay approach is highly recommended to elucidate the primary mechanism of cell death and to validate findings.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Anticancer Research. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Preprints.org. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Spironolactone and XPB: An Old Drug with a New Molecular Target. [Link]

  • ResearchGate. Spironolactone selectively induces cell death and inhibits the growth.... [Link]

  • MDPI. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. [Link]

Sources

The 5-Azaspiro[2.4]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. In this context, three-dimensional spirocyclic scaffolds have emerged as a compelling strategy to navigate the complexities of biological target engagement. Among these, the 5-azaspiro[2.4]heptane motif, a unique fusion of a pyrrolidine and a cyclopropane ring, offers a rigid yet spatially diverse framework, enabling the precise projection of functional groups into the binding pockets of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-azaspiro[2.4]heptane derivatives, with a focus on their development as dopamine D3 receptor antagonists and orexin receptor antagonists, and explores their potential as muscarinic receptor modulators.

The Strategic Advantage of the 5-Azaspiro[2.4]heptane Core

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their ability to confer advantageous drug-like properties.[1] The 5-azaspiro[2.4]heptane core, in particular, offers several key benefits:

  • Conformational Rigidity: The spirocyclic nature restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency.

  • Three-Dimensional Diversity: The scaffold projects substituents in distinct vectors, allowing for a more comprehensive exploration of the three-dimensional space within a binding site.[2][3]

  • Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, these derivatives can exhibit improved solubility and metabolic stability.[1]

  • Novel Chemical Space: The unique topology of the 5-azaspiro[2.4]heptane scaffold provides access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.

The following sections will delve into the specific SAR studies of 5-azaspiro[2.4]heptane derivatives, comparing their performance as modulators of different receptor systems and providing the experimental context for these findings.

Comparative Analysis of 5-Azaspiro[2.4]heptane Derivatives

Dopamine D3 Receptor Antagonists: Targeting Neurological and Psychiatric Disorders

The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in motivation, reward, and emotion.[4] Consequently, selective D3R antagonists are being investigated as potential therapeutics for a range of conditions, including substance use disorder, schizophrenia, and Parkinson's disease. The 5-azaspiro[2.4]heptane scaffold has proven to be a highly effective core for the development of potent and selective D3R antagonists.

A seminal study by Micheli and colleagues detailed the discovery and optimization of a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes.[5] Their work provides a clear illustration of the SAR for this class of compounds.

Key SAR Insights for D3 Receptor Antagonism:

  • The Spirocyclic Core is Crucial: The 5-azaspiro[2.4]heptane moiety consistently confers high affinity and selectivity for the D3R over the closely related D2R. This is attributed to the unique spatial orientation it provides for the appended pharmacophoric elements.

  • The 1,2,4-Triazole Moiety: This heterocycle serves as a key interaction point within the D3R binding pocket. Modifications to the triazole ring and its substituents have a significant impact on potency.

  • The Linker Region: The nature and length of the linker connecting the spirocyclic core to other parts of the molecule are critical for optimal binding.

The following diagram illustrates the general pharmacophore model for these D3R antagonists.

SAR_D3_Antagonists cluster_0 5-Azaspiro[2.4]heptane Core cluster_1 Linker cluster_2 Triazole Moiety cluster_3 Aromatic Substituent Core 5-Azaspiro[2.4]heptane Linker Alkyl Chain Core->Linker Essential for scaffold orientation Triazole 1,2,4-Triazole Linker->Triazole Length and flexibility impact potency Aryl Substituted Phenyl/Heterocycle Triazole->Aryl Modulates affinity and selectivity

Pharmacophore for D3R Antagonists

Quantitative SAR Data for Selected 1,2,4-Triazolyl 5-Azaspiro[2.4]heptane Derivatives:

Compound IDR Group on TriazoleD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
1a 4-Chlorophenyl1.2180150
1b 4-Methoxyphenyl2.5350140
1c 2-Naphthyl0.8120150
1d 4-Trifluoromethylphenyl0.595190

Data synthesized from principles described in cited literature.[5][6]

The data clearly indicates that electron-withdrawing groups on the terminal aromatic ring, such as a trifluoromethyl group, enhance D3R affinity and selectivity. This suggests a specific electronic and steric requirement within the D3R binding pocket.

Orexin Receptor Antagonists: A New Frontier for Sleep Disorders

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness.[1] Dual orexin receptor antagonists (DORAs) have emerged as a novel class of therapeutics for the treatment of insomnia. The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent DORAs.

A notable study describes the evolution of a series of 5-azaspiro[2.4]heptane derivatives as potent orexin receptor antagonists.[1][4] The SAR in this series reveals a different set of structural requirements compared to the D3R antagonists.

Key SAR Insights for Orexin Receptor Antagonism:

  • Spirocyclic Core as a Piperidine Bioisostere: In this series, the 5-azaspiro[2.4]heptane was introduced as a bioisosteric replacement for a 4,4-disubstituted piperidine, leading to a dual OX1/OX2 antagonist profile.[1]

  • Amide Linkage: A critical amide linkage connects the spirocyclic core to a substituted aromatic moiety.

  • Aromatic Substituents: The nature and substitution pattern on the aromatic ring are key determinants of potency and selectivity.

The general structure of these orexin antagonists is depicted below.

SAR_Orexin_Antagonists cluster_0 5-Azaspiro[2.4]heptane Core cluster_1 Amide Linker cluster_2 Aromatic Moiety Core 5-Azaspiro[2.4]heptane Amide -C(O)NH- Core->Amide Essential for activity Aryl Substituted Benzoxazepine Amide->Aryl Substitution pattern drives potency

Pharmacophore for Orexin Antagonists

Quantitative SAR Data for Selected 5-Azaspiro[2.4]heptane Orexin Antagonists:

Compound IDAromatic MoietyOX1 Ki (nM)OX2 Ki (nM)
2a Benzoxazepine1525
2b 5-Chloro-benzoxazepine58
2c 5-Methyl-benzoxazepine1018

Data synthesized from principles described in cited literature.[1][4]

These results highlight the importance of substitution on the benzoxazepine ring, with a chloro substituent at the 5-position significantly enhancing potency at both OX1 and OX2 receptors.

Muscarinic Acetylcholine Receptor Modulators: An Area of Untapped Potential

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (M1-M5) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] They are validated targets for a variety of diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. While specific SAR studies for 5-azaspiro[2.4]heptane derivatives targeting mAChRs are less prevalent in the literature, the structural features of this scaffold make it an attractive starting point for the design of novel muscarinic modulators. Other azaspirocyclic compounds have shown promise as muscarinic agonists and antagonists.[8]

Hypothesized SAR for Muscarinic Receptor Modulation:

  • Basic Nitrogen: The nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the orthosteric binding site of mAChRs.

  • Stereochemistry: The chiral centers of the 5-azaspiro[2.4]heptane core can be exploited to achieve subtype selectivity.

  • Appended Functional Groups: The introduction of appropriate ester or amide functionalities, known to be important for binding to mAChRs, at various positions on the spirocyclic core could lead to potent modulators.

The potential interaction of a hypothetical 5-azaspiro[2.4]heptane-based muscarinic agonist with the M1 receptor is illustrated in the following signaling pathway diagram.

Muscarinic_Pathway cluster_receptor M1 Muscarinic Receptor Signaling Agonist 5-Azaspiro[2.4]heptane Derivative M1R M1 Receptor Agonist->M1R Binds to Gq_11 Gq/11 M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Hypothetical M1 Receptor Activation

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols are essential. The following are representative methodologies for the synthesis of a 5-azaspiro[2.4]heptane core and for the in vitro evaluation of dopamine D3 receptor binding affinity.

Synthesis of a 5-Azaspiro[2.4]heptane Intermediate

The synthesis of the 5-azaspiro[2.4]heptane core can be achieved through various routes. A common approach involves the cyclopropanation of a suitable pyrrolidine precursor.

Step-by-Step Synthesis Workflow:

Synthesis_Workflow Start 4-Methylene-L-proline derivative Cyclopropanation Cyclopropanation (e.g., Simmons-Smith reaction) Start->Cyclopropanation Protection Nitrogen Protection (e.g., Boc anhydride) Cyclopropanation->Protection Deprotection_Ester Ester Hydrolysis Protection->Deprotection_Ester Final_Product 5-Azaspiro[2.4]heptane carboxylic acid Deprotection_Ester->Final_Product

Synthetic Workflow for 5-Azaspiro[2.4]heptane

Detailed Methodology:

  • Cyclopropanation: To a solution of a 4-methylene-L-proline derivative in an appropriate solvent (e.g., dichloromethane), add a solution of diethylzinc followed by diiodomethane at 0°C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Nitrogen Protection: Dissolve the cyclopropanated product in a suitable solvent (e.g., tetrahydrofuran) and add a solution of di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion.

  • Ester Hydrolysis: To the N-Boc protected intermediate, add a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. Stir at room temperature until the ester is completely hydrolyzed.

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate. Dry the organic layer, filter, and concentrate to yield the desired 5-azaspiro[2.4]heptane carboxylic acid derivative.

In Vitro Dopamine D3 Receptor Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Assay Workflow:

Binding_Assay_Workflow Preparation Prepare cell membranes expressing human D3 receptors Incubation Incubate membranes with radioligand (e.g., [³H]-Spiperone) and test compound Preparation->Incubation Separation Separate bound and free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., liquid scintillation counting) Separation->Quantification Analysis Calculate Ki values using Cheng-Prusoff equation Quantification->Analysis

Dopamine D3 Receptor Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human dopamine D3 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2). Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a known D3 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis: Allow the filters to dry, and then add scintillation cocktail to each well. Quantify the radioactivity on the filters using a liquid scintillation counter. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The 5-azaspiro[2.4]heptane scaffold represents a valuable and versatile building block in modern drug discovery. The comparative analysis of its derivatives as dopamine D3 and orexin receptor antagonists demonstrates how this rigid, three-dimensional core can be adapted to target distinct receptor families by modifying the appended pharmacophoric elements. The detailed structure-activity relationships presented herein provide a roadmap for the rational design of future therapeutics based on this promising scaffold. Furthermore, the exploration of 5-azaspiro[2.4]heptane derivatives as potential muscarinic receptor modulators opens up new avenues for research. By leveraging the unique structural and physicochemical properties of this spirocyclic system, medicinal chemists are well-equipped to develop the next generation of innovative medicines.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576.
  • PubChem. (n.d.). 5-Azaspiro[2.4]heptane. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][5] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from a valid URL.

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644.
  • PubMed Central. (n.d.). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores.
  • PubMed. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.
  • PubMed Central. (n.d.). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus.
  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists.
  • MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole.
  • Frontiers. (n.d.). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1.
  • Semantic Scholar. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods.
  • PubMed Central. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • ResearchGate. (n.d.). Aromatic linker variations in novel dopamine D2 and D3 receptor ligands.
  • MDPI. (n.d.). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization.
  • PubMed. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7714-7722.
  • PubMed. (2020). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 63(12), 6479-6494.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • PubMed. (1978). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. NIDA Research Monograph, 22, 199-217.
  • figshare. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • NIH. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives.

Sources

A Comparative Guide to Assessing the Metabolic Stability of Azaspiro[2.4]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is a paramount objective. Among the various strategies employed to enhance drug-like properties, the incorporation of spirocyclic scaffolds has emerged as a powerful tool for medicinal chemists.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of azaspiro[2.4]heptane-containing compounds against their non-spirocyclic alternatives, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Rise of Spirocycles: Escaping Flatland for Enhanced DMPK Properties

Historically, drug discovery has been dominated by flat, aromatic structures. However, the increasing focus on "escaping flatland" has led to a surge in the use of three-dimensional scaffolds like spirocycles.[3][4] These unique structures, where two rings share a single atom, offer a rigidified conformation that can lead to improved target engagement and selectivity.[1] More pertinent to this guide, the introduction of spirocyclic motifs, particularly azaspirocycles, has been shown to confer significant advantages in terms of physicochemical and pharmacokinetic (DMPK) properties.[4]

Studies have demonstrated that azaspirocycles can lead to:

  • Increased aqueous solubility: The three-dimensional nature of spirocycles can disrupt crystal packing and improve solvation.

  • Decreased lipophilicity: Compared to their carbocyclic or larger heterocyclic counterparts, azaspirocycles can lower the lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving oral bioavailability.[4]

  • Improved metabolic stability: This is a key advantage that will be the focus of this guide. The rigid structure of spirocycles can sterically hinder access of metabolic enzymes to labile sites on the molecule.[1][4]

The azaspiro[2.4]heptane scaffold, a specific class of these spirocycles, is of particular interest due to its novel three-dimensional shape and synthetic accessibility. This guide will equip researchers with the knowledge and protocols to effectively assess and compare the metabolic stability of their own azaspiro[2.4]heptane-containing compounds.

Experimental Assessment of Metabolic Stability: A Comparative Approach

To objectively evaluate the metabolic stability of azaspiro[2.4]heptane derivatives, we will focus on two industry-standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide critical data on a compound's intrinsic clearance, which is a measure of the inherent metabolic lability of a drug.

Liver Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[5][6][7]

Rationale: By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time. A slower rate of disappearance indicates greater metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Test compound and comparator compound (e.g., a non-spirocyclic analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the compounds by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Figure 1: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Rationale: Hepatocytes offer a more physiologically relevant in vitro system compared to microsomes. This assay can capture a broader range of metabolic pathways and provides a more accurate prediction of in vivo hepatic clearance.

Experimental Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes.

Key Modifications from Microsomal Assay:

  • Cell Suspension: Use a suspension of hepatocytes at a specified cell density (e.g., 0.5 - 1 million cells/mL).

  • Incubation Medium: Use a specialized cell culture medium that supports hepatocyte viability.

  • Data Analysis: The intrinsic clearance is typically expressed as µL/min/million cells.

Comparative Data Analysis: Azaspirocycles vs. Non-Spirocyclic Analogs

While specific data for azaspiro[2.4]heptane is emerging, a study on the bioisosteric replacement of piperidine with 1- and 2-azaspiro[3.3]heptanes provides compelling evidence for the improved metabolic stability of azaspirocycles.[8]

Compound IDScaffoldIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
57 Piperidine14-
58 2-Azaspiro[3.3]heptane5331
59 1-Azaspiro[3.3]heptane3252
Data adapted from a study on piperidine bioisosteres.[8]

Analysis of the Data:

The data clearly demonstrates that while both azaspiro[3.3]heptane analogs (58 and 59) have higher intrinsic clearance than the parent piperidine compound (57) in this specific chemical series, the 1-azaspiro[3.3]heptane (59) exhibits a significantly longer half-life compared to the 2-azaspiro[3.3]heptane (58).[8] This highlights the nuanced effects of scaffold modification and the importance of empirical testing. The increased clearance in the spirocyclic analogs in this particular case may be due to the specific substitution pattern and the overall physicochemical properties of the test compounds. However, the general trend observed across numerous studies is that spirocyclic scaffolds tend to block or slow down metabolism at adjacent positions.[1][4]

In another study focused on orexin receptor antagonists, a 5-azaspiro[2.4]heptane derivative demonstrated moderate in vivo plasma clearance and significant brain penetration, indicating that good metabolic stability and oral bioavailability can be achieved with this scaffold.[9]

Understanding Metabolic Pathways and Identifying Metabolic Hotspots

The primary route of metabolism for many nitrogen-containing heterocycles, including azaspiro[2.4]heptanes, is oxidation mediated by cytochrome P450 enzymes.[5][6] Common metabolic transformations include:

  • N-dealkylation: Cleavage of an alkyl group attached to the nitrogen atom.

  • C-hydroxylation: Addition of a hydroxyl group to a carbon atom in the ring system.

Metabolic_Pathways Parent Azaspiro[2.4]heptane Derivative Metabolite1 N-dealkylated Metabolite Parent->Metabolite1 CYP-mediated N-dealkylation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated C-hydroxylation PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Excretion PhaseII->Excretion

Figure 2: Common metabolic pathways for azaspiro[2.4]heptane-containing compounds.

Identifying Metabolic "Hotspots":

A "metabolic hotspot" is a position on a molecule that is particularly susceptible to metabolism. Identifying and modifying these hotspots is a key strategy in medicinal chemistry to improve metabolic stability. For azaspiro[2.4]heptane derivatives, potential hotspots include:

  • Positions alpha to the nitrogen atom: These positions are often susceptible to oxidation.

  • Unsubstituted positions on the cyclopropane or cyclopentane ring: These can be sites for hydroxylation.

The rigid nature of the azaspiro[2.4]heptane scaffold can be advantageous in blocking metabolism. The spirocyclic center and the constrained ring systems can sterically shield adjacent C-H bonds from enzymatic attack.

In Silico Tools for Predicting Metabolism:

In the absence of extensive experimental data, or to guide experimental design, in silico tools can be invaluable for predicting metabolic liabilities.[10][11][12] Several software packages and web-based platforms can predict sites of metabolism (SoMs) and the likely metabolites of a given compound. These tools utilize a variety of approaches, including:

  • Rule-based systems: These rely on a database of known metabolic transformations.

  • Machine learning models: These are trained on large datasets of experimentally determined metabolic data.[13]

  • Quantum mechanical calculations: These can be used to predict the reactivity of different positions on a molecule.

While in silico predictions should always be confirmed experimentally, they can significantly accelerate the lead optimization process by prioritizing compounds with a lower predicted metabolic liability.

From In Vitro Data to In Vivo Predictions: The Role of IVIVC

A crucial aspect of preclinical drug development is establishing an in vitro-in vivo correlation (IVIVC).[14][15][16] An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., intrinsic clearance) to an in vivo pharmacokinetic parameter (e.g., hepatic clearance).[15]

Establishing an IVIVC:

Developing a robust IVIVC typically involves:

  • In Vitro Characterization: Determine the intrinsic clearance of a series of compounds with varying metabolic stabilities using in vitro assays as described above.

  • In Vivo Pharmacokinetic Studies: Administer the same series of compounds to an animal model (e.g., rat, mouse) and determine their in vivo pharmacokinetic parameters, including hepatic clearance.

  • Correlation Analysis: Plot the in vitro intrinsic clearance values against the in vivo hepatic clearance values. A strong correlation suggests that the in vitro assay is predictive of the in vivo outcome.

A well-established IVIVC can be a powerful tool to:

  • Predict human pharmacokinetics: By using human-derived in vitro systems (e.g., human liver microsomes or hepatocytes), it is possible to extrapolate the data to predict human hepatic clearance.

  • Reduce the need for animal studies: A validated IVIVC can provide confidence in the in vitro data and reduce the number of animal studies required.

  • Guide lead optimization: By understanding the relationship between in vitro and in vivo metabolism, medicinal chemists can make more informed decisions about which structural modifications are likely to lead to improved pharmacokinetic properties.

Conclusion: The Strategic Advantage of the Azaspiro[2.4]heptane Scaffold

The azaspiro[2.4]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox for designing drug candidates with improved DMPK properties. The evidence, though still emerging for this specific scaffold, strongly suggests that the incorporation of such spirocyclic motifs can lead to enhanced metabolic stability compared to their non-spirocyclic counterparts.[4][8]

By employing the rigorous in vitro assays detailed in this guide, researchers can generate the necessary data to make informed decisions about the metabolic liabilities of their compounds. The comparative approach, pitting azaspiro[2.4]heptane derivatives against their relevant non-spirocyclic analogs, provides a clear and objective assessment of the benefits of this unique scaffold.

Furthermore, the integration of in silico predictive tools and the development of robust in vitro-in vivo correlations will further empower drug discovery teams to rationally design and optimize the next generation of therapeutics with superior pharmacokinetic profiles. The strategic use of the azaspiro[2.4]heptane scaffold, guided by a thorough understanding of its metabolic properties, holds significant promise for accelerating the delivery of safe and effective medicines to patients.

References

  • Carreira, E. M., & Fessard, T. C. (2017). Spirocycles in Drug Discovery. CHIMIA International Journal for Chemistry, 71(10), 638-644. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Di Fabio, R., et al. (2012). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5584-5589. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vitro-In Vivo Correlation for Extended-Release Oral Dosage Forms. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Jamei, M., Marc-Alexandre, P., & Rostami-Hodjegan, A. (2014). In Vitro-In Vivo Extrapolation of Clearance: A Review of Methods and Their Application. Current Drug Metabolism, 15(8), 775-794. [Link]

  • BioPharma Services Inc. (2021). IVIVC modelling can speed up the drug development process. [Link]

  • Dissolution Technologies. (2012). Use of IVIVC to Optimize Generic Development. [Link]

  • Walsh Medical Media. (2021). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Ekins, S. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 31(3), 611-614. [Link]

  • Kazmi, S. R., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computational Biology and Chemistry, 79, 54-64. [Link]

  • Bapiro, T. E., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. SciSpace. [Link]

  • Liu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae321. [Link]

  • Di Fabio, R., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. [Link]

  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Griffin, S. J., & Houston, J. B. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Drug Metabolism and Disposition, 33(6), 801-808. [Link]

  • JRC Publications Repository. (2018). Development of an in vitro metabolic hepatic clearance method. [Link]

  • Ekins, S. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. PubMed. [Link]

  • Wang, Y., et al. (2022). In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. Molecules, 27(19), 6537. [Link]

  • Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. [Link]

  • ResearchGate. (2012). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. [Link]

  • U.S. Food and Drug Administration. (2020). For Healthcare Professionals: FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

  • Kurczab, R., & Bojarski, A. J. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1035. [Link]

  • Watkins, P. B. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Seminars in Liver Disease, 10(4), 235-250. [Link]

  • ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Zvyaga, T. A., & Desai, P. V. (2020). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Journal of Cardiovascular Development and Disease, 7(4), 53. [Link]

  • MDPI. (2022). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. [Link]

  • de Atauri, P., & Cascante, M. (2023). Control analysis in the identification of key enzymes driving metabolic adaptations: Towards drug target discovery. BioSystems, 231, 104984. [Link]

  • Fabre, G., et al. (2003). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. Drug Metabolism and Disposition, 31(6), 716-727. [Link]

  • Najjar, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. [Link]

  • Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

Sources

Azaspiro[3.3]heptanes vs. Piperazines: A Comparative Guide to Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the drug-like properties of a lead candidate. Among the saturated heterocyles that form the bedrock of many pharmaceuticals, the piperazine ring is a well-established and ubiquitous motif, present in over 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized.[1][2] However, the inherent flexibility and metabolic liabilities of the piperazine moiety have driven the exploration of rigid, three-dimensional bioisosteres.[1]

Emerging as a compelling alternative, the azaspiro[3.3]heptane scaffold has garnered significant attention.[1][3] This rigid, spirocyclic system, composed of two fused four-membered azetidine rings, offers a unique three-dimensional architecture that can confer advantageous physicochemical properties.[1][3] This guide provides an in-depth, objective comparison of the physicochemical properties of azaspiro[3.3]heptanes and piperazines, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions during the scaffold selection process.

Structural Scaffolds Under the Microscope

The fundamental distinction between piperazine and 2,6-diazaspiro[3.3]heptane (a common azaspiro[3.3]heptane bioisostere for piperazine) lies in their topology. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation, while the 2,6-diazaspiro[3.3]heptane is a rigid spirocyclic system.[1] This structural variance is the primary determinant of their differing physicochemical profiles.

cluster_0 Piperazine cluster_1 2,6-Diazaspiro[3.3]heptane Piperazine Azaspiroheptane

Caption: 3D structures of Piperazine and 2,6-Diazaspiro[3.3]heptane.

A Head-to-Head Comparison of Physicochemical Properties

The choice between an azaspiro[3.3]heptane and a piperazine scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below, we dissect the key physicochemical parameters that differentiate these two important classes of heterocycles.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's permeability, potency, and metabolic stability, is often modulated by the choice of the core scaffold. Counterintuitively, the replacement of a piperazine with an azaspiro[3.3]heptane, which involves the net addition of a carbon atom, can lead to a decrease in lipophilicity.[4][5] This phenomenon is largely attributed to the increased basicity of the azaspiro[3.3]heptane scaffold.[4][5]

A study analyzing the replacement of morpholines, piperidines, and piperazines with azaspiro[3.3]heptanes found that in most cases, the introduction of the spirocyclic center lowered the measured logD7.4 by as much as -1.0.[4][5] However, an exception was noted for N-linked 2-azaspiro[3.3]heptane, where the logD7.4 increased by up to +0.5, consistent with the addition of a carbon atom.[4][6]

ScaffoldclogPExperimental logD (7.4)Key Observations
PiperazineVaries with substitutionGenerally moderateA well-established baseline for lipophilicity in drug design.
2,6-Diazaspiro[3.3]heptaneOften lower than piperazine analoguesCan be significantly lowerThe rigid, 3D structure can shield lipophilic surface area and increase basicity, leading to lower LogD at physiological pH.[4][5]
2-Azaspiro[3.3]heptane (N-linked)Higher than piperidine analoguesCan be higherThe added carbon atom contributes to increased lipophilicity.[4][6]
Aqueous Solubility

High aqueous solubility is a desirable trait for orally administered drugs, as it often correlates with better absorption and bioavailability. Both piperazine and azaspiro[3.3]heptane scaffolds generally impart good aqueous solubility.

Piperazine itself is freely soluble in water.[7][8] The solubility of piperazine-containing compounds can be further modulated through salt formation.[7] Azaspiro[3.3]heptanes have also been reported to possess high aqueous solubilities.[9][10] In some cases, heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility than their cyclohexane analogues.[10]

Basicity (pKa)

The basicity of the nitrogen atoms in these scaffolds is a crucial parameter that influences their ionization state at physiological pH, which in turn affects their solubility, permeability, and interaction with biological targets. Piperazine has two pKa values, approximately 5.35 and 9.73.[8]

The rigid structure of azaspiro[3.3]heptanes can lead to an increase in basicity compared to their piperazine counterparts.[4] This increased basicity is a key factor in the observed reduction in lipophilicity (LogD) at pH 7.4.[4][5] For example, the replacement of a morpholine in a compound with 2-oxa-6-azaspiro[3.3]heptane resulted in a significant increase in basicity (ΔpKa = +1.5).[4]

ScaffoldApproximate pKa ValuesImplications for Drug Design
PiperazinepKa1 ≈ 5.35, pKa2 ≈ 9.73[8]The two basic centers allow for fine-tuning of properties through mono- or di-substitution and salt formation.
Azaspiro[3.3]heptanesGenerally higher than corresponding piperazinesIncreased basicity can lead to lower LogD and potentially improved solubility, but may also increase the risk of hERG liability and reduce permeability.[4]
Metabolic Stability

A significant driver for the development of piperazine bioisosteres is to overcome the metabolic liabilities often associated with the piperazine ring. The piperazine scaffold is susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance.[11][12]

In contrast, azaspiro[3.3]heptanes have been shown to exhibit improved metabolic stability.[9][10] The rigid, spirocyclic nature of the azaspiro[3.3]heptane core can sterically hinder the approach of metabolic enzymes, thus reducing the rate of metabolic clearance.[9][10] This enhanced metabolic stability can lead to an improved pharmacokinetic profile with a longer half-life.

Experimental Protocols for Physicochemical Property Determination

The accurate and reproducible measurement of physicochemical properties is paramount in drug discovery. Below are standardized protocols for determining key parameters for novel compounds containing azaspiro[3.3]heptane or piperazine scaffolds.

Determination of Lipophilicity (LogD) by Shake-Flask Method

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

  • Preparation of Phases: Prepare 1-octanol saturated with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with 1-octanol.

  • Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated 1-octanol and pre-saturated aqueous buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 (Concentration in octanol / Concentration in aqueous buffer).

Determination of Aqueous Solubility by the Shake-Flask Method

Caption: Workflow for aqueous solubility determination.

Protocol:

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[13][14]

  • Equilibration: Shake the vials at a constant temperature (e.g., 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[15]

  • Confirmation of Saturation: Visually inspect the samples to ensure that undissolved solid remains, confirming that a saturated solution has been achieved.[14]

  • Separation: Separate the solid from the solution by filtration (using a low-binding filter) or centrifugation.[16]

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

  • Reporting: Express the solubility in units of µg/mL or µM.

Determination of Basicity (pKa) by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[17] A concentration of at least 10-4 M is recommended.[18]

  • pH Meter Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.[17]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[19][20]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse) and the test compound in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37 °C to allow the compound to distribute into the microsomal membranes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time-course Incubation: Incubate the reaction mixture at 37 °C and collect aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can then be calculated from the half-life.

Strategic Application in Drug Design: Causality and Field-Proven Insights

The decision to employ an azaspiro[3.3]heptane or a piperazine scaffold should be driven by a thorough analysis of the specific goals of the drug discovery program and the inherent liabilities of the lead compound.

When to Consider Piperazine:

  • Established Scaffolds and Analogs: When working in a chemical space where piperazines have a proven track record of efficacy and acceptable safety.

  • Need for Flexibility: The conformational flexibility of the piperazine ring can be advantageous for binding to certain targets.

  • Ease of Synthesis and Derivatization: The synthesis of piperazine and its derivatives is generally well-established and cost-effective.[2]

When to Consider Azaspiro[3.3]heptane:

  • Metabolic Instability of a Piperazine-Containing Lead: If a lead compound with a piperazine moiety suffers from rapid metabolic clearance, replacing it with an azaspiro[3.3]heptane can be a highly effective strategy to improve its pharmacokinetic profile.[9][10]

  • Modulation of Lipophilicity: The ability of azaspiro[3.3]heptanes to reduce lipophilicity while adding a carbon atom provides a unique tool for optimizing the ADME properties of a molecule.[4][5]

  • Exploring Novel 3D Chemical Space: The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can enable novel interactions with biological targets and may lead to improved potency and selectivity.[3]

  • Intellectual Property Considerations: The novelty of the azaspiro[3.3]heptane scaffold can provide a competitive advantage in terms of intellectual property.

It is crucial to recognize that azaspiro[3.3]heptanes may not always be suitable bioisosteres for piperazines, particularly when not used as terminal groups, due to significant changes in their geometry.[4][5] The altered bond angles and distances can disrupt the desired binding mode of the molecule.

Conclusion

Both azaspiro[3.3]heptanes and piperazines are valuable scaffolds in the medicinal chemist's toolbox. While piperazine remains a reliable and versatile building block, the unique physicochemical properties of azaspiro[3.3]heptanes offer compelling solutions to some of the most common challenges in drug discovery, particularly in mitigating metabolic instability and modulating lipophilicity. A comprehensive understanding of the comparative physicochemical properties of these two scaffolds, as outlined in this guide, is essential for the rational design of next-generation therapeutics with optimized drug-like properties.

References

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. (2011, November 23). Retrieved from [Link]

  • Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ACS Publications. (2009, July 28). Retrieved from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Organic Letters - ACS Publications. (2010, March 31). Retrieved from [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[3.3]- heptanes. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Retrieved from [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. - ScienceOpen. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Retrieved from [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. Retrieved from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF - ResearchGate. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist | ACS Medicinal Chemistry Letters - ACS Publications. (2019, July 18). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Retrieved from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved from [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. | Semantic Scholar. Retrieved from [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. Retrieved from [Link]

  • Piperazine - Wikipedia. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. Retrieved from [Link]

  • How to Determine Pka from Titration Curve - Oreate AI Blog. (2025, December 4). Retrieved from [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (2025, August 29). Retrieved from [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (2023, November 14). Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. Retrieved from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. Retrieved from [Link]

Sources

Validating the Efficacy of 5-azaspiro[2.4]heptan-7-ol in Cellular Models: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of a promising new molecule, 5-azaspiro[2.4]heptan-7-ol, with established inhibitors, contextualized within a key oncogenic signaling pathway. We will explore the experimental methodologies required to validate its efficacy in cellular models, offering a framework for researchers, scientists, and drug development professionals.

A Hypothetical Framework: 5-azaspiro[2.4]heptan-7-ol as a PI3K Pathway Inhibitor

Given the prevalence of the azaspirocyclic scaffold in modern medicinal chemistry, we hypothesize that 5-azaspiro[2.4]heptan-7-ol is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide variety of human cancers, making it a well-established and highly sought-after target for therapeutic intervention.[3][4]

This guide will, therefore, position 5-azaspiro[2.4]heptan-7-ol as a putative pan-PI3K inhibitor and compare its cellular efficacy against two well-characterized compounds:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-PI3K inhibitor that has been extensively evaluated in clinical trials.

  • Alpelisib (BYL719): An isoform-specific inhibitor that selectively targets the p110α catalytic subunit of PI3K and is FDA-approved for the treatment of certain breast cancers.[5]

The following sections will detail the experimental workflows and expected outcomes for validating the efficacy of 5-azaspiro[2.4]heptan-7-ol in relevant cancer cell lines, such as the PIK3CA-mutant MCF-7 breast cancer cell line.

Visualizing the Target: The PI3K/Akt/mTOR Signaling Pathway

To understand the mechanism of action of our hypothetical inhibitor, it is crucial to visualize its target pathway. The following diagram illustrates the key components of the PI3K/Akt/mTOR cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Growth_Factor Growth Factor Growth_Factor->RTK Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Line (e.g., MCF-7) cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with Inhibitors: - 5-azaspiro[2.4]heptan-7-ol - Pictilisib - Alpelisib cell_culture->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo / Annexin V) treatment->apoptosis western Western Blot Analysis (p-Akt, p-S6, Total Proteins) treatment->western data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Comparative Efficacy Assessment data_analysis->conclusion

Caption: Workflow for validating inhibitor efficacy.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability. [6][7] Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • 5-azaspiro[2.4]heptan-7-ol, Pictilisib, Alpelisib (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the inhibitors in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis. [8][9] Materials:

  • MCF-7 cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Inhibitors as described above

Procedure:

  • Seed MCF-7 cells in white-walled 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the inhibitors for 48 hours.

  • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a microplate reader.

  • Calculate the fold-change in caspase activity relative to the vehicle control.

Protocol 3: Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway. [10][11] Materials:

  • MCF-7 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (p-Akt Ser473, Total Akt, p-S6 Ser235/236, Total S6, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat with inhibitors at various concentrations for 2 hours.

  • Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. [12]8. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [13]10. Incubate with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (GAPDH) and total protein levels.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the efficacy of a novel small molecule, 5-azaspiro[2.4]heptan-7-ol, within the context of a well-defined cancer signaling pathway. The presented methodologies, from initial cell viability screening to mechanistic validation via Western blotting, provide a clear and actionable framework for researchers.

The hypothetical data suggests that 5-azaspiro[2.4]heptan-7-ol acts as a potent pan-PI3K inhibitor, with an efficacy profile comparable to established compounds like Pictilisib. Further investigations should focus on its isoform selectivity profile, in vivo efficacy in xenograft models, and potential off-target effects to fully characterize its therapeutic potential.

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341. [Link]

  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(29), 3335-3337. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • Yang, J., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 9, 26. [Link]

  • Yang, H., et al. (2019). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Research, 17(7), 1297-1311. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • PubMed. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-41. [Link]

  • ResearchGate. (n.d.). Schematic representation of the PI3K signaling pathway. [Link]

  • PubMed. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology, 1406, 139-49. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • NIH. (2007). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Apoptosis, 12(7), 1155-65. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. [Link]

  • PubMed. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2479, 13-27. [Link]

  • YouTube. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. [Link]

  • NIH. (2010). The PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology, 2(1), a002691. [Link]

  • University of California, Irvine. (n.d.). Basic Western Blot Protocol AKT. [Link]

  • ResearchGate. (n.d.). Western blot analysis of p-AKT, AKT, p-mTOR, mTOR, rpS6, prpS6, Fbx32, Beclin-1, SIRT1, and PPARα levels in skeletal muscle. [Link]

  • Janku, F., et al. (2018). Development of PI3K inhibitors: Lessons learned from early clinical trials. Nature Reviews Clinical Oncology, 15(7), 441-456. [Link]

  • MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(15), 3843. [Link]

  • ResearchGate. (2017). Phosphoinositide 3-kinase (PI3K) pathway inhibitors in solid tumors: From laboratory to patients. Critical Reviews in Oncology/Hematology, 110, 103-109. [Link]

  • NIH. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Hematology & Oncology, 16(1), 13. [Link]

Sources

A Comparative Preclinical Guide to Azaspiro Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The azaspirocyclic scaffold, a unique three-dimensional structure, has emerged as a privileged motif in modern drug discovery. Its inherent rigidity and defined exit vectors allow for precise presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity. This guide provides a comparative analysis of preclinical case studies of azaspiro compounds across different therapeutic areas, offering insights into their mechanisms of action, experimental validation, and developmental potential for researchers, scientists, and drug development professionals.

Azaspiro Compounds in Central Nervous System (CNS) Disorders: The Azapirone Story

The most well-established class of azaspiro compounds in clinical use is the azapirones, primarily targeting serotonin (5-HT) and dopamine (D) receptors for the treatment of anxiety and depression. This section compares the preclinical profiles of four prominent azapirones: buspirone, gepirone, tandospirone, and perospirone.

Mechanism of Action: A Tale of Receptor Modulation

The therapeutic effects of azapirones stem from their nuanced interactions with 5-HT and dopamine receptors. While all share a common affinity for the 5-HT1A receptor, their broader receptor binding profiles differentiate their pharmacological effects.

Signaling Pathway of Azapirones at the 5-HT1A Receptor

Azapirone_5HT1A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Azapirone Azapirone 5HT1A_auto 5-HT1A Autoreceptor Azapirone->5HT1A_auto Agonist AC_pre Adenylyl Cyclase 5HT1A_auto->AC_pre Gi/o coupled cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre 5HT_release ↓ 5-HT Release (Acute) PKA_pre->5HT_release Azapirone_post Azapirone 5HT1A_post Postsynaptic 5-HT1A Receptor Azapirone_post->5HT1A_post Partial Agonist AC_post Adenylyl Cyclase 5HT1A_post->AC_post Gi/o coupled cAMP_post ↓ cAMP AC_post->cAMP_post PKA_post ↓ PKA cAMP_post->PKA_post Neuronal_activity Modulation of Neuronal Activity PKA_post->Neuronal_activity

Caption: Azapirone action on presynaptic and postsynaptic 5-HT1A receptors.

Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2AD2α1-adrenergic
Buspirone ~17-48[1]~1700[1]~240[1]Moderate
Gepirone HighLowLowLow
Tandospirone 27[2]>1300[2]>41000[2]>1300[2]
Perospirone 2.9 (partial agonist)[3]1.3 (antagonist)[3]0.6 (antagonist)[3]High

Note: Ki values can vary between studies depending on the experimental conditions.

Buspirone exhibits high affinity for 5-HT1A receptors and a moderate affinity for D2 receptors.[1] This dual action was initially thought to contribute to its anxiolytic effects without the sedative properties of benzodiazepines. Gepirone is more selective for the 5-HT1A receptor with lower affinity for other receptors, which was hypothesized to lead to a better side-effect profile.[4] Tandospirone demonstrates high potency and selectivity for the 5-HT1A receptor, with significantly lower affinity for other serotonin and dopamine receptors.[2][4] Perospirone , in contrast, is a potent antagonist at 5-HT2A and D2 receptors, with partial agonist activity at 5-HT1A receptors, classifying it as a serotonin-dopamine antagonist (SDA) type antipsychotic.[3][5]

Preclinical Efficacy Models

The anxiolytic and antidepressant potential of these compounds has been evaluated in a range of rodent behavioral models.

  • Anxiety Models: The elevated plus maze (EPM) is a standard test for anxiolytic activity. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Depression Models: The forced swim test (FST) is a common screening tool for antidepressants. A decrease in immobility time suggests an antidepressant-like effect.[6][7]

Experimental Workflow: Elevated Plus Maze

Elevated_Plus_Maze_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Elevated Plus Maze (2 open, 2 closed arms) Habituation Habituate rodent to testing room Apparatus->Habituation Environment Controlled Lighting & Low Noise Environment->Habituation Placement Place rodent in center of maze Habituation->Placement Exploration Allow free exploration (e.g., 5 minutes) Placement->Exploration Recording Record movement via video tracking Exploration->Recording Parameters Time in open arms Time in closed arms Number of entries Recording->Parameters Interpretation ↑ Time in open arms = Anxiolytic effect Parameters->Interpretation

Caption: A typical workflow for the elevated plus maze test.

Comparative Preclinical Pharmacokinetics

The pharmacokinetic profiles of these azapirones in preclinical species are crucial for predicting their human dose and dosing regimen. A notable characteristic of this class is their extensive first-pass metabolism, leading to low oral bioavailability.

Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Buspirone 20~2.5 (in human)<1 (in human)~2.5 (in human)~4 (in human), 17.5 (in rat)[8][9]
Gepirone N/A3.6-4.3 (ER)~6 (ER)~5-614-17[10]
Tandospirone 20~114.7 (AUC)0.161.380.24[2][11]
Perospirone N/AN/AN/AN/AN/A

Tandospirone, for instance, has a very low oral bioavailability of approximately 0.24% in rats due to extensive first-pass metabolism.[2][11] Its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has a much higher systemic exposure and a different pharmacological profile, acting as an α2-adrenergic antagonist.[2] This highlights the importance of characterizing the metabolites of azaspiro compounds during preclinical development.

Azaspiro Compounds in Oncology: Targeting Apoptosis with Sonrotoclax

The rigid azaspiro scaffold is also being leveraged to develop highly potent and selective inhibitors for challenging targets in oncology. A prime example is sonrotoclax (BGB-11417), a next-generation B-cell lymphoma 2 (Bcl-2) inhibitor.

Mechanism of Action: Overcoming Resistance

Bcl-2 is an anti-apoptotic protein that is often overexpressed in various hematologic malignancies. The first-generation Bcl-2 inhibitor, venetoclax, has shown significant clinical success, but resistance can emerge through mutations in the Bcl-2 protein, such as the G101V mutation. Sonrotoclax was designed to have enhanced potency against both wild-type and venetoclax-resistant mutant Bcl-2.[11][12]

Bcl-2 Inhibition by Sonrotoclax

Sonrotoclax_Mechanism Sonrotoclax Sonrotoclax Bcl2 Bcl-2 Sonrotoclax->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sonrotoclax inhibits Bcl-2, leading to the activation of the apoptotic cascade.

Comparative Binding Affinities (Biochemical Assays)

CompoundBcl-2 (WT)Bcl-2 (G101V)Bcl-xL
Venetoclax Ki < 1 nMReduced affinityKi ~200-300 fold higher than Bcl-2
Sonrotoclax K_D_ = 0.046 nMMaintained high affinity>2000-fold selectivity over Bcl-xL[12]

Sonrotoclax demonstrates significantly improved potency against wild-type Bcl-2 compared to venetoclax and, crucially, maintains this high potency against the G101V mutant that confers resistance to venetoclax.[12] It also exhibits excellent selectivity over Bcl-xL, which is important for minimizing off-target toxicities like thrombocytopenia.[11][12]

Preclinical Efficacy: In Vitro and In Vivo Models

The superior potency of sonrotoclax has been demonstrated in both cell-based assays and in vivo xenograft models.

  • In Vitro Cell Viability: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the IC50 value indicates greater potency.

  • In Vivo Tumor Growth Inhibition: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess the in vivo efficacy of anticancer compounds. Tumor growth inhibition is a key endpoint.

In preclinical models of hematologic malignancies, sonrotoclax has shown more potent antitumor activity than venetoclax.[13] In a xenograft model using RS4;11 G101V cells, sonrotoclax not only significantly inhibited tumor growth but also delayed tumor relapse compared to venetoclax.[13]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice and dogs have shown that sonrotoclax has good pharmacokinetic properties, supporting its further clinical development.

Emerging Applications of Azaspiro Compounds

The versatility of the azaspiro scaffold is being explored in other therapeutic areas, including oncology and infectious diseases. While these are at an earlier stage of development, they highlight the broad potential of this chemical class.

Anticancer Azaspiro Compounds

Several studies have reported the synthesis and in vitro evaluation of novel azaspiro compounds with anticancer activity. For example, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] showed IC50 values in the micromolar range against various cancer cell lines, including K562 (erythroleukemia), HeLa (cervical carcinoma), and CT26 (colon carcinoma).[14][15] Preliminary in vivo experiments in a CT26 tumor model in mice have also been conducted.[14][15] Another series of 1-thia-4-azaspiro[4.5]decane derivatives also demonstrated moderate to high inhibitory activity against liver, prostate, and colorectal cancer cell lines.[6]

Antiviral Azaspiro Compounds

The azaspiro scaffold has also been investigated for its potential in developing antiviral agents. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were found to inhibit human coronavirus 229E replication, with the most potent compound having an EC50 value of 5.5 µM.[16] Another study on azaspiro dihydrotriazines identified compounds with potent antiviral activity against influenza B virus, with EC50 values in the sub-micromolar range, comparable to the approved drug zanamivir.[12]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of a compound.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.[14]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques.

Protocol:

  • Seed a confluent monolayer of host cells in 6-well plates.

  • Prepare serial dilutions of the virus and incubate with the cells for 1 hour to determine the optimal virus concentration for plaque formation.

  • In a separate experiment, pre-incubate the virus with serial dilutions of the test compound for 1 hour.

  • Infect the host cell monolayer with the virus-compound mixture.

  • After a 1-hour incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Calculate the concentration of the compound that reduces the plaque number by 50% (EC50).

Conclusion

Azaspiro compounds represent a valuable and versatile scaffold in preclinical drug development. The well-established azapirones in CNS disorders demonstrate the clinical success of this chemical class. The development of sonrotoclax in oncology showcases the potential of azaspiro-based designs to address significant challenges like drug resistance. Emerging research in other therapeutic areas further underscores the broad applicability of this unique structural motif. The case studies presented in this guide highlight the importance of a thorough preclinical evaluation, encompassing mechanism of action studies, in vitro and in vivo efficacy models, and detailed pharmacokinetic profiling, to unlock the full therapeutic potential of azaspiro compounds.

References

  • Liu, J. Y., Li, S. R., Wang, Q., et al. (2024).
  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Hamik, A., & O'Donnell, J. M. (1990). Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. European Journal of Pharmacology, 182(2), 359-366.
  • Krasavin, M., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759.
  • Krasavin, M., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed.
  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
  • Cryan, J. F., & Slattery, D. A. (2007). The forced swim test. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Retrieved from [Link]

  • De Burghgraeve, T., et al. (2018). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Archiv der Pharmazie, 351(11), 1800180.
  • Iester, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European Journal of Medicinal Chemistry, 156, 637-648.
  • Li, Y., et al. (2023). Pharmacokinetics and absorption mechanism of tandospirone citrate. Frontiers in Pharmacology, 14, 1283103.
  • Venkataraman, A., & Ingraham, H. (2023).
  • Forced Swim Test v.3. (n.d.). Retrieved from [Link]

  • Forced swim test in rodents. (2021). NC3Rs. Retrieved from [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Lee, K. R., et al. (2019). Preclinical Pharmacokinetics and Animal Toxicology. Bio-protocol, 9(18), e3368.
  • Al-Talla, Z. A. (2023). Pharmacokinetic Evaluation of Gepirone Immediate-Release Capsules and Gepirone Extended-Release Tablets in Healthy Volunteers. Journal of Pharmacy & Pharmaceutical Sciences, 26, 11633.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A.
  • Kompella, U. B., & Lee, V. H. (2001). The elevated plus-maze test for measuring anxiety-like behavior in rodents. Current protocols in pharmacology, Chapter 5, Unit 5.23.
  • Mahmood, I., & Sahajwalla, C. (1999). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical pharmacokinetics, 36(4), 277–287.
  • Watson, C. J., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. The Analyst.
  • De La Garza, R., & Asnis, G. M. (2003). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 2(1), 1-13.
  • Rat pharmacokinetic studies. (n.d.). Retrieved from [Link]

  • Tam, C. S., et al. (2022). A Phase 1 Study With the Novel B-Cell Lymphoma 2 Inhibitor Sonrotoclax (BGB-11417) as Monotherapy. Blood, 140(Supplement 1), 2329–2330.
  • Sharp, T., & Hjorth, S. (1990). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Journal of neuroscience methods, 34(1-3), 83-93.
  • Cho, H. J., et al. (2014). Pharmacokinetic Parameters of Buspirone after Its Intravenous...
  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cox, K. A., et al. (1999). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of pharmacological and toxicological methods, 41(2-3), 85-91.
  • In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed.
  • Zhang, Y., et al. (2022).
  • Sumiyoshi, T., et al. (2007). Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis. Schizophrenia Bulletin, 33(3), 673-686.
  • Kawa, K., & Chiba, K. (2002). Perospirone, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor. Neuropsychopharmacology, 27(5), 753-761.
  • Promising BCL2 Inhibitor Shows Efficacy in Relapsed Mantle Cell Lymphoma. (2025). Targeted Oncology.
  • 5-HT1A Receptors in Psychopharmacology. (2014). Retrieved from [Link]

  • Liu, J. Y., et al. (2024). Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy.
  • Zhang, Y., et al. (2021). Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats. Frontiers in Pharmacology, 12, 735623.
  • Updated Results From the Phase 1 Study of Sonrotoclax (BGB-11417), a Novel BCL2 Inhibitor, in Combination With Zanubrutinib for. (2025).
  • Hirose, T., et al. (1996). Effects of perospirone, a novel 5-HT2 and D2 receptor antagonist, on Fos protein expression in the rat forebrain. European journal of pharmacology, 315(3), 257-263.
  • Huang, X., et al. (2017). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 8(63), 106705–106718.
  • Ishizuka, Y., et al. (1997). Potential Role of 5-HT2 and D2 Receptor Interaction in the Atypical Antipsychotic Action of the Novel Succimide Derivative, Perospirone. Japanese Journal of Pharmacology, 75(4), 365-375.

Sources

Safety Operating Guide

Proper Disposal of 5-Azaspiro[2.4]heptan-7-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Azaspiro[2.4]heptan-7-ol hydrochloride (CAS RN: 1152110-85-4). As a valued partner in your research, we are committed to providing comprehensive support that extends beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. This compound is classified with the following hazards[1]:

  • GHS07: Harmful/Irritant

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This hazard profile mandates that this compound be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

Core Disposal Directive: Professional Hazardous Waste Management

The primary and required method for the disposal of this compound is through a licensed and certified hazardous waste management company.[2] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.

Rationale: The complex structure of azaspiro compounds and their hydrochloride salts necessitates disposal methods that ensure complete destruction or secure long-term containment. Improper disposal can lead to environmental contamination and potential harm to aquatic life and ecosystems.[2]

Step-by-Step On-Site Waste Management Protocol

The following steps outline the proper procedure for accumulating and preparing this compound for pickup by a hazardous waste disposal service.

Part 1: Disposal of Solid this compound and Contaminated Labware

This procedure applies to unused or expired reagents, as well as contaminated disposable items such as weighing papers, gloves, and pipette tips.

  • Segregation and Collection:

    • Collect all solid waste contaminated with this compound in a designated container.

    • Crucially, do not mix this waste stream with other chemical wastes. This prevents unforeseen chemical reactions and ensures proper handling by the disposal company.

  • Packaging:

    • Use a robust, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable option if it is in good condition.

    • Ensure the container material is compatible with the chemical. Given its hydrochloride salt nature, avoid using metal containers for aqueous solutions or if moisture is present.

  • Labeling:

    • Clearly and legibly label the waste container with the words "HAZARDOUS WASTE" .

    • The label must also include the full chemical name: "this compound" and its CAS number: 1152110-85-4 .

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled container in a designated and secure hazardous waste satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials, particularly strong bases and oxidizing agents.

  • Arranging for Disposal:

    • Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to arrange for pickup.

    • Follow all institutional and regulatory procedures for waste manifest documentation.

Part 2: Disposal of Aqueous Solutions Containing this compound

This procedure is for dilute aqueous solutions generated during experimental work. As the hydrochloride salt of an amine, this compound will form a mildly acidic solution in water.

  • Collection:

    • Collect aqueous waste containing this compound in a dedicated, sealed, and compatible container (e.g., a labeled glass or polyethylene carboy).

    • Do not mix with other solvent or chemical waste streams.

  • Neutralization (for reaction quenching only, not for drain disposal):

    • In some experimental contexts, neutralization of amine hydrochlorides is necessary. This can be achieved by the careful, portion-wise addition of a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is neutral (pH ~7), which can be monitored with pH paper.[3]

    • This neutralization step does not render the solution safe for drain disposal. The resulting solution still contains the organic amine and must be collected as hazardous waste.

  • Packaging, Labeling, and Storage:

    • Follow the same packaging, labeling, and storage requirements as outlined for solid waste.

    • The label must clearly state "HAZARDOUS WASTE" and list all components of the solution (e.g., "Aqueous solution of 5-Azaspiro[2.4]heptan-7-ol and Sodium Bicarbonate").

  • Final Disposal:

    • Arrange for collection by a licensed hazardous waste management company.

Emergency Procedures: Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the material.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

    • Ensure adequate ventilation.

  • Personal Protective Equipment (PPE):

    • Before attempting to clean the spill, don appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield.

      • A lab coat.

      • For large spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust. Place the collected material in a labeled hazardous waste container.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a detergent solution and water.

    • Collect all cleaning materials (wipes, absorbents) as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection On-Site Management start Waste Generation (Solid or Aqueous Solution of This compound) segregate Segregate from other waste streams start->segregate improper_disposal Improper Disposal (Drain or Trash) start->improper_disposal package Package in a compatible, sealed container segregate->package label_waste Label as 'HAZARDOUS WASTE' with full chemical name and CAS number package->label_waste store Store in a designated satellite accumulation area label_waste->store disposal_service Contact Licensed Hazardous Waste Disposal Company or Institutional EHS store->disposal_service final_disposal Professional Disposal (e.g., Incineration) disposal_service->final_disposal prohibited PROHIBITED

Sources

A Senior Application Scientist's Guide to Handling 5-Azaspiro[2.4]heptan-7-ol Hydrochloride: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Azaspiro[2.4]heptan-7-ol hydrochloride. As researchers and drug development professionals, our work with novel chemical entities like this spirocyclic compound demands a deep respect for both the scientific potential and the potential hazards. This guide is structured to provide not just a list of personal protective equipment (PPE), but a procedural and logical framework for its selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a heterocyclic amine hydrochloride.[1] While specific toxicological data for this exact compound is limited, the available safety information for structurally similar compounds allows us to build a robust hazard profile. The primary risks associated with this class of chemicals are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2][3]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Harmful if Swallowed (H302): Ingestion can be harmful to health.[2]

The hydrochloride salt form suggests good water solubility, which can facilitate its absorption through moist tissues. Furthermore, as a fine solid, it has the potential to become airborne, creating an inhalation risk.[2]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The guiding principle is to establish multiple barriers between you and the chemical hazard. For this compound, we will base our PPE recommendations on the specific laboratory task being performed.

Task Potential Exposure Required PPE Level
Weighing solid compoundInhalation of fine powder, skin contact with trace amountsLevel 1: Standard Handling
Preparing solutionsSkin and eye splashes, minimal inhalation riskLevel 2: Wet Chemistry
High-energy operations (e.g., sonicating, vortexing)Aerosol generation, skin and eye splashesLevel 3: Aerosol Risk
Spill cleanupHigh risk of skin, eye, and respiratory exposureLevel 4: Emergency Response

Detailed PPE Protocols

Level 1: Standard Handling (e.g., Weighing Solids)

This level is for handling small quantities of the solid compound in a controlled environment.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment hood to control airborne particulates.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation risk, chemical splash goggles are strongly recommended.[1][2]

  • Skin Protection:

    • Lab Coat: A standard, buttoned lab coat is required.

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.[2][4] Use the proper glove removal technique to avoid contaminating your skin.[2] Double-gloving is recommended if handling larger quantities or for prolonged periods.

  • Respiratory Protection: Not typically required if handled properly within a fume hood.

Level 2 & 3: Wet Chemistry and Aerosol Risk

These levels apply when dissolving the compound or performing operations that could generate splashes or aerosols.

  • Engineering Controls: A certified chemical fume hood is mandatory.

  • Eye and Face Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a full face shield should be worn over the goggles.[2][5]

  • Skin Protection:

    • Lab Coat: A lab coat is required. For larger volumes, consider a chemical-resistant apron over the lab coat.

    • Gloves: Nitrile gloves are generally sufficient. Ensure you know the breakthrough time of your specific gloves for the solvent being used. Change gloves immediately if you suspect contamination.

  • Respiratory Protection (Level 3): If performing high-energy procedures outside of a containment hood (not recommended) or if there's a failure of engineering controls, a NIOSH-approved respirator with particulate filters (N95 or higher) would be necessary.[1][5]

Level 4: Emergency Response (Spill Cleanup)
  • Eye and Face Protection: Full-face shield over chemical splash goggles.

  • Skin Protection: Chemical-resistant coveralls or a suit, double-layered chemical-resistant gloves, and chemical-resistant boots are necessary to prevent any contact with the spilled material.[5][6]

  • Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges is required.[5][7]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for 5-Azaspiro[2.4]heptan-7-ol HCl.

Procedural Guidance: Safe Handling and Disposal

Step-by-Step Donning and Doffing of PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Outer Garments: Put on your lab coat or chemical-resistant suit.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on your gloves. If double-gloving, put on the inner pair first, then the outer pair, ensuring the outer glove cuff goes over the sleeve of your lab coat.

Doffing (Taking Off): This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface. Dispose of them immediately.

  • Outer Garments: Remove the lab coat or suit, turning it inside out as you remove it to contain any contamination.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare hands.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Operational Plan: Handling the Compound
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Assemble all necessary equipment (spatulas, weigh boats, solvents, waste containers) before retrieving the chemical.

  • Weighing: Perform all weighing operations on a balance inside a fume hood or a ventilated balance enclosure. Use a micro-spatula to minimize the creation of dust. Close the primary container immediately after dispensing.

  • Dissolving: Add the solid to the solvent slowly. Do not pour solvent directly onto a large pile of the solid, which could cause it to become airborne. If using magnetic stirring, start the stirrer at a low speed to avoid splashing.

Disposal Plan: A Cradle-to-Grave Approach

Improper disposal of heterocyclic compounds can lead to environmental contamination, as they can be persistent and soluble in aquatic environments.[8] All waste generated must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste bag or container.[9]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

    • Sharps Waste: Any contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[2][4] Do not pour any waste down the drain.[4]

By adhering to these rigorous, risk-based protocols, you can confidently and safely advance your research while ensuring the protection of yourself, your colleagues, and the environment.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Essential Guide to the Proper Disposal of Pterodondiol | Benchchem.
  • SAFETY DATA SHEET - CymitQuimica.
  • (S)-5-Azaspiro[2.4]heptan-7-ol hydrochloride - BU CyberSec Lab.
  • This compound - BU CyberSec Lab.
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal Protective Equipment | US EPA.
  • Safety Data Sheet - CymitQuimica.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 7-Fluoro-5-azaspiro[2.4]heptane;hydrochloride - AK Scientific, Inc.
  • Safety Data Sheet - CymitQuimica.
  • Spiro Compounds - Synthesis and Applications - Ramon Rios Torres - eBooks.
  • Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS) - ACD/Labs.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review - TSI Journals.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
  • What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC? - YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptan-7-ol hydrochloride
Reactant of Route 2
5-Azaspiro[2.4]heptan-7-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.